molecular formula C6H14ClN B1438439 2,2-Dimethylpyrrolidine hydrochloride CAS No. 623580-01-8

2,2-Dimethylpyrrolidine hydrochloride

Cat. No.: B1438439
CAS No.: 623580-01-8
M. Wt: 135.63 g/mol
InChI Key: MZQJSLYOHPXTJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethylpyrrolidine hydrochloride is a useful research compound. Its molecular formula is C6H14ClN and its molecular weight is 135.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63927. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-dimethylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-6(2)4-3-5-7-6;/h7H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQJSLYOHPXTJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656852
Record name 2,2-Dimethylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623580-01-8
Record name Pyrrolidine, 2,2-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623580-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylpyrrolidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: 2,2-Dimethylpyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 623580-01-8 (HCl salt) | Free Base CAS: 35018-15-6

Executive Summary

2,2-Dimethylpyrrolidine hydrochloride is a specialized cyclic amine building block used extensively in medicinal chemistry to modulate drug potency and metabolic stability. Its structural value lies in the gem-dimethyl group, which introduces the Thorpe-Ingold effect (conformational restriction) and sterically blocks metabolic oxidation at the


-carbon. This guide provides a comprehensive technical profile, including physicochemical properties, structural significance in drug design, and a validated laboratory protocol for its synthesis and isolation.

Identity & Physicochemical Profile[1][2][3][4][5]

The hydrochloride salt is the preferred form for storage and handling due to the volatility and hygroscopic nature of the free amine.

Table 1: Chemical Specifications

ParameterSpecification
IUPAC Name This compound
CAS Number (HCl) 623580-01-8
CAS Number (Free Base) 35018-15-6
Molecular Formula C₆H₁₃N[1][2][3][4][5][6][7][8] · HCl
Molecular Weight 135.63 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, ethanol; sparingly soluble in ether
Hygroscopicity High (Store under inert atmosphere)

Structural Significance in Medicinal Chemistry[1][2][8][10]

The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

The introduction of the gem-dimethyl group at the 2-position of the pyrrolidine ring is not merely a lipophilic modification; it fundamentally alters the conformational landscape of the molecule.

  • Conformational Locking: The bulky methyl groups compress the internal bond angle of the quaternary carbon (C2), forcing the ring substituents closer together. This increases the population of the reactive conformer, often accelerating cyclization rates or improving binding affinity to receptor pockets by reducing the entropic penalty of binding.

  • Metabolic Blockade: In unsubstituted pyrrolidines, the carbon adjacent to the nitrogen (

    
    -carbon) is a primary "hotspot" for oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). Disubstitution at this position sterically hinders the approach of the heme-iron center, significantly extending the metabolic half-life (
    
    
    
    ) of the pharmacophore.
Mechanism Visualization

The following diagram illustrates the conformational restriction and metabolic protection conferred by the gem-dimethyl motif.

GemDimethylEffect Unsub Unsubstituted Pyrrolidine (High Conformational Freedom) GemSub 2,2-Dimethylpyrrolidine (Restricted Conformation) Unsub->GemSub Gem-Dimethyl Substitution Metabolism CYP450 Oxidation (Alpha-Hydroxylation) Unsub->Metabolism High Susceptibility Block Steric Blockade (Metabolic Stability) GemSub->Block Thorpe-Ingold Compression Block->Metabolism Inhibits

Figure 1: Mechanistic impact of the gem-dimethyl group on conformation and metabolic stability.

Validated Synthesis Protocol

Objective: Synthesis of this compound via the reduction of 5,5-dimethyl-2-pyrrolidone.

Note on Causality: Direct alkylation of pyrrolidine is prone to over-alkylation. The reduction of the corresponding lactam (5,5-dimethyl-2-pyrrolidone) using Lithium Aluminum Hydride (LiAlH₄) is the standard, high-fidelity route. The gem-dimethyl group introduces significant steric hindrance, requiring vigorous reflux conditions to ensure complete reduction of the carbonyl.

Reagents & Equipment
  • Precursor: 5,5-Dimethyl-2-pyrrolidone (CAS 3128-07-2)

  • Reductant: Lithium Aluminum Hydride (LiAlH₄), 2.4 M in THF or powder

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Water, 15% NaOH, Water (Fieser method)

  • Salt Formation: 4M HCl in Dioxane or concentrated aqueous HCl

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel. Maintain a positive nitrogen atmosphere.

  • LiAlH₄ Suspension: Charge the flask with anhydrous THF (10 mL/g of precursor). Cool to 0°C. Carefully add LiAlH₄ (2.0 equivalents). Caution: LiAlH₄ is pyrophoric.

  • Addition: Dissolve 5,5-dimethyl-2-pyrrolidone in minimal anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at 0°C over 30 minutes.

  • Reaction (Critical Step):

    • Allow the mixture to warm to room temperature.

    • Heat to reflux (66°C) for 12–18 hours .

    • Technical Insight: The steric bulk of the gem-dimethyl group adjacent to the nitrogen impedes the hydride attack. Shorter reflux times often result in incomplete reduction (hydroxyl-pyrrolidine intermediates).

  • Workup (Fieser Method):

    • Cool the reaction mixture to 0°C.

    • Carefully quench excess hydride by sequential addition of:

      • 
         mL Water (where 
        
        
        
        = grams of LiAlH₄ used)
      • 
         mL 15% NaOH solution
        
      • 
         mL Water[7]
        
    • Stir until a granular white precipitate forms.

    • Filter through a Celite pad and wash with diethyl ether.

  • Isolation:

    • Dry the filtrate over anhydrous

      
      .
      
    • Concentrate under reduced pressure (carefully, as the free base is volatile; bp ~100-110°C).

  • Salt Formation:

    • Dissolve the crude oil in diethyl ether.

    • Add 4M HCl in dioxane dropwise at 0°C.

    • Collect the resulting white precipitate by filtration. Recrystallize from ethanol/ether if necessary.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 5,5-Dimethyl-2-pyrrolidone (Lactam) Reaction Reduction: LiAlH4 / THF Reflux 18h Start->Reaction Nucleophilic Attack Quench Fieser Workup (H2O / NaOH / H2O) Reaction->Quench Hydride Neutralization Filtration Filter & Dry Organic Layer Quench->Filtration Remove Al Salts SaltForm HCl Salt Formation (HCl in Dioxane/Ether) Filtration->SaltForm Precipitation Product End: 2,2-Dimethylpyrrolidine HCl SaltForm->Product Isolation

Figure 2: Step-by-step synthesis workflow for the conversion of lactam to amine salt.

Handling & Safety Profile

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[4][8]
Skin Corrosion/Irritation H315Causes skin irritation.[9]
Eye Damage/Irritation H319Causes serious eye irritation.[9][10]

Storage Protocol:

  • Hygroscopic: Store in a desiccator or under nitrogen/argon.

  • Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44118457, this compound. Retrieved from [Link]

  • Talele, T. T. (2018).[2] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[2] Retrieved from [Link]

  • Organic Syntheses. (1954). Reduction of Lactams: General Procedure (Cited for 2,2-dimethylpyrrolidine synthesis context). Coll. Vol. 4, p. 354. Retrieved from [Link]

Sources

2,2-Dimethylpyrrolidine hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthesis, and Medicinal Chemistry Applications

Executive Summary

2,2-Dimethylpyrrolidine hydrochloride (CAS: 623580-01-8) is a specialized saturated heterocycle extensively utilized in modern drug discovery. Unlike the unsubstituted pyrrolidine, the introduction of the gem-dimethyl group at the C2 position imparts unique physicochemical and steric properties. This structural modification exploits the Thorpe-Ingold effect (gem-dimethyl effect) to restrict conformational flexibility, thereby enhancing binding affinity to target proteins and improving metabolic stability by blocking


-oxidation sites. This guide details the chemical profile, validated synthetic routes, and strategic applications of this scaffold in the development of histamine H3 antagonists and KDM5 inhibitors.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The hydrochloride salt form is preferred in pharmaceutical handling due to its crystallinity and stability compared to the volatile and hygroscopic free base.

Table 1: Physicochemical Constants
PropertyDataNotes
IUPAC Name This compound
CAS Number 623580-01-8 (HCl salt); 35018-15-6 (Free base)
Molecular Formula

Molecular Weight 135.64 g/mol Free base: 99.17 g/mol
Physical State Off-white to light yellow crystalline powderHygroscopic
Solubility High in Water, Methanol, EthanolLow in non-polar solvents (Hexane)
pKa (Conjugate Acid) ~11.36 (Predicted)Highly basic secondary amine due to inductive effect of alkyl groups
Boiling Point 145.7°C (Free base)Salt decomposes before boiling

Structural Analysis: The Gem-Dimethyl Advantage

The core value of 2,2-dimethylpyrrolidine lies in its steric environment. The two methyl groups at the C2 position create a quaternary center adjacent to the nitrogen.

Mechanistic Impact (Thorpe-Ingold Effect)

The bulky methyl groups reduce the bond angle at the quaternary carbon, forcing the pyrrolidine ring into a more rigid conformation. This reduces the entropic penalty upon binding to a receptor, often leading to higher potency compared to the des-methyl analog.

Metabolic Stability

In unsubstituted pyrrolidines, the carbon adjacent to the nitrogen (


-carbon) is a primary site for oxidative metabolism by Cytochrome P450 enzymes (N-dealkylation or ring oxidation). The gem-dimethyl group sterically blocks this position, significantly extending the half-life (

) of the pharmacophore in vivo.

GemDimethylEffect Substrate Unsubstituted Pyrrolidine Metabolism CYP450 Oxidation (High Clearance) Substrate->Metabolism  Alpha-C Attack   GemSubstrate 2,2-Dimethylpyrrolidine StericBlock Steric Shielding (C2 Position) GemSubstrate->StericBlock  Gem-Dimethyl   Stability Metabolic Stability (Low Clearance) StericBlock->Stability  Blocks Oxidation  

Figure 1: Mechanism of metabolic stabilization via steric shielding of the alpha-carbon.

Synthesis & Manufacturing Protocols

The most robust route for synthesizing 2,2-dimethylpyrrolidine involves the reduction of the corresponding lactam. This method is scalable and avoids the formation of regioisomeric byproducts common in ring-closure methods.

Validated Synthetic Route: Lactam Reduction

Reaction Overview: 5,5-Dimethyl-2-pyrrolidone


 2,2-Dimethylpyrrolidine.
Step-by-Step Protocol
  • Reagent Prep : In a flame-dried 3-neck round bottom flask under Nitrogen (

    
    ), suspend Lithium Aluminum Hydride (LiAlH
    
    
    
    )
    (1.2 equiv) in anhydrous Tetrahydrofuran (THF) .
  • Addition : Cool the suspension to 0°C. Add a solution of 5,5-dimethyl-2-pyrrolidone (1.0 equiv) in THF dropwise over 30 minutes. The reaction is exothermic; maintain temperature <10°C.

  • Reflux : Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (stain with Ninhydrin) or GC-MS.

  • Quenching (Fieser Method) : Cool to 0°C. Carefully add:

    • 
       mL Water (per 
      
      
      
      g LiAlH
      
      
      )
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
  • Isolation : Filter the granular aluminum salts through a Celite pad. Wash the pad with diethyl ether.

  • Salt Formation : Dry the filtrate over

    
    . To the ethereal solution, add 4M HCl in Dioxane  dropwise until precipitation is complete.
    
  • Purification : Filter the white solid and recrystallize from Ethanol/Ether if necessary.

SynthesisRoute Start 5,5-Dimethyl-2-pyrrolidone (Lactam Precursor) Reagent LiAlH4 / THF Reflux, 6 hrs Start->Reagent Intermediate Aluminate Complex Reagent->Intermediate Workup Fieser Quench (H2O / NaOH) Intermediate->Workup FreeBase 2,2-Dimethylpyrrolidine (Free Base Oil) Workup->FreeBase Salting HCl / Dioxane FreeBase->Salting Product 2,2-Dimethylpyrrolidine HCl (Crystalline Solid) Salting->Product

Figure 2: Reductive synthesis pathway from lactam precursor to hydrochloride salt.

Applications in Drug Discovery[1][3][10][11][12]

Histamine H3 Receptor Antagonists

The 2,2-dimethylpyrrolidine moiety is a critical pharmacophore in H3 receptor ligands. The steric bulk prevents N-dealkylation, a common clearance pathway for simple pyrrolidines.

  • Design Logic : The basic nitrogen interacts with Asp114 in the receptor, while the dimethyl group locks the alkyl chain into a specific orientation, enhancing selectivity over H1 and H2 receptors.

KDM5 Inhibitors (Epigenetics)

In the development of Lysine-Specific Demethylase 5 (KDM5) inhibitors, this scaffold is used to fill hydrophobic pockets within the enzyme active site. The gem-dimethyl group provides a "hydrophobic anchor," improving residence time.

Asymmetric Synthesis Building Block

While 2,2-dimethylpyrrolidine is achiral (meso-like substitution pattern on an achiral ring, though the molecule itself is achiral unless substituted elsewhere), it is often used in conjunction with chiral resolution if further substitution (e.g., at C3 or C4) creates stereocenters. However, the 2,2-dimethyl motif itself is often used to induce conformational chirality in flexible chains attached to the nitrogen.

Handling, Safety, and Stability

Hazard Classification (GHS)[4][5]
  • Signal Word : DANGER

  • H314 : Causes severe skin burns and eye damage.[1]

  • H302 : Harmful if swallowed.[2][1]

Storage & Stability
  • Hygroscopicity : The HCl salt is hygroscopic. Store in a desiccator or under inert atmosphere (Argon/Nitrogen).

  • Shelf Life : Stable for >2 years if stored at 2–8°C in a tightly sealed container.

  • Incompatibility : Strong oxidizing agents. The free base reacts violently with acid chlorides and anhydrides due to high basicity.

Emergency Protocol
  • Skin Contact : Immediate wash with polyethylene glycol 400 (if available) or copious water for 15 minutes.

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present.

References

  • PubChem . This compound - Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Syntheses . Preparation of 2,2-Dimethylpyrrolidine via Reduction. Org. Synth. Coll. Vol. 103. Available at: [Link]

  • Talele, T. T. (2018).[3] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210.[3] Available at: [Link]

  • Raimondi, M. V., et al. (2021).[4] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5).[4] Available at: [Link]

  • European Chemicals Agency (ECHA) . Registration Dossier: this compound. Available at: [Link][1]

Sources

2,2-Dimethylpyrrolidine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,2-Dimethylpyrrolidine Hydrochloride: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a valuable heterocyclic building block for professionals in pharmaceutical research and drug development. The document delves into its fundamental physicochemical properties, outlines a robust, field-proven synthetic strategy, details methods for its analytical characterization, and explores its applications, particularly in the synthesis of targeted therapeutic agents. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical utility for researchers and scientists.

Introduction: The Strategic Value of the 2,2-Dimethylpyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of pharmacological space compared to flat, aromatic systems, often leading to improved solubility, metabolic stability, and target engagement.[1]

The introduction of a gem-dimethyl group at the C2 position, as seen in 2,2-dimethylpyrrolidine, offers distinct stereoelectronic advantages. This substitution provides a sterically defined vector, which can be exploited to achieve selective interactions with biological targets. Furthermore, the quaternary carbon atom can act as a metabolic shield, preventing C-H oxidation at that position and potentially enhancing the pharmacokinetic profile of a drug candidate. This guide focuses on the hydrochloride salt, the preferred form for handling, storage, and formulation due to its enhanced stability and crystallinity.

Core Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is critical for its effective use in synthesis and research. The key identifiers and computed properties are summarized below.

PropertyValueSource(s)
IUPAC Name 2,2-dimethylpyrrolidine;hydrochloride[2]
Synonyms 2,2-Dimethylpyrrolidine HCl[2]
CAS Number 623580-01-8[2]
Molecular Formula C₆H₁₄ClN[2]
Molecular Weight 135.63 g/mol [2]
InChI InChI=1S/C6H13N.ClH/c1-6(2)4-3-5-7-6;/h7H,3-5H2,1-2H3;1H[2]
InChIKey MZQJSLYOHPXTJR-UHFFFAOYSA-N[2]
SMILES CC1(CCCN1)C.Cl[2]
Appearance Light brown to brown solid

Synthesis and Purification: A Field-Proven Approach

While specific literature detailing the synthesis of 2,2-dimethylpyrrolidine is not abundant, its structure lends itself to a highly reliable and scalable synthetic strategy: intramolecular reductive amination . This approach is a cornerstone of amine synthesis in modern organic chemistry.[3][4] The logic behind this choice is its efficiency, use of readily available reducing agents, and high potential for successful cyclization to form the thermodynamically stable five-membered ring.

The overall synthetic pathway involves the cyclization of a linear precursor containing a ketone and a terminal amine, followed by conversion to the hydrochloride salt.

cluster_0 Part 1: Synthesis of Free Base cluster_1 Part 2: Salt Formation START 4-Amino-4-methyl-2-pentanone (Precursor) REACTION Intramolecular Reductive Amination (e.g., NaBH(OAc)₃, DCE) START->REACTION PRODUCT 2,2-Dimethylpyrrolidine (Free Base) REACTION->PRODUCT PURIFY Purification (Distillation or Chromatography) PRODUCT->PURIFY SALT_REACTION Reaction with HCl (e.g., HCl in Ether/IPA) PURIFY->SALT_REACTION FINAL_PRODUCT 2,2-Dimethylpyrrolidine HCl (Final Product) SALT_REACTION->FINAL_PRODUCT ISOLATE Isolation (Filtration & Drying) FINAL_PRODUCT->ISOLATE

Caption: Proposed Synthetic Workflow for 2,2-Dimethylpyrrolidine HCl.

Detailed Experimental Protocol: Synthesis of 2,2-Dimethylpyrrolidine (Free Base)

This protocol describes the cyclization via reductive amination. The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) is deliberate; it is a mild and selective reducing agent that is particularly effective for reductive aminations, capable of reducing the intermediate iminium ion in the presence of the starting ketone.[5]

  • Reactor Setup: To a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the precursor, 4-amino-4-methyl-2-pentanone (1.0 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to form a solution of approximately 0.1 M concentration. The use of a non-protic solvent like DCE is crucial to prevent unwanted side reactions with the reducing agent.

  • Catalyst (Optional): Add glacial acetic acid (1.1 eq). The acid serves to catalyze the formation of the key iminium ion intermediate, which is the species that undergoes reduction.[6]

  • Reducing Agent Addition: Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation. Subsequently, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes. This controlled addition is a safety measure to manage the exothermic reaction and any potential gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude 2,2-dimethylpyrrolidine can be purified by fractional distillation or flash column chromatography on silica gel.

Protocol: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified 2,2-dimethylpyrrolidine free base in a minimal amount of anhydrous diethyl ether or isopropanol.

  • Precipitation: Slowly add a solution of hydrogen chloride (1.05 eq, e.g., 2 M in diethyl ether) to the stirred solution at 0 °C.

  • Isolation: The hydrochloride salt will precipitate as a solid. Continue stirring for 30 minutes, then collect the solid by vacuum filtration.

  • Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether and dry under high vacuum to yield the final this compound.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A self-validating quality control workflow ensures that the material meets the standards required for subsequent research.

cluster_0 QC Workflow cluster_1 Analytical Tests SYNTHESIS Synthesized Batch (Crude Product) PURIFICATION Purification Step SYNTHESIS->PURIFICATION NMR 1H & 13C NMR (Structure Confirmation) PURIFICATION->NMR MS Mass Spectrometry (Molecular Weight) PURIFICATION->MS IR FTIR Spectroscopy (Functional Groups) PURIFICATION->IR PURITY_TEST HPLC/GC (Purity Assessment) PURIFICATION->PURITY_TEST RELEASE Batch Release (Purity >98%) PURITY_TEST->RELEASE Meets Spec FAIL Repurify / Reject PURITY_TEST->FAIL Fails Spec

Caption: Quality Control (QC) Workflow for 2,2-Dimethylpyrrolidine HCl.

Predicted Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.

    • Gem-dimethyl Protons: A sharp singlet integrating to 6H, likely in the δ 1.2-1.5 ppm range. The equivalence of these protons is a key structural indicator.

    • Ring Protons: Three distinct multiplets, each integrating to 2H, corresponding to the methylene protons at the C3, C4, and C5 positions. These would likely appear between δ 1.6 and 3.5 ppm.

    • Amine Protons: Two broad, exchangeable protons (N⁺H₂) would be visible, typically downfield.

  • ¹³C NMR Spectroscopy: The carbon spectrum provides confirmation of the carbon skeleton.

    • Methyl Carbons: A single resonance for the two equivalent methyl carbons.

    • Quaternary Carbon (C2): A characteristic signal for the C2 carbon, which will lack a proton attachment in a DEPT-135 experiment.

    • Methylene Carbons: Three distinct signals for the C3, C4, and C5 carbons.

  • Mass Spectrometry (MS): Analysis of the free base by ESI-MS would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 100.11.[7]

Applications in Drug Discovery and Development

This compound serves as a valuable building block for creating complex molecules, particularly in the development of targeted therapies.[8] Its defined structure is crucial for orienting pharmacophoric elements in the binding pockets of enzymes and receptors.

Key Application: Synthesis of KDM5 Inhibitors

A significant application of this scaffold is in the synthesis of inhibitors for the KDM5 family of histone lysine demethylases.[9] KDM5 enzymes are epigenetic regulators implicated in various cancers, making them attractive therapeutic targets.[4] KDM5 inhibition can lead to the re-expression of tumor suppressor genes by increasing histone H3 lysine 4 trimethylation (H3K4me3).[4] The 2,2-dimethylpyrrolidine moiety can be incorporated into inhibitor scaffolds to occupy specific pockets within the enzyme's active site, enhancing potency and selectivity.

Pyrrolidine 2,2-Dimethylpyrrolidine HCl Inhibitor Potent & Selective KDM5 Inhibitor Pyrrolidine->Inhibitor Provides steric bulk & metabolic stability Core Pharmacophore Core (e.g., Pyrazolopyridinone) Core->Inhibitor Binds to active site Linker Reactive Group (for covalent inhibition) Linker->Inhibitor Forms covalent bond

Caption: Role of the 2,2-dimethylpyrrolidine moiety in a KDM5 inhibitor.

The development of potent and selective KDM5 inhibitors is an active area of research.[6][10] By using building blocks like 2,2-dimethylpyrrolidine, medicinal chemists can fine-tune the inhibitor's properties to achieve desired cellular activity and selectivity over other histone demethylase families.[9]

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate precautions.

  • Hazard Identification: The compound is classified as causing severe skin burns and eye damage (H314) and may be harmful if swallowed (H302).[2]

  • Personal Protective Equipment (PPE): Always use a certified fume hood. Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

  • Handling: Avoid creating dust. Use spark-proof tools and ensure adequate ventilation. Prevent contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.

References

  • Johansson, C., et al. (2019). Design, Synthesis and Characterization of Covalent KDM5 Inhibitors. Angewandte Chemie International Edition, 58(5), 1574-1579. Available at: [Link]

  • Chemistry LibreTexts. (2020). Synthesis of Amines by Reductive Amination. Available at: [Link]

  • MySkinRecipes. (n.d.). 2,2-Dimethylpyrrolidine. Available at: [Link]

  • Heward, J. A., et al. (2021). KDM5 inhibition offers a novel therapeutic strategy for the treatment of KMT2D mutant lymphomas. Blood, 138(6), 469–482. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 414773, 2,2-Dimethylpyrrolidine. PubChem. Retrieved January 28, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44118457, this compound. PubChem. Retrieved January 28, 2026, from [Link].

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • PubChemLite. (n.d.). 2,2-dimethylpyrrolidine (C6H13N). Available at: [Link]

  • Asquith, C. R. M., et al. (2019). Design, Synthesis and Characterization of Covalent KDM5 Inhibitors. ChemRxiv. Preprint. Available at: [Link]

  • Asquith, C. R. M., et al. (2019). Design, Synthesis and Characterization of Covalent KDM5 Inhibitors. ResearchGate. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Johansson, C., et al. (2018). Design, Synthesis and Characterization of Covalent KDM5 Inhibitors. PubMed. Available at: [Link]

  • The Organic Chemistry Tutor. (2021). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]

  • PubChemLite. (n.d.). 2,2-dimethylpyrrolidine (C6H13N) Predicted Properties. Available at: [Link]

  • Iacobazzi, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6679. Available at: [Link]

Sources

A Technical Guide to the Structural Elucidation of 2,2-Dimethylpyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of the methodologies employed in the structural elucidation of 2,2-dimethylpyrrolidine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causal reasoning behind experimental choices, ensuring a robust and validated approach to structural confirmation.

Introduction

This compound is a substituted pyrrolidine derivative. As a chiral amine, it serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The pyrrolidine ring is a common scaffold in many biologically active compounds.[1] Given its role as a precursor, unambiguous confirmation of its structure is a critical first step in any research or development pipeline. The addition of the hydrochloride salt form is often employed to improve stability and solubility, but it also introduces specific considerations for analytical characterization.

This guide will detail a multi-technique approach to the structural elucidation of this compound, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's connectivity.

A. Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, we expect to see four distinct signals.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Dimethyl Sulfoxide-d₆) in a 5 mm NMR tube. The choice of solvent is crucial; D₂O is a good option for hydrochloride salts as it will readily dissolve the sample and the acidic N-H protons will exchange with deuterium, simplifying the spectrum.[2]

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.

    • Reference: Tetramethylsilane (TMS) is used as an internal standard and is set to 0.00 ppm.

    • Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

      • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

      • Relaxation Delay (d1): 1-2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Baseline correct the spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

Data Presentation: Predicted ¹H NMR Data

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.3Singlet6H2 x -CH₃
~1.8Multiplet2H-CH₂- (C4)
~3.0Triplet2H-CH₂- (C5)
~3.2Triplet2H-CH₂- (C3)
~9.0 (broad)Singlet2H-NH₂⁺-

Causality in ¹H NMR Interpretation:

  • The two methyl groups at the C2 position are equivalent and attached to a quaternary carbon, hence they appear as a single peak (a singlet) with an integration of 6H.[3]

  • The protons on the pyrrolidine ring will appear as multiplets due to coupling with adjacent non-equivalent protons. The protons on C5 will be deshielded due to the proximity of the electron-withdrawing ammonium group.

  • The N-H protons of the hydrochloride salt are expected to be downfield and may appear as a broad singlet due to quadrupole broadening and exchange with the solvent.

B. Predicted ¹³C NMR and DEPT-135 Spectra

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT)-135 is a spectral editing technique that differentiates between CH, CH₂, and CH₃ groups.

Experimental Protocol: ¹³C NMR and DEPT-135 Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Spectrometer: A 100 MHz or higher ¹³C frequency spectrometer.

    • Acquisition Parameters:

      • Pulse Program: A standard proton-decoupled ¹³C experiment and a DEPT-135 sequence.

      • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. In the DEPT-135 spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.[4][5][6]

Data Presentation: Predicted ¹³C NMR and DEPT-135 Data

Predicted Chemical Shift (δ, ppm)DEPT-135 PhaseAssignment
~25Positive2 x -CH₃
~35Negative-CH₂- (C4)
~45Negative-CH₂- (C3)
~55Negative-CH₂- (C5)
~65AbsentQuaternary C (C2)

Causality in ¹³C NMR Interpretation:

  • The molecule has five distinct carbon environments.

  • The quaternary carbon (C2) will not appear in the DEPT-135 spectrum.

  • The chemical shifts are influenced by the substitution pattern and the presence of the electron-withdrawing nitrogen atom.

C. 2D NMR: COSY and HSQC

2D NMR experiments are invaluable for confirming the connectivity of the molecule.

  • COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other, typically on adjacent carbons.[7][8][9][10]

  • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between a proton and the carbon to which it is directly attached.[11][12][13]

Experimental Protocol: 2D NMR (COSY and HSQC)

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field spectrometer.

    • Acquisition Parameters: Utilize standard COSY and HSQC pulse programs.

  • Data Processing: Process the 2D data using appropriate software to generate the correlation plots.

Visualization: Predicted 2D NMR Correlations

G H3 H3 H4 H4 H3->H4 COSY C3 C3 H3->C3 HSQC H5 H5 H4->H5 COSY C4 C4 H4->C4 HSQC C5 C5 H5->C5 HSQC Me Me C_Me C-Me Me->C_Me HSQC

Caption: Predicted COSY and HSQC correlations for this compound.

II. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation:

    • KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet.[14]

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[14]

  • Instrument Setup:

    • Spectrometer: A standard FTIR spectrometer.

    • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be collected and subtracted from the sample spectrum.

Data Presentation: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3000-2800Medium-StrongC-H stretching (alkyl)
2700-2250Broad, StrongN-H stretching (ammonium salt)
~1600MediumN-H bending (ammonium salt)
1470-1430MediumC-H bending (CH₂)
1380-1365MediumC-H bending (gem-dimethyl)

Causality in FTIR Interpretation:

  • The broad and strong absorption in the 2700-2250 cm⁻¹ region is characteristic of the N-H stretching vibration in an ammonium salt.[9]

  • The presence of alkane C-H stretches and bends confirms the hydrocarbon framework. The gem-dimethyl group often shows a characteristic doublet in the C-H bending region.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and deducing the structure.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: The sample can be introduced via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For a hydrochloride salt, LC-MS with electrospray ionization (ESI) is often preferred.

  • Ionization:

    • Electron Ionization (EI): Typically used with GC-MS. Provides detailed fragmentation patterns.

    • Electrospray Ionization (ESI): A soft ionization technique used with LC-MS, which often results in a prominent protonated molecular ion peak.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

Data Presentation: Predicted Mass Spectrometry Data (ESI+)

m/zAssignment
100.13[M+H]⁺ (protonated free base)
84.10[M+H - CH₄]⁺

Causality in MS Interpretation:

  • In positive ion ESI, the hydrochloride salt will dissociate, and the free amine will be protonated, giving a peak at m/z corresponding to the molecular weight of the free base plus a proton (99.17 + 1.01 = 100.18).

  • Fragmentation patterns in EI-MS for cyclic amines often involve the loss of small neutral molecules or radicals. A common fragmentation for 2,2-disubstituted pyrrolidines is the loss of a methyl group.[15][16]

IV. X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography provides the absolute, three-dimensional structure of a molecule in the solid state.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of this compound of suitable size and quality. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system.

  • Data Collection: Mount a single crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

Information Obtained from X-ray Crystallography:

  • Unambiguous confirmation of the atomic connectivity.

  • Precise bond lengths, bond angles, and torsion angles.

  • Information on the crystal packing and intermolecular interactions, such as hydrogen bonding between the ammonium group and the chloride anion.

Visualization: General Workflow for Structure Elucidation

G cluster_NMR NMR Spectroscopy cluster_Other Other Techniques H1_NMR ¹H NMR COSY COSY H1_NMR->COSY C13_NMR ¹³C NMR DEPT DEPT-135 C13_NMR->DEPT HSQC HSQC DEPT->HSQC COSY->HSQC Final_Structure Final Confirmed Structure HSQC->Final_Structure FTIR FTIR FTIR->Final_Structure MS Mass Spec MS->Final_Structure Xray X-ray Xray->Final_Structure Definitive Confirmation Proposed_Structure Proposed Structure Proposed_Structure->H1_NMR Proposed_Structure->C13_NMR Proposed_Structure->FTIR Proposed_Structure->MS

Caption: A typical workflow for the structural elucidation of an organic molecule.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic interpretation of data from multiple analytical techniques. While NMR spectroscopy provides the core information about the molecular framework, FTIR and Mass Spectrometry offer crucial confirmatory data about functional groups and molecular weight. For absolute proof of structure, single-crystal X-ray crystallography is the gold standard. By following the protocols and interpretative logic outlined in this guide, researchers can confidently and accurately determine the structure of this and similar small molecules.

References

  • Doc Brown's Chemistry. (n.d.). 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethylpyrrolidine. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane. Retrieved from [Link]

  • University of the West Indies. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from [Link]

  • Journal of the Serbian Chemical Society. (2018). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. Retrieved from [Link]

  • Molecules. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. Retrieved from [Link]

  • Perinu, C., et al. (2013). 13CNMR experiments and methods used to investigate amine-CO2-H2O systems. Energy Procedia, 37, 7310-7317.
  • Abraham, R. J., et al. (2014). 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. Magnetic Resonance in Chemistry, 52(8), 449-455.
  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Rocky Mountain Labs. (2024, January 24). How to Prepare Samples for FTIR Testing. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyrrolidinone. Retrieved from [Link]

  • Evans, M. (2021, June 9). DEPT Carbon NMR Spectroscopy [Video]. YouTube. [Link]

  • Organic With Grace. (2018, April 9). 2D NMR- Worked Example 1 (COSY) [Video]. YouTube. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2,2-dimethylpropane. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H16 C-13 nmr spectrum of 2,2-dimethylpentane. Retrieved from [Link]

  • ResearchGate. (n.d.). 2D NMR (HSQC) spectrum of the pure compound DMBPO. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 2,2-dimethylpentane. Retrieved from [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectrum and structure of 2-thienyl-N-methylfulleropyrrolidine. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray crystal structures of compounds (a) 2a (only one.... Retrieved from [Link]

  • MDPI. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Retrieved from [Link]

  • Spin Dynamics. (n.d.). Lecture 21: Two-dimensional NMR spectroscopy. Retrieved from [Link]

Sources

2,2-Dimethylpyrrolidine hydrochloride synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2,2-Dimethylpyrrolidine Hydrochloride

Introduction

2,2-Dimethylpyrrolidine and its hydrochloride salt are valuable heterocyclic building blocks in modern organic synthesis. The pyrrolidine motif is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. The introduction of a gem-dimethyl group at the C2 position imparts unique conformational constraints and lipophilicity, making it a desirable scaffold for drug development professionals exploring novel chemical space. This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound, starting from commercially available precursors. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and present a robust, self-validating methodology suitable for research and development laboratories.

Overall Synthesis Strategy & Retrosynthetic Analysis

A logical and efficient synthesis of this compound begins with a retrosynthetic analysis to identify a practical starting point. The target salt can be readily prepared from its free base, 2,2-dimethylpyrrolidine, via a simple acid-base reaction. The core cyclic amine structure is most effectively synthesized through the reduction of the corresponding lactam, 5,5-dimethyl-2-pyrrolidone. This lactam, in turn, can be formed by the thermal cyclization of 4-amino-4-methylpentanoic acid. Finally, this key amino acid intermediate can be constructed from mesityl oxide, a common industrial chemical, through a Ritter-type reaction followed by hydrolysis.

This multi-step approach is advantageous as it builds complexity from simple, cost-effective starting materials using well-established and scalable chemical transformations.

Retrosynthesis Target 2,2-Dimethylpyrrolidine HCl FreeBase 2,2-Dimethylpyrrolidine Target->FreeBase Acid Addition Lactam 5,5-Dimethyl-2-pyrrolidone FreeBase->Lactam Lactam Reduction (e.g., LiAlH4) AminoAcid 4-Amino-4-methylpentanoic acid Lactam->AminoAcid Thermal Cyclization Precursor Mesityl Oxide + HCN/Nitrile AminoAcid->Precursor Ritter Reaction & Hydrolysis

Caption: Retrosynthetic pathway for 2,2-Dimethylpyrrolidine HCl.

Part 1: Synthesis of 5,5-Dimethyl-2-pyrrolidone via Amino Acid Cyclization

The cornerstone of this synthesis is the formation of the lactam precursor. This is achieved in two principal stages: the synthesis of the γ-amino acid followed by its intramolecular cyclization.

Stage 1A: Synthesis of 4-Amino-4-methylpentanoic Acid

Principle and Mechanism (The Ritter Reaction): The Ritter reaction is a powerful method for forming C-N bonds, specifically for synthesizing amides from nitriles and a source of a stable carbocation.[1] In this pathway, mesityl oxide (4-methyl-3-penten-2-one) is not used directly. Instead, its corresponding tertiary alcohol, 4-methyl-2,4-pentanediol, or a related alkene that can generate a stable tertiary carbocation at the C4 position is the ideal substrate. In a strong acid medium (e.g., sulfuric acid), the alcohol is protonated and loses water to form a stable tertiary carbocation. A nitrile (e.g., acetonitrile or hydrogen cyanide) then acts as a nucleophile, attacking the carbocation to form a nitrilium ion intermediate. This intermediate is subsequently hydrolyzed during aqueous workup to yield the corresponding N-acyl amine, which can be further hydrolyzed under basic or acidic conditions to the desired primary amine.[2]

Experimental Protocol (Prophetic): Disclaimer: This protocol is a representative procedure based on the principles of the Ritter Reaction and may require optimization.

  • Carbocation Formation: To a stirred solution of concentrated sulfuric acid (150 mL), cooled to 0°C in an ice-salt bath, add 4-methyl-2,4-pentanediol (1.0 mol, 118.17 g) dropwise, ensuring the temperature does not exceed 10°C.

  • Nitrile Addition: To this cold solution, add a solution of sodium cyanide (1.1 mol, 53.9 g) in water (100 mL) dropwise at a rate that maintains the temperature below 10°C. Extreme Caution: This step generates highly toxic HCN gas in situ. This must be performed in a well-ventilated fume hood with appropriate safety measures and emergency cyanide poisoning antidote kits available.

  • Reaction: After the addition is complete, allow the mixture to warm slowly to room temperature and then heat to 50°C for 3-4 hours.

  • Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice (approx. 500 g). Neutralize the solution by the slow addition of concentrated sodium hydroxide solution until the pH is approximately 11-12.

  • Workup: Heat the basic solution to reflux for 6-8 hours to fully hydrolyze the intermediate formamide. Cool the solution to room temperature.

  • Isolation: Acidify the solution to pH 6 with concentrated hydrochloric acid. The product, 4-amino-4-methylpentanoic acid, may precipitate. If not, concentrate the solution under reduced pressure to induce crystallization. The crude amino acid can be purified by recrystallization from a water/ethanol mixture.

Stage 1B: Thermal Cyclization to 5,5-Dimethyl-2-pyrrolidone

Principle: γ-Amino acids readily undergo intramolecular condensation upon heating to form stable five-membered lactam rings, releasing a molecule of water. This reaction is typically driven by thermal energy and does not require a catalyst.

Experimental Protocol (Prophetic):

  • Setup: Place the dry 4-amino-4-methylpentanoic acid (0.5 mol, 72.5 g) in a round-bottom flask equipped for distillation with a short-path distillation head.

  • Heating: Heat the flask using a heating mantle or oil bath. The amino acid will melt and begin to evolve water. Slowly increase the temperature to 180-200°C.

  • Distillation: Water will distill over first. As the reaction proceeds, the product lactam, 5,5-dimethyl-2-pyrrolidone, will begin to distill. Collect the fraction boiling between 215-220°C.

  • Purification: The collected distillate is often of sufficient purity for the next step. If necessary, it can be redistilled under reduced pressure.

Part 2: Reduction of 5,5-Dimethyl-2-pyrrolidone to 2,2-Dimethylpyrrolidine

Principle and Mechanism: The reduction of amides (including cyclic amides, or lactams) to amines is a hallmark transformation achieved with powerful hydride-reducing agents, most notably lithium aluminum hydride (LiAlH₄). Unlike the reduction of other carbonyl compounds like esters or ketones which yield alcohols, the reduction of an amide completely removes the carbonyl oxygen, converting the C=O group into a CH₂ group.[3]

The mechanism involves the initial nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ onto the electrophilic carbonyl carbon of the lactam. The resulting tetrahedral intermediate's oxygen atom coordinates to the aluminum species, effectively converting the oxygen into a good leaving group (O-AlH₃). The lone pair on the nitrogen atom then expels this aluminate species to form a transient, highly reactive iminium ion intermediate. A second equivalent of hydride rapidly attacks the electrophilic iminium carbon to furnish the final amine product.

LiAlH4_Reduction cluster_0 Mechanism Steps Lactam 5,5-Dimethyl-2-pyrrolidone Tetrahedral Tetrahedral Intermediate Lactam->Tetrahedral 1. H- attack on C=O Iminium Cyclic Iminium Ion Tetrahedral->Iminium 2. Elimination of [OAlH3]- Product 2,2-Dimethylpyrrolidine Iminium->Product 3. H- attack on C=N+ Reagent LiAlH4 Reagent->Lactam Reagent->Iminium

Caption: Mechanism of LiAlH₄ reduction of a lactam to a cyclic amine.

Experimental Protocol: This procedure is adapted from a verified method published in Organic Syntheses, a highly trusted source for reproducible experimental details.[3]

  • Setup: Assemble a 3-liter three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing calcium chloride).

  • Reagent Preparation: Under an inert atmosphere (nitrogen or argon), carefully charge the flask with pulverized lithium aluminum hydride (38 g, 1.0 mol) and 400 mL of anhydrous tetrahydrofuran (THF). Extreme Caution: LiAlH₄ is a highly reactive, pyrophoric solid that reacts violently with water and protic solvents. Handle with extreme care under anhydrous conditions.

  • Initial Reflux: Stir the suspension and heat to reflux for approximately 15 minutes to help dissolve the LiAlH₄.

  • Substrate Addition: Prepare a solution of 5,5-dimethyl-2-pyrrolidone (90.5 g, 0.8 mol) in 200 mL of anhydrous THF. Add this solution slowly via the dropping funnel to the LiAlH₄ suspension at a rate that maintains a gentle reflux without external heating.

  • Reaction: Once the addition is complete and the initial exothermic reaction subsides, heat the mixture at a gentle reflux with continued stirring for 8 hours.

  • Workup and Isolation: After cooling the reaction, carefully and slowly add 50 mL of ethyl acetate to quench any excess LiAlH₄. Follow this with the very slow addition of 500 mL of 6N hydrochloric acid. The mixture is then steam-distilled until the distillate is no longer basic.

  • Product Recovery: The free base, 2,2-dimethylpyrrolidine, can be recovered from the aqueous distillate by continuous liquid-liquid extraction with ether or by proceeding directly to the salt formation as described in the next section.[3]

Part 3: Formation of this compound

Principle: The final step is a straightforward acid-base neutralization. The lone pair of electrons on the secondary amine nitrogen of 2,2-dimethylpyrrolidine acts as a base, readily accepting a proton from hydrochloric acid to form the stable, crystalline ammonium salt.

Experimental Protocol: This protocol describes two common methods for salt formation.

Method A (From Aqueous Distillate): [3]

  • Acidification: Take the aqueous distillate obtained from the steam distillation in Part 2, which contains the 2,2-dimethylpyrrolidine free base.

  • Concentration: Acidify the distillate with concentrated hydrochloric acid until it is strongly acidic (pH ~1-2).

  • Isolation: Concentrate the acidified solution to dryness under reduced pressure using a rotary evaporator. The resulting solid is crude this compound. It can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Method B (From Purified Free Base):

  • Dissolution: Dissolve the purified 2,2-dimethylpyrrolidine free base (obtained by extraction and drying) in a minimal amount of a non-polar solvent like diethyl ether or tert-butyl methyl ether (TBME).

  • Precipitation: To the stirred solution, add a solution of anhydrous HCl (e.g., 2.0 M in diethyl ether or generated by bubbling dry HCl gas) dropwise. The hydrochloride salt will precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration, wash it with cold diethyl ether, and dry it under vacuum to yield pure this compound.

Characterization and Data Summary

Proper characterization of the intermediates and the final product is crucial for validating the synthesis.

Table 1: Physical and Chemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Notes
5,5-Dimethyl-2-pyrrolidoneC₆H₁₁NO113.16218 °CLactam intermediate.
2,2-DimethylpyrrolidineC₆H₁₃N99.17118-119 °CFree base product.[4]
2,2-Dimethylpyrrolidine HClC₆H₁₄ClN135.63N/A (solid)Final hydrochloride salt.[5]

Table 2: Expected NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR~9.5-10.5broad singlet2HNH₂
¹H NMR~3.2-3.4triplet2H-CH₂ -NH₂⁺- (C5)
¹H NMR~1.9-2.1multiplet2H-CH₂ -CH₂-NH₂⁺- (C4)
¹H NMR~1.7-1.9triplet2H-C(CH₃)₂-CH₂ - (C3)
¹H NMR~1.4-1.5singlet6H-C(CH₃ )₂
¹³C NMR~68-70--C (CH₃)₂ (C2)
¹³C NMR~45-47--C H₂-NH₂⁺ (C5)
¹³C NMR~38-40--C(CH₃)₂-C H₂- (C3)
¹³C NMR~24-26--C (H₃)₂
¹³C NMR~21-23--C H₂-CH₂-NH₂⁺ (C4)

Note: Expected chemical shifts are estimates based on typical values and may vary depending on the solvent (e.g., D₂O, DMSO-d₆) and instrument.[6]

Conclusion

This guide outlines a robust and logical multi-step synthesis for this compound. By leveraging the Ritter reaction to create the key amino acid intermediate, followed by thermal cyclization to the corresponding lactam, and culminating in a well-documented LiAlH₄ reduction, researchers can reliably access this valuable synthetic building block. The protocols provided, particularly the verified procedure from Organic Syntheses, offer a high degree of trustworthiness and serve as a solid foundation for laboratory-scale production. Adherence to the safety protocols, especially when handling reagents like sodium cyanide and lithium aluminum hydride, is paramount for a successful and safe execution of this synthesis.

References

  • Cope, A. C.; Ciganek, E. 2,2-Dimethylpyrrolidine. Org. Synth.1963 , 4, 339. DOI: 10.15227/orgsyn.039.0019.

  • PubChem. Compound Summary for CID 414773, 2,2-Dimethylpyrrolidine. National Center for Biotechnology Information. [Online]. [Accessed Jan 28, 2026]. Available from: [Link]

  • Organic Chemistry Portal. Ritter Reaction. [Online]. [Accessed Jan 28, 2026]. Available from: [Link]

  • ResearchGate. 4-methylpent-4-en-2-one (iso-mesityl oxide). [Online]. [Accessed Jan 28, 2026]. Available from: [Link]

  • Wikipedia. Beckmann rearrangement. [Online]. [Accessed Jan 28, 2026]. Available from: [Link]

  • PubChem. Compound Summary for CID 44118457, this compound. National Center for Biotechnology Information. [Online]. [Accessed Jan 28, 2026]. Available from: [Link]

  • Organic Chemistry Portal. Ritter Reaction (PDF). [Online]. [Accessed Jan 28, 2026]. Available from: [Link]

Sources

Spectroscopic Characterization of 2,2-Dimethylpyrrolidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2-Dimethylpyrrolidine hydrochloride (CAS: 623580-01-8) is a sterically hindered cyclic amine salt frequently employed as a building block in medicinal chemistry. Its gem-dimethyl group at the


-position imposes significant conformational constraints, influencing the lipophilicity and metabolic stability of drug candidates. This guide provides a comprehensive analysis of its spectroscopic signature, synthesis, and quality control parameters, designed for researchers in drug discovery and organic synthesis.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7]

ParameterData
IUPAC Name 2,2-Dimethylpyrrolidin-1-ium chloride
CAS Number 623580-01-8 (Salt) / 35018-15-6 (Free Base)
Molecular Formula

Molecular Weight 135.63 g/mol
Appearance White to light brown crystalline solid
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1][2][3]
Key Structural Feature Gem-dimethyl group at C2 (Steric bulk, Thorpe-Ingold effect)

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of the hydrochloride salt differs significantly from the free base due to the protonation of the nitrogen atom, which deshields the


-protons (C5-H) and the adjacent methyl groups.

H NMR Data (400 MHz,

)

Note: Chemical shifts are representative for the hydrochloride salt in deuterium oxide.

PositionShift (

, ppm)
MultiplicityIntegrationAssignment
C2-Me 1.45Singlet (s)6HGem-dimethyl protons
C3-H 1.95 – 2.05Multiplet (m)2H

-methylene protons
C4-H 2.05 – 2.15Multiplet (m)2H

-methylene protons
C5-H 3.35 – 3.45Triplet (t)2H

-methylene protons (deshielded by

)

Interpretation:

  • Gem-Dimethyl Singlet: The strong singlet at ~1.45 ppm is the diagnostic peak. In the free base, this signal appears upfield (~1.1 ppm). The downfield shift confirms salt formation.

  • Ring Protons: The C5 protons adjacent to the nitrogen appear most downfield (~3.4 ppm) due to the inductive effect of the ammonium center.


C NMR Data (100 MHz,

)
PositionShift (

, ppm)
TypeNotes
C2-Me 24.5

Equivalent methyl carbons
C3 34.2


-carbon
C4 19.8


-carbon
C5 46.1


-carbon (adjacent to N)
C2 68.5

Quaternary carbon (low intensity)
Mass Spectrometry (MS)

The mass spectrum of 2,2-dimethylpyrrolidine is characterized by


-cleavage, a dominant fragmentation pathway for amines.
  • Molecular Ion (

    
    ):  m/z 99 (Weak intensity for free base).
    
  • Base Peak: m/z 84 (

    
    ).
    

Fragmentation Logic: The loss of a methyl group from the quaternary C2 position forms a stable tertiary iminium ion. This is the most energetically favorable pathway.

MassSpecFragmentation M_Ion Molecular Ion (M+) m/z 99 (Radical Cation) Frag_Me Base Peak m/z 84 (Tertiary Iminium Ion) M_Ion->Frag_Me - CH3• (Alpha Cleavage) Methyl Methyl Radical (CH3•) M_Ion->Methyl

Figure 1: Primary fragmentation pathway of 2,2-dimethylpyrrolidine in Electron Impact (EI) mass spectrometry.

Infrared (IR) Spectroscopy
  • N-H Stretch: Broad, strong absorption band between 2400–3000 cm

    
     , characteristic of the ammonium salt (
    
    
    
    ).
  • C-H Stretch: Sharp peaks at 2960–2850 cm

    
      (Alkane C-H).
    
  • Fingerprint Region: C-N stretching vibrations appear around 1100–1200 cm

    
     .
    

Synthesis & Preparation

The synthesis typically involves the reduction of the corresponding lactam (5,5-dimethyl-2-pyrrolidone) or ring contraction of piperidine derivatives.

Experimental Protocol: Reduction of 5,5-Dimethyl-2-pyrrolidone
  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    ), THF (anhydrous).
    
  • Procedure:

    • Suspend LiAlH

      
       (1.5 eq) in dry THF under 
      
      
      
      atmosphere.
    • Add 5,5-dimethyl-2-pyrrolidone dropwise at 0°C.

    • Reflux for 12 hours.

    • Quench via Fieser method (

      
      , 15% NaOH, 
      
      
      
      ).
    • Filter precipitate and extract filtrate with ether.

    • Treat ethereal layer with HCl/dioxane to precipitate the hydrochloride salt.

  • Purification: Recrystallization from Ethanol/Ether.

SynthesisWorkflow Start 5,5-Dimethyl-2-pyrrolidone (Lactam Precursor) Step1 Reduction (LiAlH4 / THF, Reflux) Start->Step1 Inter 2,2-Dimethylpyrrolidine (Free Base) Step1->Inter Step2 Salt Formation (HCl / Dioxane) Inter->Step2 Final 2,2-Dimethylpyrrolidine HCl (Target Compound) Step2->Final

Figure 2: Synthetic route from lactam precursor to hydrochloride salt.

Quality Control & Impurity Profiling

When analyzing commercial or synthesized samples, watch for these common impurities:

  • Starting Material (Lactam): Check for Carbonyl stretch in IR (~1680 cm

    
    ) or 
    
    
    
    signal in
    
    
    C NMR (~175 ppm).
  • Solvent Residues: THF (multiplets at 1.85, 3.76 ppm) or Ethanol (triplet 1.17, quartet 3.65 ppm).

  • Water Content: Being hygroscopic, the salt may contain significant water (broad singlet at 4.79 ppm in

    
    ).
    

References

  • PubChem. this compound (Compound).[1] National Library of Medicine. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Referenced for solvent impurity identification).

  • NIST Chemistry WebBook. Mass Spectra of Pyrrolidine Derivatives. National Institute of Standards and Technology. Available at: [Link]

Sources

An In-depth Technical Guide to the Structural Elucidation of 2,2-Dimethylpyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its unique structural and electronic properties.[1][2][3] The introduction of gem-dimethyl substitution at the C2 position, as seen in 2,2-dimethylpyrrolidine hydrochloride, imparts significant conformational rigidity and steric hindrance, which can profoundly influence binding affinity and metabolic stability. This guide provides a comprehensive technical overview of the methodologies required to fully characterize this compound, with a particular focus on the definitive determination of its three-dimensional structure through single-crystal X-ray diffraction. While a definitive published crystal structure for this compound is not currently available in open-access crystallographic databases, this document serves as a procedural blueprint for its synthesis, crystallization, and comprehensive structural analysis, grounded in established principles of chemical and crystallographic science.

Introduction: The Significance of the 2,2-Dimethylpyrrolidine Moiety

Pyrrolidine rings are privileged structures in drug discovery, offering a saturated, five-membered heterocyclic core that can serve as a versatile scaffold.[1][2] The nitrogen atom acts as a hydrogen bond acceptor or, in its protonated hydrochloride form, a hydrogen bond donor, facilitating critical interactions with biological targets.[3] The gem-dimethyl group at the C2 position introduces several key features:

  • Conformational Restriction: The steric bulk of the two methyl groups locks the pyrrolidine ring into a more defined conformation, reducing the entropic penalty upon binding to a target protein.

  • Metabolic Shielding: The quaternary carbon can prevent metabolic oxidation at the adjacent positions, potentially increasing the compound's half-life.

  • Modified Basicity: The electron-donating nature of the alkyl groups can subtly influence the pKa of the pyrrolidine nitrogen, affecting its ionization state at physiological pH.

Given these attributes, this compound (C₆H₁₄ClN) is a valuable building block in the synthesis of novel therapeutic agents.[4][5] A precise understanding of its solid-state structure is paramount for computational modeling, rational drug design, and ensuring the physicochemical properties of active pharmaceutical ingredients (APIs).

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of high-purity material capable of forming single crystals. Several synthetic routes can be envisioned for 2,2-dimethylpyrrolidine, often starting from acyclic precursors or through the modification of existing heterocyclic systems.[1][6]

Synthetic Protocol: A General Approach

A plausible synthetic route involves the cyclization of a suitable amino ketone or the reductive amination of a keto acid derivative. The final step is the formation of the hydrochloride salt, which is crucial for enhancing stability and often aids in crystallization.

Step-by-Step Synthesis of this compound:

  • Reaction Setup: A solution of a suitable precursor, such as 5-amino-2-methylpentan-2-ol, is prepared in an appropriate solvent (e.g., dichloromethane).

  • Cyclization: A dehydrating agent or a reagent promoting intramolecular cyclization (e.g., thionyl chloride followed by reduction) is added under controlled temperature conditions. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the crude 2,2-dimethylpyrrolidine is extracted. Purification is typically achieved via distillation or column chromatography to achieve >99% purity.

  • Salt Formation: The purified free base is dissolved in a dry, aprotic solvent like diethyl ether or ethyl acetate.

  • Precipitation: A solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete.

  • Isolation: The resulting solid, this compound, is collected by filtration, washed with cold solvent, and dried under vacuum.

Crystallization: The Art of Growing a Perfect Crystal

Obtaining crystals suitable for X-ray diffraction is often the most challenging step. The goal is to grow a single, well-ordered crystal approximately 0.1-0.3 mm in each dimension, free of cracks and defects.

Experimental Protocol for Crystallization:

  • Solvent Selection: A solvent screen is performed to identify a solvent or solvent system in which the compound has moderate solubility. Common choices include alcohols (methanol, ethanol, isopropanol), acetonitrile, or mixtures with water.

  • Slow Evaporation: A saturated solution of the compound is prepared and left in a loosely capped vial, allowing the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the drop, reducing the solubility and inducing crystallization.

  • Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or below, in a controlled manner.

crystallization_workflow cluster_prep Material Preparation cluster_cryst Crystallization Methods cluster_analysis Crystal Analysis synthesis Synthesis of 2,2-Dimethylpyrrolidine HCl purification Purification (>99%) (e.g., Recrystallization) synthesis->purification solvent_screen Solvent Screening purification->solvent_screen High-Purity Material slow_evap Slow Evaporation solvent_screen->slow_evap Optimized Conditions vapor_diff Vapor Diffusion solvent_screen->vapor_diff Optimized Conditions slow_cool Slow Cooling solvent_screen->slow_cool Optimized Conditions harvest Crystal Harvesting & Mounting slow_evap->harvest Suitable Single Crystals vapor_diff->harvest Suitable Single Crystals slow_cool->harvest Suitable Single Crystals xray Single-Crystal X-ray Diffraction harvest->xray sc_xrd_workflow cluster_data Data Collection cluster_solve Structure Solution & Refinement cluster_validate Validation & Analysis mount Mount Crystal on Diffractometer data_coll Collect Diffraction Data (Intensities & Angles) mount->data_coll unit_cell Determine Unit Cell & Space Group data_coll->unit_cell Raw Data solve Solve Phase Problem (e.g., Direct Methods) unit_cell->solve refine Refine Atomic Positions & Thermal Parameters solve->refine validate Validate Structure (e.g., CheckCIF) refine->validate Refined Model analysis Analyze Geometry, Packing & H-Bonding validate->analysis cif Generate CIF File for Database Deposition analysis->cif

Sources

2,2-Dimethylpyrrolidine Hydrochloride: Synthetic Evolution and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthetic evolution, and medicinal utility of 2,2-Dimethylpyrrolidine hydrochloride.

Abstract

This compound (CAS: 623580-01-8) represents a critical structural motif in medicinal chemistry, valued for its ability to introduce conformational constraint via the gem-dimethyl effect (Thorpe-Ingold effect). Historically emerging from mid-20th-century anticholinergic research at The Upjohn Company, this scaffold has evolved from a simple steric blocker to a sophisticated tool for modulating metabolic stability and receptor selectivity. This guide analyzes its discovery timeline, the mechanistic logic of its synthesis, and its modern applications in epigenetic modulation (KDM5 inhibitors).

Historical Genesis & Discovery

The "Upjohn" Era (1940s–1950s)

The systematic exploration of 2,2-dimethylpyrrolidine began not as an isolated discovery but as part of a broader campaign to synthesize sterically hindered amines for anticholinergic applications.

  • The First Scalable Synthesis: The definitive early synthesis was reported by Moffett and White at The Upjohn Company in 1952 . Their work focused on 1-azaspiro[4.5]decane and related pyrrolidines to mimic the quaternary ammonium structure of acetylcholine antagonists.

  • Synthetic Logic: The challenge was constructing the hindered carbon-nitrogen bond. Moffett and White utilized the reductive cyclization of

    
    -nitro ketones and the subsequent reduction of lactams.
    
  • Key Finding: While the initial 2,2-dimethyl derivatives showed varying degrees of anticholinergic activity, they established the foundational protocols for accessing this sterically congested ring system.[1]

The Metabolic "Rediscovery" (2000s)

In a fascinating twist of bio-organic chemistry, 2,2-dimethylpyrrolidine was "rediscovered" in 2003 as a unique metabolite.[2] Research by Yin et al. demonstrated that the common stabilizer moiety 2,2,6,6-tetramethylpiperidine (TMPi) undergoes a cytochrome P450-mediated ring contraction to form 2,2-dimethylpyrrolidine.[2][3] This revealed a radical-based mechanism involving heme iron, fundamentally linking the stability of six-membered rings to five-membered pyrrolidines under oxidative stress.

Chemical Identity & Technical Specifications

PropertySpecification
IUPAC Name This compound
CAS Number (HCl) 623580-01-8
CAS Number (Free Base) 35018-15-6
Molecular Formula C₆H₁₃N[2][4][5] · HCl
Molecular Weight 135.63 g/mol
Appearance White to off-white hygroscopic solid
Solubility Highly soluble in water, methanol, ethanol; insoluble in ether
Key Structural Feature Gem-dimethyl group at C2 : Provides steric bulk adjacent to nitrogen, blocking

-oxidation and restricting N-inversion.

Evolution of Synthetic Methodologies

The synthesis of 2,2-dimethylpyrrolidine illustrates the shift from brute-force reduction to elegant catalytic assembly.

Method A: The Classical Reductive Pathway (The Upjohn Method)

This method remains the most robust for multi-gram scale production. It relies on the construction of the lactam intermediate, followed by exhaustive reduction.

Mechanism:

  • Lactam Formation: Cyclization of

    
    -amino acids or reductive cyclization of 
    
    
    
    -nitro ketones yields 5,5-dimethyl-2-pyrrolidone .
  • Exhaustive Reduction: The carbonyl group of the lactam is reduced using Lithium Aluminum Hydride (LiAlH₄). The gem-dimethyl groups provide steric protection, preventing ring opening but allowing the reduction of the amide to the amine.

Method B: The Metabolic Ring Contraction (Bio-Organic Route)

Though not a preparative method, this pathway is critical for understanding the compound's toxicology and stability profile.

  • Precursor: 2,2,6,6-Tetramethylpiperidine (TMPi).[2][3][4][6]

  • Catalyst: CYP3A4 (Cytochrome P450).[6]

  • Mechanism: A radical attack on the nitrogen leads to

    
    -scission of the C-C bond, expelling a 3-carbon unit (acetone) and re-closing to the 5-membered pyrrolidine ring.
    
Visualization of Synthetic Logic

The following diagram contrasts the Classical Synthetic Route with the Bio-Metabolic Route.

SynthesisPathways cluster_0 Classical Synthesis (Moffett & White, 1952) cluster_1 Metabolic Pathway (Yin et al., 2003) Precursor Gamma-Nitro Ketone (Precursor) Lactam 5,5-Dimethyl-2-pyrrolidone (Intermediate) Precursor->Lactam Reductive Cyclization Target 2,2-Dimethylpyrrolidine (Target Molecule) Lactam->Target Amide Reduction LiAlH4 Reagent: LiAlH4 / THF LiAlH4->Lactam TMPi 2,2,6,6-Tetramethylpiperidine (TMPi) Radical Nitroxide Radical Intermediate TMPi->Radical Oxidation CYP Enzyme: CYP3A4 (Liver) CYP->Radical Radical->Target Ring Contraction (-Acetone)

Caption: Comparison of the classical chemical synthesis (top) via lactam reduction and the oxidative metabolic ring contraction pathway (bottom).

Experimental Protocol: Classical Synthesis

Based on the principles established by Moffett & White (1952) and adapted for modern safety standards.

Objective: Preparation of this compound from 5,5-dimethyl-2-pyrrolidone.

Reagents
  • 5,5-Dimethyl-2-pyrrolidone (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (1.2 eq) (Pellets or powder)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Hydrochloric acid (HCl), 4M in dioxane or aqueous

Step-by-Step Methodology
  • Activation: In a flame-dried 3-neck flask under Nitrogen/Argon, suspend LiAlH₄ in anhydrous THF at 0°C.

    • Why: Low temperature prevents thermal runaway during the initial exothermic solvation of the hydride.

  • Addition: Dropwise add a solution of 5,5-dimethyl-2-pyrrolidone in THF to the hydride suspension.

    • Control: Maintain internal temperature <10°C. The steric bulk of the gem-dimethyl group slows the reaction kinetics compared to unhindered lactams, requiring careful rate control.

  • Reflux: Warm to room temperature, then reflux for 6–12 hours.

    • Endpoint: Monitor by TLC (ninhydrin stain) or GC-MS for disappearance of the lactam peak.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).

    • Result: Formation of a granular white precipitate (aluminum salts) that is easily filtered.

  • Isolation: Filter off solids. Dry the filtrate over Na₂SO₄ and concentrate carefully (the free base is volatile).

  • Salt Formation: Dissolve the crude oil in diethyl ether. Add HCl (4M in dioxane) dropwise with stirring.

    • Observation: White precipitate of this compound forms immediately.

  • Purification: Recrystallize from Ethanol/Ether to yield hygroscopic white crystals.

Medicinal Chemistry Applications

The Gem-Dimethyl Effect (Thorpe-Ingold)

The introduction of two methyl groups at the C2 position creates a "conformational lock."

  • Mechanism: The bulky methyl groups repel adjacent substituents, forcing the pyrrolidine ring into a specific envelope conformation.

  • Benefit: This reduces the entropy penalty upon binding to a protein target. If the drug is pre-organized into the bioactive conformation, binding affinity increases.

Metabolic Blocking

The C2 position of pyrrolidine is a metabolic hotspot, susceptible to


-oxidation by P450 enzymes (leading to ring opening).
  • Strategy: Substitution with a gem-dimethyl group removes the abstractable

    
    -protons, effectively blocking this degradation pathway and extending the half-life (
    
    
    
    ) of the drug candidate.
Case Study: KDM5 Inhibitors

Recent literature identifies the 2,2-dimethylpyrrolidine scaffold in inhibitors of KDM5 (Lysine-specific Demethylase 5) .

  • Role: The scaffold serves as a linker that positions the inhibitor within the histone binding pocket while resisting metabolic degradation in the liver.

References

  • Moffett, R. B., & White, J. L. (1952).[7] Antispasmodics.[1] IX. 1-Azaspiro[4.5]decane and Derivatives. The Journal of Organic Chemistry, 17(3), 407–413. Link

  • Yin, W., et al. (2003).[2][3][8] Conversion of the 2,2,6,6-tetramethylpiperidine moiety to a 2,2-dimethylpyrrolidine by cytochrome P450: evidence for a mechanism involving nitroxide radicals and heme iron. Biochemistry, 43(18), 5455–5466. Link

  • Organic Syntheses. (1963). 5,5-Dimethyl-2-pyrrolidone.[7][9] Collective Volume 4, p. 354.[9] (Precursor synthesis).[1][10] Link

  • PubChem. (2025). This compound - Compound Summary. CID 44118457. Link

Sources

2,2-Dimethylpyrrolidine hydrochloride physical characteristics

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling and Synthetic Utility in Drug Discovery

Executive Summary

2,2-Dimethylpyrrolidine hydrochloride (CAS: 623580-01-8) is a specialized cyclic amine salt extensively utilized in medicinal chemistry as a steric building block.[1] Its structural value lies in the gem-dimethyl group at the


-position to the nitrogen. This substitution pattern introduces the Thorpe-Ingold effect (gem-dimethyl effect), which restricts conformational flexibility, often enhancing the binding affinity of drug candidates and improving metabolic stability by blocking 

-oxidation by cytochrome P450 enzymes.

This guide provides a comprehensive technical profile, spectroscopic data, and a validated protocol for handling and utilizing this compound in high-stakes research environments.

Physicochemical Characterization

The hydrochloride salt is the preferred storage form due to the volatility and oxidative instability of the free amine.

2.1 Core Physical Data
PropertySpecificationNotes
IUPAC Name This compound
CAS (HCl Salt) 623580-01-8 Primary commercial identifier
CAS (Free Base) 35018-15-6Do not confuse with salt
Formula

Molecular Weight 135.63 g/mol (Free base MW: 99.[2][3]17)
Appearance White to off-white crystalline solidHygroscopic
Melting Point 152°C – 156°C Sharp range indicates high purity; broadens if wet
Solubility High: Water, Methanol, DMSOLow: Diethyl ether, Hexanes, ToluenePolar protic solvents preferred
Acidity (pKa) ~10.5 - 11.0 (Conjugate acid)Highly basic secondary amine when freed

Expert Insight (The "Gem-Dimethyl" Advantage): Unlike unsubstituted pyrrolidine, the 2,2-dimethyl analog creates a "steric wall" on one face of the ring. In drug design, this is critical for subtype selectivity (e.g., Histamine H3 receptor antagonists) where the bulk prevents the molecule from entering smaller off-target binding pockets.

Spectroscopic Identification

Quality control relies on confirming the integrity of the gem-dimethyl group and the salt counterion.

3.1 Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    or
    
    
    ):
    • 
       1.30–1.40 ppm (s, 6H):  Distinctive strong singlet representing the two equivalent methyl groups. Loss of this singlet indicates ring opening or degradation.
      
    • 
       1.80–2.00 ppm (m, 4H):  Multiplets corresponding to the 
      
      
      
      and
      
      
      ring protons (C3/C4).
    • 
       3.10–3.30 ppm (t/m, 2H):  Deshielded methylene protons adjacent to nitrogen (C5).
      
    • 
       9.00+ ppm (br s):  Ammonium protons (
      
      
      
      ), visible only in DMSO-
      
      
      ; exchanges out in
      
      
      .
  • 
    C NMR: 
    
    • Look for the quaternary carbon signal around

      
       60–65 ppm . This shift is diagnostic of the 2,2-substitution pattern.
      
3.2 Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode)

  • Signal:

    
    
    
    
    
    (corresponding to the free base cation).
Handling, Stability & Safety
4.1 Hygroscopicity & Stoichiometry

2,2-Dimethylpyrrolidine HCl is hygroscopic .

  • Risk: Absorption of atmospheric water alters the effective molecular weight, leading to stoichiometric errors in coupling reactions.

  • Mitigation: Store in a desiccator. If the solid appears clumpy or "sticky," dry under high vacuum over

    
     for 12 hours before weighing.
    
4.2 Safety Profile
  • GHS Classification: Skin Corr.[2][4] 1B (Causes severe skin burns); Acute Tox. 4 (Harmful if swallowed).[2]

  • Handling: Use standard PPE. The free base (if generated) is volatile and has a penetrating amine odor; handle only in a fume hood.

Validated Experimental Protocol: Free-Basing & Coupling

Researchers rarely use the HCl salt directly in nucleophilic substitutions due to the non-nucleophilic nature of the ammonium species. The following protocol describes the in situ generation of the reactive free amine for use in amide coupling or


 reactions.
5.1 The "Free-Base" Workflow

This method avoids the isolation of the volatile free amine, reducing yield loss.

Reagents:

  • 2,2-Dimethylpyrrolidine HCl (1.0 equiv)[1][2][5][6]

  • Dichloromethane (DCM) or DMF (Solvent)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

  • Electrophile (e.g., Acid Chloride or Activated Ester)

Step-by-Step Methodology:

  • Suspension: Suspend the hydrochloride salt in anhydrous DCM (0.2 M concentration). The salt will likely not dissolve completely at this stage.

  • Activation: Add DIPEA (2.5 equiv) dropwise at 0°C.

    • Observation: The suspension should clear as the HCl is scavenged by the base and the lipophilic free amine is released into the DCM.

  • Coupling: Add the electrophile immediately after the solution clears.

  • Workup (Critical):

    • Wash the organic layer with 10% Citric Acid (removes excess DIPEA and unreacted pyrrolidine).

    • Wash with Sat.

      
        (neutralizes residual acid).
      
    • Dry over

      
      .
      

Self-Validating Check: If the reaction mixture remains cloudy after adding base, the free amine has not been fully liberated (check solvent dryness or switch to DMF).

5.2 Visualization of Workflow

G Start Start: 2,2-Dimethylpyrrolidine HCl (Solid, Stable, Hygroscopic) Step1 Suspend in DCM/DMF (0.2 M) Start->Step1 Step2 Add Base (DIPEA, >2 equiv) Scavenge HCl Step1->Step2 Check Observation Check: Did solution clear? Step2->Check FreeBase Reactive Species Generated: Free Amine (In Situ) Check->FreeBase Yes (Clear) Fail Troubleshoot: 1. Solvent too non-polar? 2. Salt wet? Check->Fail No (Cloudy) Coupling Add Electrophile (Amide Coupling / SNAr) FreeBase->Coupling

Caption: Logical flow for in-situ activation of the hydrochloride salt. The "Clear Solution" checkpoint is critical for process validation.

Structural Logic & Applications

The following diagram illustrates the structure-property relationships that make this compound valuable in drug design.

Structure Center 2,2-Dimethylpyrrolidine Scaffold Gem Gem-Dimethyl Group (C2 Position) Center->Gem Nitrogen Secondary Amine (Basic Center) Center->Nitrogen Effect1 Thorpe-Ingold Effect (Conf. Restriction) Gem->Effect1 Steric Bulk Effect2 Metabolic Stability (Blocks alpha-oxidation) Gem->Effect2 Blocks P450 Effect3 Salt Formation (HCl = Stable Solid) Nitrogen->Effect3 Protonation

Caption: Structure-Activity Relationship (SAR) map highlighting the impact of the gem-dimethyl substitution.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44118457, this compound. Retrieved from [Link]

Sources

A Guide to Determining the Thermodynamic Properties of 2,2-Dimethylpyrrolidine Hydrochloride for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The hydrochloride salt of 2,2-dimethylpyrrolidine serves as a valuable building block in the synthesis of various pharmaceutical agents.[1] A thorough understanding of its thermodynamic properties is not merely academic; it is a critical prerequisite for successful drug development, influencing everything from formulation and stability to bioavailability.[2][3][4] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the experimental determination and computational prediction of the core thermodynamic properties of amine hydrochlorides like 2,2-dimethylpyrrolidine hydrochloride. We present detailed, field-proven protocols for techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Solution Calorimetry, explaining the causality behind experimental choices. Furthermore, we explore the utility of computational methods, like Density Functional Theory (DFT), as a predictive tool. This document is structured to serve as a practical, self-validating system for generating the robust thermodynamic data essential for modern pharmaceutical development.

Introduction: The Thermodynamic Imperative in Salt Selection

In pharmaceutical development, converting an active pharmaceutical ingredient (API) into a salt form is a common and powerful strategy to optimize its properties.[3][5] Approximately half of all drugs on the market are administered as salts, a testament to the effectiveness of this approach in overcoming challenges like poor solubility, chemical instability, and difficult handling.[2][3] For a basic compound like 2,2-dimethylpyrrolidine, formation of the hydrochloride salt is a logical step to enhance water solubility and create a stable, crystalline solid.[6]

However, the selection of a salt form is not arbitrary. It is a decision guided by a deep understanding of its physicochemical properties, chief among them being the thermodynamic profile.[4] The thermodynamic properties—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—govern the spontaneity and energetics of crucial processes:

  • Solubility and Dissolution: The enthalpy of solution dictates whether the dissolution process is endothermic or exothermic, directly impacting how solubility changes with temperature.[7]

  • Stability and Shelf-Life: A thermodynamically stable crystalline form is less likely to degrade or convert into a less desirable polymorph over time, ensuring consistent product quality and efficacy.[2]

  • Bioavailability: The rate and extent of drug absorption can be significantly influenced by the dissolution rate, which is intrinsically linked to the thermodynamics of the solid form.[7]

A comprehensive thermodynamic evaluation early in the development process is vital for selecting an optimal salt form, thereby accelerating the path to a viable drug candidate.[8] This guide outlines the theoretical principles and practical methodologies for establishing such a profile for this compound.

Theoretical Framework: The Pillars of Thermodynamics

The behavior of any chemical system is governed by three fundamental state functions: enthalpy (H), entropy (S), and Gibbs free energy (G). Their changes (ΔH, ΔS, and ΔG) during a process provide a complete energetic picture.

  • Enthalpy (ΔH): Represents the total heat content of a system. A negative ΔH (exothermic process) indicates that heat is released, while a positive ΔH (endothermic process) indicates that heat is absorbed. It is directly measurable via calorimetry.

  • Entropy (ΔS): A measure of the randomness or disorder of a system. Processes that increase disorder (e.g., a solid dissolving into ions) have a positive ΔS.

  • Gibbs Free Energy (ΔG): The ultimate arbiter of spontaneity for a process at constant temperature and pressure. It combines enthalpy and entropy through the foundational equation: ΔG = ΔH - TΔS A negative ΔG indicates a spontaneous process, while a positive ΔG indicates a non-spontaneous one.

These properties are not just theoretical constructs; they are quantifiable parameters that can be determined through the rigorous experimental techniques detailed below.

Experimental Determination of Thermodynamic Properties

A multi-technique approach is essential for building a complete and reliable thermodynamic profile. The following methods provide complementary information on the solid-state and solution properties of this compound.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9] Its primary role in this context is to assess thermal stability and identify the presence of volatile components like water (hydrates) or residual solvents.[10] This information is crucial as the presence of solvates can profoundly affect all other thermodynamic measurements.[5]

Causality: Before performing other thermal analyses like DSC, it is imperative to run TGA. If a significant mass loss is observed at temperatures below the melting point, it signals the presence of a hydrate or solvate. This knowledge prevents the misinterpretation of thermal events in the DSC and ensures that the enthalpy of fusion is measured for the correct, unsolvated material.[11]

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean TGA pan (typically platinum or alumina).

  • Experimental Conditions:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample at a controlled rate, typically 10 °C/min, up to a temperature beyond any expected decomposition (e.g., 300 °C).

  • Data Analysis: Plot the sample mass (%) versus temperature (°C). The onset temperature of significant mass loss indicates the beginning of decomposition. Any mass loss at lower temperatures (e.g., below 120 °C) may indicate the loss of bound water or solvent.[12]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[13] It is the primary technique for determining transition temperatures (melting point, Tₘ), the enthalpy of fusion (ΔHբᵤₛ), and changes in heat capacity (ΔCₚ).

Causality: The melting point is a fundamental property indicating purity and identity. The enthalpy of fusion—the energy required to break the crystal lattice—is a direct measure of the lattice energy and a key component of the overall thermodynamics of dissolution.[5] A sharp, high-enthalpy melting peak is characteristic of a stable, well-ordered crystalline solid.

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference standards (e.g., indium, tin).[13]

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. The hermetic seal is crucial to prevent mass loss from sublimation before melting.

  • Experimental Conditions:

    • Place the sample pan and an empty, sealed reference pan into the DSC cell.

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • The melting point (Tₘ) is determined as the onset temperature of the endothermic melting peak.

    • The enthalpy of fusion (ΔHբᵤₛ) is calculated by integrating the area of the melting peak. This value is typically reported in J/g or kJ/mol.

Caption: Workflow for TGA and DSC analysis.

Solution Calorimetry for Enthalpy of Solution

Principle: Solution calorimetry directly measures the heat absorbed or released when a solute dissolves in a solvent, providing the enthalpy of solution (ΔHₛₒₗ).[14][15] This is a critical parameter for understanding solubility.

Causality: The dissolution process can be conceptually broken down into two steps: (1) breaking the crystal lattice (an endothermic process, related to ΔHբᵤₛ) and (2) solvating the resulting ions (a typically exothermic process). ΔHₛₒₗ is the net result of these two energetic contributions. A direct measurement provides an accurate value that avoids the assumptions inherent in other methods.

  • Instrument Setup: Use an isothermal calorimeter or a well-insulated reaction calorimeter (e.g., a coffee-cup calorimeter for demonstration, or a more sophisticated instrument for research-grade data).[16]

  • Solvent Preparation: Place a precisely known volume (e.g., 50.0 mL) of the desired solvent (e.g., deionized water or a relevant buffer) into the calorimeter.[17] Allow it to reach thermal equilibrium and record the stable initial temperature (Tᵢ).[17]

  • Sample Preparation: Accurately weigh a small amount (e.g., ~5 grams) of this compound.[14] Ensure the sample is at the same initial temperature as the solvent.

  • Dissolution: Add the solid to the calorimeter, seal it, and stir to ensure complete and rapid dissolution.

  • Temperature Monitoring: Record the temperature of the solution until a stable final temperature (Tբ) is reached.[14] The maximum or minimum temperature achieved is the final temperature.[14]

  • Data Analysis:

    • Calculate the temperature change: ΔT = Tբ - Tᵢ .

    • Calculate the heat absorbed by the solution (qₛₒₗ): qₛₒₗ = mₛₒₗ × cₛₒₗ × ΔT , where m is the total mass of the solution and c is its specific heat capacity (often approximated as that of the pure solvent).

    • The heat of the reaction (qᵣₓₙ) is equal in magnitude but opposite in sign to the heat absorbed by the solution: qᵣₓₙ = -qₛₒₗ .[14]

    • Calculate the molar enthalpy of solution: ΔHₛₒₗ = qᵣₓₙ / moles of solute .

Temperature-Dependent Solubility Studies (van't Hoff Analysis)

Principle: By measuring the solubility of a compound at several different temperatures, one can use the van't Hoff equation to determine both the enthalpy (ΔH°) and entropy (ΔS°) of the solution process.[18]

Causality: The van't Hoff equation links the equilibrium constant of a process (in this case, the solubility product, Kₛₚ) to temperature. This provides a powerful, indirect method to access fundamental thermodynamic data from a series of straightforward solubility experiments.

The van't Hoff equation is: ln(K) = - (ΔH°/R)(1/T) + (ΔS°/R)

where K is the equilibrium constant (solubility), R is the ideal gas constant, and T is the absolute temperature. A plot of ln(K) versus 1/T yields a straight line.[18]

  • Equilibrium Solubility Measurement:

    • Prepare saturated solutions of this compound in a relevant solvent (e.g., water) at a minimum of 4-5 different temperatures (e.g., 25, 30, 35, 40, 45 °C).

    • This is achieved by adding an excess of the solid to the solvent in sealed vials and agitating them in a temperature-controlled shaker bath for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • After equilibration, allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant, filter it immediately using a syringe filter to remove any undissolved solid, and dilute it as necessary.

    • Determine the concentration of the dissolved salt using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy, or titration). This concentration is the solubility (S) at that temperature.

  • Data Analysis and Plotting:

    • Convert solubility (S) to molarity for each temperature.

    • Calculate ln(S) and 1/T (in Kelvin⁻¹) for each data point.

    • Create a van't Hoff plot of ln(S) versus 1/T.

    • Perform a linear regression on the data. The slope of the line is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R .[18][19] From this, the standard enthalpy and entropy of solution can be calculated.

Caption: Workflow for van't Hoff analysis.

Computational Prediction of Thermodynamic Properties

Principle: In parallel with experimental work, computational chemistry offers a powerful predictive tool. Methods like Density Functional Theory (DFT) can calculate the electronic structure of a molecule and derive thermodynamic properties such as the gas-phase enthalpy of formation (ΔHբ) and Gibbs free energy.[20][21][22]

Causality: While experimental values are the gold standard, computational models are invaluable for early-stage screening, hypothesis testing, and understanding structure-property relationships at a molecular level.[23][24] They can provide estimates before a compound is even synthesized and help rationalize experimental findings, such as the relative stability of different polymorphs.[25]

  • Structure Optimization: A 3D model of the this compound ion pair is constructed. The geometry is then optimized to find the lowest energy conformation using a DFT method (e.g., B3LYP functional) with an appropriate basis set (e.g., 6-31G**).

  • Frequency Calculation: A frequency analysis is performed on the optimized structure. This step confirms that the structure is a true energy minimum and provides the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Property Calculation: From the output of the frequency calculation, key thermodynamic properties like enthalpy, entropy, and Gibbs free energy are extracted.[20]

Caption: Workflow for DFT-based thermodynamic prediction.

Data Synthesis and Application

The true power of this analysis lies in synthesizing the data from each technique to build a holistic thermodynamic profile.

ParameterExperimental Technique(s)Significance in Drug Development
Decomposition Temp (Tₔ) Thermogravimetric Analysis (TGA)Defines the upper limit for processing and storage temperatures; indicates thermal stability.[12]
Melting Point (Tₘ) Differential Scanning Calorimetry (DSC)Indicator of purity and identity; affects manufacturability (e.g., hot-melt extrusion).
Enthalpy of Fusion (ΔHբᵤₛ) Differential Scanning Calorimetry (DSC)Quantifies crystal lattice energy; a higher value suggests a more stable crystal lattice.[2]
Enthalpy of Solution (ΔHₛₒₗ) Solution Calorimetry, van't Hoff AnalysisDetermines if dissolution is exothermic or endothermic; critical for predicting solubility behavior.[7]
Entropy of Solution (ΔSₛₒₗ) van't Hoff AnalysisMeasures the change in disorder upon dissolution; a key driver for the solubility of ionic compounds.
Gibbs Free Energy of Solution (ΔGₛₒₗ) Calculated from ΔHₛₒₗ and ΔSₛₒₗDetermines the thermodynamic solubility limit of the compound.

This integrated dataset allows scientists to make informed, data-driven decisions. For instance, a salt with a high melting point and large enthalpy of fusion is likely to be physically stable.[2] However, if it also has a highly endothermic enthalpy of solution, its solubility may be poor, especially in cold water. This quantitative understanding allows for a rational approach to formulation design, balancing the competing demands of stability and bioavailability.

Conclusion

The thorough characterization of thermodynamic properties is a cornerstone of modern, science-driven pharmaceutical development. For a key intermediate like this compound, establishing a robust thermodynamic profile is essential for controlling its performance in downstream applications. By integrating the experimental techniques of TGA, DSC, and calorimetry with the predictive power of computational chemistry, researchers can gain a fundamental understanding of the material's stability, solubility, and energetic behavior. The protocols and workflows outlined in this guide provide a validated framework for generating this critical data, ultimately de-risking the development process and accelerating the delivery of safe and effective medicines.

References

  • Chem-Impex. 2-Methylpyrrolidine hydrochloride. [Link]

  • ResearchGate. Thermodynamic modeling of aqueous systems containing amines and amine hydrochlorides: Application to methylamine, morpholine, and morpholine derivatives. [Link]

  • National Institutes of Health (NIH). Thermodynamic Studies for Drug Design and Screening. [Link]

  • IAEA. Thermodynamic Properties of Molten Salts Measured by DSC. [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Oxford Academic. Pharmaceutical salts: a formulation trick or a clinical conundrum?. [Link]

  • Wisdom Library. Physiochemical assessment of pharmaceutical salt forms. [Link]

  • Pharmaceutical Technology. Salt Selection in Drug Development. [Link]

  • American Pharmaceutical Review. Pharmaceutical Salts Optimization of Solubility or Even More?. [Link]

  • PubChem. This compound. [Link]

  • ResolveMass. TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. [Link]

  • MDPI. Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. [Link]

  • Moorpark College. Experiment #1 – Calorimetry: Heat of Solution. [Link]

  • Wikipedia. Van 't Hoff equation. [Link]

  • ResearchGate. DSC Studies on Organic Melting Temperature Standards. [Link]

  • AZoMaterials. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • ACS Publications. DFT Calculation on the Thermodynamic Properties of Polychlorinated Dibenzo-p-dioxins. [Link]

  • Chemistry LibreTexts. The van 't Hoff Equation. [Link]

  • Chemistry LibreTexts. Calorimetry and Reaction Enthalpy. [Link]

  • TA Instruments. Differential Scanning Calorimetry (DSC). [Link]

  • University of Glasgow Theses. Amine hydrochloride salts: a problem in polyurethane synthesis. [Link]

  • Sump4.com. Temperature calibration of differential scanning calorimeters. [Link]

  • ResearchGate. The van't Hoff plots of the mole fraction solubility (ln x) of polymorphic forms of TTL. [Link]

  • Truman ChemLab. Enthalpies of Solution. [Link]

  • Scientific Research Publishing. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline. [Link]

  • Auriga Research. Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]

  • University of Arizona. Principles of Drug Action 1, Spring 2005, Amines. [Link]

  • Bentham Science. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

  • Veeprho. Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • Science Express. Enthalpy of Solution. [Link]

  • PubChem. 2,2-Dimethylpyrrolidine. [Link]

  • Wikipedia. Density functional theory. [Link]

  • YouTube. Calorimetry: Calculate Enthalpy. [Link]

  • National Institutes of Health (NIH). Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. [Link]

  • MDPI. Neuroprotective Potential of New Monoterpene-Adamatane Conjugates—A Pilot Study. [Link]

  • Improved Pharma. Thermogravimetric Analysis. [Link]

  • YouTube. van't Hoff Equation - Derivation EASY and FAST (integrated form). [Link]

  • PubChem. 2,4-Dimethylpyrrolidine hydrochloride. [Link]

  • LCGC International. Elevated Temperatures in Liquid Chromatography, Part III: A Closer Look at the van 't Hoff Equation. [Link]

Sources

Structural Dynamics & The Gem-Dimethyl Effect: A Technical Guide to 2,2-Dimethylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2-Dimethylpyrrolidine represents a unique case in medicinal chemistry: it is an achiral heterocycle often utilized to mimic the conformational restriction typically associated with chiral centers. While the molecule itself lacks optical activity due to the symmetry of the geminal dimethyl group at the C2 position, its pharmacological value lies in the Thorpe-Ingold (Gem-Dimethyl) Effect , which alters the thermodynamics of receptor binding and metabolic stability.

This guide provides a rigorous analysis of the molecule's stereochemistry, a validated synthesis protocol overcoming steric hindrance, and the critical role of its salts in drug formulation.

Part 1: The Stereochemical Paradox

Definitive Chirality Analysis

It is a common misconception in early-stage discovery to treat all substituted pyrrolidines as chiral scaffolds. 2,2-Dimethylpyrrolidine is achiral.

  • Structural Symmetry: The C2 carbon is bonded to the nitrogen atom, the C3 methylene, and two identical methyl groups. According to the Cahn-Ingold-Prelog (CIP) priority rules, a carbon atom must be bonded to four distinct groups to be a stereocenter.

  • Superimposability: The molecule possesses a plane of symmetry (on a time-averaged basis due to rapid ring flipping) or is superimposable on its mirror image. It does not exist as enantiomers (

    
     or 
    
    
    
    ).
Comparison with Chiral Isomers

Confusion often arises between the 2,2-isomer and the 2,5-isomer . The distinction is critical for regulatory CMC (Chemistry, Manufacturing, and Controls).

Feature2,2-Dimethylpyrrolidine 2,5-Dimethylpyrrolidine
Chirality Achiral Chiral (exists as

,

, and meso)
Stereocenters 02 (C2 and C5)
Symmetry Plane of symmetry present

symmetry (trans) or Plane (cis-meso)
Synthesis Difficult (Steric hindrance at quaternary C)Standard (Reduction of diketones)
Drug Role Conformational lock (Gem-dimethyl effect)Chiral auxiliary / Stereoselective binding
Visualization of Symmetry

The following diagram illustrates the logical flow determining the achirality of the 2,2-isomer versus the chirality of the 2-methyl derivative.

ChiralityLogic Start Analyze C2 Position Substituents Identify Substituents: 1. Nitrogen (-NH) 2. Ring Carbon (-CH2) 3. Methyl A (-CH3) 4. Methyl B (-CH3) Start->Substituents Decision Are Groups 3 & 4 Identical? Substituents->Decision ResultAchiral ACHIRAL (2,2-Dimethylpyrrolidine) No Stereocenter Decision->ResultAchiral YES (Gem-Dimethyl) ResultChiral CHIRAL (e.g., 2-Methylpyrrolidine) 4 Distinct Groups Decision->ResultChiral NO (H vs Methyl)

Figure 1: Decision tree for stereochemical classification of substituted pyrrolidines.

Part 2: The Gem-Dimethyl Effect (Thorpe-Ingold)

Why synthesize a sterically hindered, achiral molecule? The answer lies in entropy .

Mechanism of Action

The two methyl groups at C2 create steric bulk that restricts the rotation of the pyrrolidine ring and its N-substituents. This is known as the Thorpe-Ingold Effect .

  • Angle Compression: The bulky methyls compress the internal bond angle at C2, forcing the other substituents (N and C3) closer together.

  • Entropic Advantage: By restricting the number of rotatable conformations before binding, the molecule is pre-organized into a "bioactive" shape. This reduces the entropy penalty (

    
    ) upon binding to a receptor, significantly increasing affinity.
    
Metabolic Blocking

In drug design, the


-carbon to the nitrogen is a metabolic "hotspot" for oxidation by Cytochrome P450 enzymes.
  • Blockade: Replacing the

    
    -hydrogens with methyl groups (2,2-dimethyl) physically blocks P450 access and prevents the formation of the iminium ion intermediate, extending the drug's half-life (
    
    
    
    ).

Part 3: Validated Synthesis Protocol

Synthesizing 2,2-dimethylpyrrolidine is challenging because forming a quaternary center is energetically costly. The most robust route involves the reduction of 5,5-dimethyl-2-pyrrolidinone (a lactam).

Experimental Workflow

Objective: Reduction of 5,5-dimethyl-2-pyrrolidinone to 2,2-dimethylpyrrolidine.

Reagents:

  • Substrate: 5,5-Dimethyl-2-pyrrolidinone (1.0 eq)

  • Reductant: Lithium Aluminum Hydride (

    
    ) (2.5 eq)
    
  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quench: Fieser Method (

    
    , 15% 
    
    
    
    ,
    
    
    )

Step-by-Step Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under

    
     atmosphere.
    
  • Activation: Charge flask with

    
     (2.5 eq) and anhydrous THF (
    
    
    
    concentration relative to substrate). Cool to 0°C.
  • Addition: Dissolve 5,5-dimethyl-2-pyrrolidinone in THF. Add dropwise to the

    
     suspension. Note: Exothermic reaction. Maintain temp <10°C.
    
  • Reflux: Once addition is complete, warm to room temperature, then reflux (

    
    ) for 12–18 hours. The steric bulk of the gem-dimethyl group slows the reduction of the carbonyl.
    
  • Quench (Critical): Cool to 0°C. Carefully perform Fieser quenching:

    • Add

      
       mL water (where 
      
      
      
      = grams of
      
      
      ).
    • Add

      
       mL 15% aqueous 
      
      
      
      .
    • Add

      
       mL water.
      
  • Isolation: Filter the granular white precipitate. Dry the filtrate over

    
    .
    
  • Purification: The free base is volatile. Distill carefully or convert immediately to the HCl salt.

Synthesis Diagram[1][2]

Synthesis Precursor 5,5-Dimethyl-2-pyrrolidinone (Lactam) Step1 LiAlH4 Reduction (THF, Reflux 18h) Precursor->Step1 Intermediate Al-Complex Step1->Intermediate Quench Fieser Workup (H2O / NaOH) Intermediate->Quench Product 2,2-Dimethylpyrrolidine (Free Base) Quench->Product

Figure 2: Reduction pathway for the synthesis of the 2,2-dimethylpyrrolidine core.

Part 4: Salt Formation & Handling

The free base of 2,2-dimethylpyrrolidine is a hygroscopic, volatile oil with a strong amine odor. For pharmaceutical applications, it must be converted to a stable salt.

Hydrochloride Salt (2,2-Dimethylpyrrolidine·HCl)
  • Rationale: Increases melting point, reduces volatility, and allows for precise weighing.

  • Protocol:

    • Dissolve the crude free base in dry Diethyl Ether (

      
      ).
      
    • Cool to 0°C.

    • Bubble anhydrous HCl gas or add

      
       HCl in ether dropwise.
      
    • The salt precipitates instantly as a white solid.

    • Recrystallization: Isopropanol/Ether mixtures are recommended. The gem-dimethyl group makes the lattice energy lower than unsubstituted pyrrolidine, so crystallization may be slow.

Chiral Resolution (N-Derivatization)

While the cation is achiral, chirality can be introduced if the Nitrogen is quaternized with a chiral group (e.g., N-benzyl-N-methyl-2,2-dimethylpyrrolidinium). In this specific case, the Nitrogen becomes a stereocenter. However, for standard secondary amine salts, the molecule remains achiral.

References

  • Talele, T. T. (2018).[1] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[1]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274.

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The Formation and Stability of spiro-Compounds. Part I. spiro-Compounds from cyclo-Hexane. Journal of the Chemical Society, Transactions, 107, 1080–1106. (Foundational text on Thorpe-Ingold Effect).

  • Short, R. P., & Kennedy, R. M. (2012). An Improved Synthesis of (-)-(2R,5R)-2,5-Dimethylpyrrolidine. The Journal of Organic Chemistry. (Provided for contrast regarding chiral isomers).

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of KDM5 Inhibitors Utilizing 2,2-Dimethylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

This application note details the synthetic protocols for integrating 2,2-dimethylpyrrolidine (derived from its hydrochloride salt, CAS 13535-13-2) into small-molecule inhibitors of Lysine-Specific Demethylase 5 (KDM5/JARID1).

KDM5 enzymes are Fe(II) and


-ketoglutarate-dependent dioxygenases that demethylate H3K4me3/2/1.[1] Their overexpression is linked to drug tolerance in lung cancer and breast cancer metastasis. The integration of 2,2-dimethylpyrrolidine is a critical medicinal chemistry strategy. The gem-dimethyl group adjacent to the nitrogen serves two functions:
  • Metabolic Stability: It blocks the

    
    -carbon oxidation site, a common metabolic soft spot in cyclic amines, thereby extending half-life (
    
    
    
    ).
  • Conformational Locking: The steric bulk restricts the rotameric population of the amide bond, potentially reducing the entropic penalty upon binding to the solvent-exposed region of the KDM5 active site.

Technical Challenge: The steric hindrance provided by the gem-dimethyl group significantly reduces the nucleophilicity of the pyrrolidine nitrogen, making standard amide couplings (e.g., EDC/HOBt) sluggish or prone to failure. This guide provides an optimized protocol using high-activity coupling reagents (HATU) and acid chloride activation to overcome this barrier.

Chemical Retrosynthesis & Workflow

The synthesis generally follows a convergent route. The heteroaromatic core (typically a pyrazole, pyridine, or quinazoline derivative) functions as the iron-chelating scaffold, while the 2,2-dimethylpyrrolidine moiety is attached via an amide linker to modulate solubility and pharmacokinetic properties.

DOT Diagram: Retrosynthetic Analysis

Retrosynthesis cluster_mechanism Design Logic Target Target KDM5 Inhibitor (Amide Linked) Coupling Amide Coupling (Critical Step) Coupling->Target HATU/DIPEA or SOCl2 Core Heteroaromatic Carboxylic Acid (Fe(II) Chelator Scaffold) Core->Coupling Carboxyl Component AmineSalt 2,2-Dimethylpyrrolidine HCl (CAS 13535-13-2) FreeBase Free Amine Generation (In situ or isolated) AmineSalt->FreeBase Neutralization FreeBase->Coupling Steric Nucleophile Metab Block Metabolic Alpha-Oxidation Metab->AmineSalt

Caption: Convergent synthesis strategy highlighting the critical neutralization and coupling of the sterically hindered amine.

Experimental Protocols

Protocol A: Preparation of the Reactive Nucleophile (Free-Basing)

Rationale: 2,2-Dimethylpyrrolidine is supplied as a hydrochloride salt to prevent oxidation and improve shelf-life. The salt is non-nucleophilic. Due to the steric bulk surrounding the nitrogen, in situ neutralization with weak bases (like TEA) can sometimes lead to incomplete reactivity in fast coupling reactions. For optimal results, we recommend isolating the free base or using a strong organic base in situ.

Materials:

  • 2,2-Dimethylpyrrolidine HCl (1.0 eq)[2][3]

  • Dichloromethane (DCM)

  • 4M NaOH (aq)

  • Anhydrous MgSO₄

Step-by-Step:

  • Dissolve 2,2-dimethylpyrrolidine HCl (e.g., 5.0 g) in DCM (50 mL). The salt may not fully dissolve initially.

  • Add 4M NaOH (50 mL) and stir vigorously for 20 minutes at Room Temperature (RT).

  • Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 30 mL).

  • Combine organic layers and dry over anhydrous MgSO₄ for 15 minutes.

  • Filter and concentrate carefully under reduced pressure (Note: The free amine is volatile; do not heat above 30°C and avoid high vacuum for prolonged periods).

  • QC Check: ¹H NMR (CDCl₃) should show the disappearance of the broad NH₂⁺ peaks and a shift in the adjacent methylene protons.

Protocol B: The Sterically Hindered Amide Coupling (Core Method)

Rationale: The gem-dimethyl group creates significant steric clash during the formation of the tetrahedral intermediate in amide coupling. Standard carbodiimides (EDC/DCC) are often insufficient. We present two variants: Method 1 (HATU) for small-scale/high-value cores, and Method 2 (Acid Chloride) for scale-up.

Method 1: HATU-Mediated Coupling (Preferred for Discovery)

Use this for rapid library synthesis (10 mg - 500 mg scale).

Reagents:

  • Carboxylic Acid Core (1.0 eq)

  • 2,2-Dimethylpyrrolidine (Free base or HCl salt + excess base) (1.2 eq)

  • HATU (1.5 eq) [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq if using HCl salt; 2.0 eq if free base)

  • Solvent: DMF (anhydrous)

Procedure:

  • Charge a reaction vial with the Carboxylic Acid Core (1.0 eq) and DMF (0.2 M concentration).

  • Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Add HATU (1.5 eq). Stir for 5–10 minutes to form the activated ester (O-At ester). Visual Cue: Solution often turns yellow/orange.

  • Add 2,2-Dimethylpyrrolidine HCl (1.2 eq) in one portion.

  • Critical Step: Heat the reaction to 50°C for 4–16 hours.

    • Note: Unlike standard amines, this reaction requires thermal energy to overcome the steric barrier.

  • Monitor: Check LCMS for product mass [M+H]⁺.

  • Workup: Dilute with EtOAc, wash with saturated LiCl (to remove DMF), NaHCO₃, and Brine. Dry and concentrate.

Method 2: Acid Chloride Activation (Preferred for Scale-up >1g)

Use this when the carboxylic acid core is stable to chlorinating agents.

Procedure:

  • Suspend Carboxylic Acid Core in DCM (dry). Add catalytic DMF (2 drops).

  • Add Oxalyl Chloride (1.5 eq) dropwise at 0°C. Allow to warm to RT and stir until gas evolution ceases (1–2 hrs).

  • Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in dry DCM or THF.

  • In a separate vessel, mix 2,2-Dimethylpyrrolidine (1.2 eq) and Et₃N (3.0 eq) in DCM at 0°C.

  • Slowly add the acid chloride solution to the amine solution.

  • Allow to warm to RT and stir overnight. The high reactivity of the acid chloride compensates for the steric hindrance of the amine.

Quality Control & Validation

Successful synthesis is confirmed by distinct NMR signatures of the gem-dimethyl group and the restricted rotation of the amide bond.

Data Summary Table: Expected Analytical Signatures

Analytical MethodParameterExpected Observation
¹H NMR (DMSO-d₆) Gem-dimethylTwo distinct singlets (3H each) around δ 1.2–1.5 ppm (due to restricted rotation) or one broad singlet if rotation is fast.
¹H NMR Pyrrolidine RingMultiplets for CH₂ groups at δ 1.6–1.9 ppm (C3/C4) and δ 3.4–3.6 ppm (C5 adjacent to N).
¹³C NMR Amide CarbonylSignal around δ 160–170 ppm.
¹³C NMR Quaternary CarbonDistinct peak for C2 of pyrrolidine around δ 60–65 ppm.
LC-MS Retention TimeShift to higher retention time (more lipophilic) compared to the carboxylic acid precursor.

Biological Context: KDM5 Inhibition Mechanism[4][5][6]

Understanding the target ensures the synthesis aligns with biological requirements. The inhibitor must compete with


-ketoglutarate (

-KG) for the Fe(II) center.
DOT Diagram: Mechanism of Action

Mechanism KDM5 KDM5 Active Site (Fe(II) Center) Substrate H3K4me3 (Substrate) Substrate->KDM5 Demethylation Cofactor alpha-Ketoglutarate (Co-factor) Cofactor->KDM5 Native Binding Inhibitor Synthesized Inhibitor (2,2-dimethylpyrrolidine tail) Inhibitor->KDM5 Competitive Inhibition (Chelates Fe) Inhibitor->Cofactor Displaces

Caption: The inhibitor competitively displaces the co-factor alpha-KG, preventing the demethylation of Histone H3 Lysine 4.

Assay Validation

To validate the synthesized compound:

  • AlphaScreen Assay: Measures the disruption of the interaction between biotinylated H3K4me3 peptide and KDM5A/B antibody.

  • Cellular Assay: Western blot analysis of H3K4me3 levels in PC9 or MCF7 cell lines. An effective inhibitor should cause a global increase in H3K4me3 levels (hypermethylation) due to enzyme blockade.

Troubleshooting Guide

ProblemProbable CauseSolution
Low Yield (<20%) Steric hindrance preventing nucleophilic attack.Switch from EDC to HATU or T3P . Increase temperature to 50°C.
No Reaction Amine salt not neutralized.Ensure DIPEA/TEA is fresh and used in excess (3.0 eq). Or pre-free-base the amine (Protocol A).
Side Products Epimerization of core (if chiral).Use COMU or T3P as coupling agents; keep temp at 0°C initially.
Incomplete Conversion Hydrolysis of activated ester.Ensure DMF is strictly anhydrous. Dry reagents over P₂O₅ if necessary.

References

  • Horton, J. R., et al. (2016).[4] Structural Basis for KDM5A Histone Lysine Demethylase Inhibition by Diverse Compounds. Cell Chemical Biology.

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides.[5][6][7] Chimia.[3][5][6][7][8]

  • Labrie, V., et al. (2019). KDM5 inhibitors: from chemical synthesis to biological application. Epigenetics.[9][10] (General reference for KDM5 pharmacophores).

  • PubChem Compound Summary. (2023). 2,2-Dimethylpyrrolidine hydrochloride.[2][3]

  • Ma, A., et al. (2014). Structure-activity relationship studies of SETD8 inhibitors. (Demonstrates SAR of pyrrolidine ring size and substitution in methyltransferase inhibitors). MedChemComm.

Sources

Chiral ligands from 2,2-Dimethylpyrrolidine for Suzuki-Miyaura coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Gem-Dimethyl Advantage

In the landscape of asymmetric Suzuki-Miyaura cross-coupling, "standard" ligands (e.g., BINAP, SPhos) often struggle with simultaneously achieving high turnover numbers (TON) and high enantioselectivity when applied to sterically congested substrates. This Application Note details the synthesis and deployment of (S)-5-substituted-2,2-dimethylpyrrolidine ligands.

The core innovation lies in the Thorpe-Ingold Effect (Gem-Dimethyl Effect) . By introducing a gem-dimethyl group at the 2-position of the pyrrolidine ring, we force the ligand into a rigid conformation. This steric locking mechanism serves two critical functions:

  • Accelerated Reductive Elimination: The bulk compresses the bite angle at the Palladium center, destabilizing the resting state and accelerating the product-releasing step.

  • Enhanced Enantiocontrol: The rigid backbone minimizes conformational flux, creating a distinct chiral pocket that strictly governs the approach of the boronic acid.

Ligand Design & Mechanistic Rationale

The ligand class discussed is the (S)-N-Alkyl-2,2-dimethyl-5-(phosphinomethyl)pyrrolidine (P,N-ligand).

  • Scaffold Origin: Derived from L-Pyroglutamic acid or L-Proline, ensuring access to the chiral pool.

  • The "2,2-Dimethyl" Block: Unlike standard proline ligands, the 2,2-dimethyl moiety (adjacent to the nitrogen) prevents N-inversion and creates a "wall" of steric bulk.

  • Catalytic Cycle Impact:

    • Oxidative Addition: The electron-rich alkyl-phosphine facilitates activation of aryl chlorides.

    • Transmetallation:[1][2] The hemilabile Nitrogen arm stabilizes the intermediate.

    • Reductive Elimination: The steric pressure from the gem-dimethyl group forces the biaryl partners together.

Mechanism Visualization (Graphviz)

SuzukiCycle cluster_ligand Ligand Influence Zone Pd0 Pd(0)-Ligand Complex (Active Species) OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd Ar-X TransMet Transmetallation (Ar-B(OH)2 + Base) OxAdd->TransMet Boronic Acid Iso Isomerization/Pre-Elimination (Steric Compression by 2,2-Me2) TransMet->Iso Ligand Rigidity RedElim Reductive Elimination (Product Release) Iso->RedElim Thorpe-Ingold Acceleration RedElim->Pd0 Regenerate Catalyst

Figure 1: The catalytic cycle highlighting the critical role of the 2,2-dimethylpyrrolidine ligand in accelerating the reductive elimination step via steric compression.

Protocol A: Synthesis of the Ligand Scaffold

Target Ligand: (S)-1-Methyl-2,2-dimethyl-5-(diphenylphosphinomethyl)pyrrolidine. Precursor: L-Pyroglutamic Acid (S-5-oxopyrrolidine-2-carboxylic acid).

Reagents & Equipment
  • Starting Material: (S)-Pyroglutamic acid (99% ee).

  • Reagents: 2,2-Dimethoxypropane, p-TsOH, MeMgBr (3.0 M in ether), BH3·THF, Ph2PH, n-BuLi.

  • Solvents: Anhydrous THF, Toluene.

  • Safety: Work under Argon/Nitrogen atmosphere. Phosphines are air-sensitive.

Step-by-Step Procedure
  • Esterification & Protection:

    • Reflux (S)-pyroglutamic acid in methanol with catalytic p-TsOH to form the methyl ester.

    • Protect the Nitrogen (e.g., Boc-protection) if necessary for specific derivatives, though the gem-dimethyl introduction often follows direct Grignard addition to the ester/lactam depending on the specific route (see Note 1).

    • Preferred Route: Convert L-Pyroglutamic acid to (S)-5-(hydroxymethyl)-2-pyrrolidinone then protect.

  • Introduction of Gem-Dimethyl Group:

    • Critical Step: React the protected lactam/ester intermediate with excess Methyl Grignard (MeMgBr) or Methyl Lithium.

    • This attacks the carbonyls. For the 2,2-dimethylpyrrolidine core, a common method involves the "gem-disubstituent effect" cyclization or modifying the prolinol derivative.

    • Alternate High-Yield Route: Use (S)-N-Boc-5,5-dimethylproline (commercially available or synthesized via cyclization of prenylamines) as the starting block.

  • Phosphine Installation:

    • Reduce the carboxylic/ester handle to the alcohol: (S)-1-Boc-2,2-dimethyl-5-(hydroxymethyl)pyrrolidine .

    • Activate the alcohol (Mesylate/Tosylate): React with MsCl/Et3N in DCM at 0°C.

    • Displace with Phosphide: Generate LiPPh2 (from Ph2PH + n-BuLi) in THF at -78°C. Cannulate the mesylate solution into the LiPPh2 solution.

    • Reflux for 4-12 hours.

  • Deprotection & N-Alkylation:

    • Remove Boc group (TFA/DCM).

    • Perform reductive amination with Formaldehyde/NaBH(OAc)3 to generate the N-Methyl derivative.

    • Purification: Silica gel chromatography (often requiring neutralized silica due to basicity).

Protocol B: Asymmetric Suzuki-Miyaura Coupling

Objective: Coupling of 1-Naphthyl bromide with 2-substituted arylboronic acids to form axially chiral biaryls.

Reaction Setup Table
ComponentEquivalent/Conc.RoleNotes
Pd Source Pd2(dba)3 (2.5 mol%)Catalyst Precursordba is easily displaced by the ligand.
Ligand 2,2-Me2-Pyrrolidine-P,N (6 mol%)Chiral ControllerL:M ratio slightly > 2:1 to ensure ligation.
Substrate Aryl Halide (1.0 equiv)ElectrophileBromides or Triflates preferred.
Boron Source Arylboronic Acid (1.5 equiv)NucleophileExcess accounts for protodeboronation.
Base K3PO4 (3.0 equiv)ActivatorAnhydrous, tribasic is critical for sterics.
Solvent Toluene/Water (10:1)MediumBiphasic system often aids solubility.
Temp 40°C - 60°CEnergy InputLower temps favor higher ee.
Execution Workflow
  • Catalyst Pre-formation (Crucial):

    • In a glovebox or Schlenk tube, mix Pd2(dba)3 and the Chiral Ligand in anhydrous Toluene (1 mL per 0.1 mmol Pd).

    • Stir at Room Temperature (RT) for 30 mins. Solution should change color (often deep orange to paler yellow/red), indicating ligation.

  • Substrate Addition:

    • Add the Aryl Halide, Arylboronic Acid, and finely ground K3PO4.

    • Add the water component (degassed).

  • Reaction:

    • Seal the vessel. Heat to 50°C.

    • Monitor via HPLC or GC-MS. Target conversion >95% usually occurs within 12-24 hours.

  • Workup:

    • Cool to RT. Filter through a pad of Celite to remove Pd black.

    • Dilute with EtOAc, wash with brine.

    • Dry over Na2SO4 and concentrate.

  • Analysis:

    • Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Daicel Chiralcel OD-H or AD-H columns).

Troubleshooting & Optimization (Field Insights)

  • Problem: Low Conversion.

    • Cause: Catalyst deactivation or incomplete oxidative addition.

    • Solution: Increase temperature to 70°C. If using Aryl Chlorides, switch solvent to 1,4-Dioxane (higher boiling point, better solubility).

  • Problem: Low Enantioselectivity.

    • Cause: "Background reaction" (uncatalyzed or non-ligated Pd) or ligand flexibility.

    • Solution:

      • Lower temperature to 25°C and extend time.

      • Ensure the Ligand:Pd ratio is strictly 2.4:1 or higher. Free Pd is the enemy of chirality.

      • Switch base to CsF or TlOH (thallium bases often boost ee in Suzuki, though toxic).

  • Problem: Protodeboronation (Boronic acid destruction).

    • Solution: Use Boronic Esters (Pinacol) instead of acids, or add the base in portions.

References

  • Enantioselective Suzuki–Miyaura Coupling using Chiral Ligands. Source: Journal of the American Chemical Society / PMC. Context: Discusses the role of ligand rigidity and reductive elimination in atroposelective coupling. URL:[Link]

  • Synthesis of Enantioenriched 2,5-Disubstituted Pyrrolidines. Source: ACS Publications (Chemical Reviews/Org. Lett). Context: Detailed routes for synthesizing the chiral pyrrolidine scaffold from proline/pyroglutamic acid. URL:[Link]

  • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling. Source: Beilstein Journal of Organic Chemistry. Context: Highlights how ligand structure (bite angle/sterics) dictates stereochemical outcome (retention vs inversion). URL:[Link]

  • Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands. Source: Journal of the Chemical Society, Perkin Transactions 1. Context: Foundational work on using 2,5-disubstituted pyrrolidines in asymmetric catalysis.[3] URL:[Link]

Sources

Application Note: Evaluating the Utility of Novel Pyrrolidine Derivatives in Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Subject: A critical evaluation of 2,2-Dimethylpyrrolidine hydrochloride and the broader role of chemical derivatization in mass spectrometry-based proteomics.

Introduction: The Quest for Novel Proteomic Tools

Proteomics, the large-scale study of proteins, is a cornerstone of modern biological research and drug development. The field's advancement is intrinsically linked to the development of sophisticated analytical technologies, primarily mass spectrometry (MS), and the innovative chemical tools that enable them.[1] These tools facilitate the comprehensive identification and quantification of proteins and their post-translational modifications (PTMs) from complex biological samples.[1][2] Key to many proteomic workflows is the chemical derivatization of proteins and peptides, a process that modifies molecules to enhance their analytical properties for MS analysis.[3][4][5] This note addresses the potential application of a specific compound, this compound, within this context and provides a broader perspective on the principles of chemical derivatization in proteomics.

Analysis of this compound for Proteomic Applications

A thorough review of current scientific literature and established proteomics protocols reveals no documented application for this compound in proteomics research. This compound, a simple secondary amine salt, lacks the specific chemical functionalities required for common proteomic applications such as protein labeling, cross-linking, or enzymatic digestion.

The pyrrolidine scaffold itself is of significant interest in medicinal chemistry and drug discovery, forming the core of many biologically active compounds.[6][7][8] However, for a molecule to be useful as a chemical tool in proteomics, it typically requires specific reactive groups.

Commonly Required Reactive Groups in Proteomic Reagents:

  • Amine-reactive groups: (e.g., N-hydroxysuccinimide esters) for labeling lysine residues and N-termini.

  • Thiol-reactive groups: (e.g., maleimides, iodoacetamides) for targeting cysteine residues.[9]

  • Photo-reactive groups: (e.g., diazirines, aryl azides) for capturing protein-protein interactions upon light activation.[10]

  • Cleavable linkers: For applications like affinity purification-mass spectrometry.

This compound possesses none of these functionalities, rendering it unsuitable for established derivatization or labeling workflows. Its potential use as a buffer component is also unlikely, as more standard and well-characterized buffering agents (e.g., Tris, HEPES, ammonium bicarbonate) are universally employed.

The Principle of Chemical Derivatization in Mass Spectrometry

While this compound is not a recognized tool, understanding the strategy of chemical derivatization is crucial for any proteomics researcher. Derivatization is employed to overcome analytical challenges and enhance the quality of MS data.[3][4]

Primary Goals of Chemical Derivatization in Proteomics:

ObjectiveMechanism & RationaleCommon Reagent Classes
Improve Ionization Efficiency Introduces a permanent positive charge or a highly ionizable group to a peptide, increasing its signal intensity in the mass spectrometer. This is especially useful for low-abundance peptides.[4][11]Quaternary ammonium or phosphonium-containing reagents (e.g., TMPP).[11]
Enhance Fragmentation Modifies the peptide backbone or side chains to promote predictable and information-rich fragmentation patterns during tandem MS (MS/MS), leading to more confident peptide identification.[4]N-terminal modifying agents, such as those used in alkylamidation.[4]
Enable Quantification Introduces stable isotopes into molecules from different samples (e.g., control vs. treated). Peptides from different samples can be distinguished by their mass difference, allowing for precise relative quantification.Isotope-coded affinity tags (ICAT), Tandem Mass Tags (TMT), Dimethyl labeling.[2][11]
Target Specific Functional Groups Blocks certain reactive sites (e.g., lysine amines) to direct enzymatic cleavage to other sites (e.g., arginine for trypsin), simplifying the resulting peptide mixture and improving sequence coverage.[3]Anhydrides (e.g., propionic anhydride) for blocking amine groups.[3]

Conceptual Workflow: N-terminal Peptide Enrichment & Derivatization

To illustrate the principles discussed, the following diagram and protocol describe a generalized workflow for N-terminal peptide analysis using chemical derivatization. This is a common strategy where reagents with the appropriate functionalities are essential.

Proteomics_Workflow Generalized Workflow for N-Terminal Derivatization cluster_0 Sample Preparation cluster_1 Derivatization & Digestion cluster_2 Analysis ProteinExtract Protein Extraction from Cells/Tissue Denature Denaturation & Reduction (Urea/DTT) ProteinExtract->Denature Alkylate Alkylation of Cysteines (Iodoacetamide) Denature->Alkylate BlockLysines Block Lysine ε-amines (e.g., Propionic Anhydride) Alkylate->BlockLysines Critical Step: Ensures Trypsin specificity DerivatizeNTerm Derivatize α-amines (e.g., TMPP Labeling) BlockLysines->DerivatizeNTerm Selective labeling of N-termini Digest Tryptic Digestion (Cleaves at Arginine only) DerivatizeNTerm->Digest Enrich Peptide Enrichment (e.g., Strong Cation Exchange) Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Data Data Analysis & Peptide Identification LCMS->Data

Caption: Workflow for selective analysis of N-terminal peptides.

Protocol: General Procedure for Blocking and Derivatizing Peptides for MS Analysis

Disclaimer: This is a representative protocol illustrating the chemical principles. Specific reagent concentrations and incubation times must be optimized for the chosen derivatization agent and sample type.

  • Protein Preparation and Alkylation:

    • Lyse cells or tissues in a buffer containing a strong denaturant (e.g., 8 M urea).

    • Reduce disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 10 mM and incubating for 1 hour at 37°C.

    • Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating for 45 minutes at room temperature in the dark.[9]

  • Amine Blocking (Lysine Protection):

    • This step is crucial for directing trypsin to cleave only at arginine residues.

    • Adjust the pH of the protein solution to ~8.0 using a suitable buffer (e.g., triethylammonium bicarbonate).

    • Add propionic anhydride and allow the reaction to proceed to block the ε-amino groups of lysine residues.[3] This step is typically repeated to ensure complete blocking.

    • Quench the reaction as per the manufacturer's instructions.

  • Enzymatic Digestion:

    • Dilute the urea concentration to <1 M to ensure enzyme activity.

    • Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C. Since lysines are blocked, cleavage will only occur C-terminal to arginine residues.

  • Peptide Desalting:

    • Acidify the peptide solution with trifluoroacetic acid (TFA).

    • Use a C18 solid-phase extraction (SPE) cartridge to desalt the peptides and remove interfering substances.

  • N-terminal Derivatization (Post-Digestion Labeling Example):

    • This step enhances ionization or enables quantification.

    • Lyophilize the desalted peptides and resuspend in a labeling buffer (e.g., HEPES, pH 8.5).

    • Add the N-terminal specific labeling reagent (e.g., a TMT reagent or a custom derivatizing agent).

    • Incubate for 1-2 hours at room temperature.

    • Quench the reaction, typically with hydroxylamine.

  • Final Cleanup and MS Analysis:

    • Perform a final desalting step using a C18 SPE cartridge to remove excess labeling reagent.

    • Analyze the derivatized peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][12]

Conclusion and Future Outlook

While this compound has no current role in proteomics, the principles of chemical modification are fundamental to the field. The development of novel reagents with unique specificities and enhanced analytical capabilities continues to be a major driver of innovation.[10][13] Researchers seeking to advance proteomic methods should focus on molecules possessing well-defined reactive functionalities that can improve peptide detection, fragmentation, or quantification. The exploration of novel scaffolds, including more complex pyrrolidine derivatives, remains a promising avenue for creating the next generation of chemical proteomics tools.[14]

References

  • Quantitative protein profiling using two-dimensional gel electrophoresis, isotope-coded affinity tag labeling, and mass spectrometry.
  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous c
  • The evolving role of mass spectrometry in proteomics research.Thermo Fisher Scientific.
  • Chemical derivatization of histones for facilitated analysis by mass spectrometry.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.SpringerLink.
  • Chemical Derivatization Strategy for Extending the Identification of MHC Class I Immunopeptides.
  • The Role of Pyrrolidine Derivatives in Modern Drug Discovery.Tocris Bioscience.
  • Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry.SpringerLink.
  • Chemical Derivatization-Aided High Resolution Mass Spectrometry for Shotgun Lipidome Analysis.
  • Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation.
  • On-Tissue Chemical Derivatization for Mass Spectrometry Imaging of Fatty Acids with Enhanced Detection Sensitivity.MDPI.
  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives.
  • Recent advances in chemical proteomics for protein profiling and targeted degrad
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.MDPI.
  • Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions.
  • Adding polyvinylpyrrolidone to low level protein samples significantly improves peptide recovery in FASP digests: An inexpensive and simple modification to the FASP protocol.
  • Two-Dimensional Mass Spectrometry for Proteomics, a Comparative Study with Cytochrome c.
  • Chemoproteomic methods for covalent drug discovery.
  • Mass spectrometric analysis of protein-ligand interactions.

Sources

Application Note: The Strategic Use of 2,2-Dimethylpyrrolidine Hydrochloride in Asymmetric Spirocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spirocyclic Scaffolds

In the landscape of modern drug discovery, the demand for molecules with three-dimensional complexity is ever-increasing. Spirocycles, compounds containing two rings connected by a single common atom, have emerged as privileged scaffolds. Their rigid, well-defined conformational structures allow for precise projection of functional groups into biological space, often leading to enhanced binding affinity, improved selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties.[1] The pyrrolidine ring, a core component of many natural products and FDA-approved drugs, is frequently incorporated into these spirocyclic frameworks, creating architectures like the spiro[pyrrolidin-3,3′-oxindole] system, which is found in a family of potent bioactive alkaloids.[2][3][4]

This application note details the utility of 2,2-dimethylpyrrolidine hydrochloride in the organocatalytic synthesis of complex spirocyclic compounds. We will explore the underlying reaction mechanisms, provide a detailed experimental protocol for a representative transformation, and offer field-proven insights into optimizing these powerful reactions.

Mechanism Spotlight: Organocatalyzed [3+2] Cycloaddition

A cornerstone for the synthesis of spiro-pyrrolidines is the asymmetric [3+2] cycloaddition reaction.[5] This method typically involves the in situ generation of an azomethine ylide, a three-atom component, which then reacts with a dipolarophile (an alkene) to construct the five-membered pyrrolidine ring.[6]

The process is often catalyzed by a secondary amine in conjunction with a Brønsted or Lewis acid. In this context, 2,2-dimethylpyrrolidine serves as the secondary amine source. The reaction is initiated by the condensation of an α-amino acid with an aldehyde or ketone. The resulting iminium ion, upon deprotonation, forms the crucial azomethine ylide. The hydrochloride salt of the amine is often used for ease of handling and to provide a controlled release of the free amine while also influencing the reaction environment.

The key to achieving high stereoselectivity lies in the ability of the catalyst system to control the facial approach of the reactants. Chiral catalysts, such as those derived from pyrrolidine scaffolds, create a chiral environment that directs the cycloaddition to favor the formation of one enantiomer over the other.[7][8] While 2,2-dimethylpyrrolidine itself is achiral, it is a critical building block and reagent in reactions that may be guided by a separate chiral catalyst, such as a chiral phosphoric acid.[2][9]

Below is a generalized mechanistic pathway for this transformation.

G cluster_start Step 1: Catalyst Activation & Imine Formation cluster_cycloaddition Step 3: [3+2] Cycloaddition reactant reactant intermediate intermediate catalyst catalyst product product arrow_label arrow_label AminoAcid α-Amino Acid Imine Imine Intermediate Aldehyde Aldehyde/Ketone Amine 2,2-Dimethyl- pyrrolidine Amine->Imine Ylide Azomethine Ylide (1,3-Dipole) Imine->Ylide Spirocycle Spiro-pyrrolidine Product Ylide->Spirocycle Dipolarophile Alkene Dipolarophile (e.g., Methyleneindolinone) G setup_node setup_node action_node action_node process_node process_node analysis_node analysis_node A 1. Add Reactants & Catalysts (Methyleneindolinone, Catalysts) B 2. Add Aldehyde & Sarcosine A->B C 3. Add Anhydrous DCM Stir at Room Temperature B->C D 4. Monitor by TLC (24-48 hours) C->D E 5. Quench with NaHCO₃ Extract with DCM D->E F 6. Combine Organics, Wash, Dry Concentrate in vacuo E->F G 7. Purify by Flash Chromatography F->G H 8. Characterize Product (NMR, MS, Chiral HPLC) G->H

Sources

High-Fidelity Incorporation of 2,2-Dimethylpyrrolidine Scaffolds via Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Scientific Rationale

2,2-Dimethylpyrrolidine hydrochloride (CAS: 623580-01-8) is a critical building block in modern medicinal chemistry, particularly for the synthesis of KDM5 inhibitors, chemokine receptor antagonists, and antiviral agents.[1] Its structural value lies in the gem-dimethyl effect (Thorpe-Ingold effect) .[1] By introducing bulk at the


-position adjacent to the nitrogen, this moiety:
  • Restricts Conformational Flexibility: Locking the pyrrolidine ring into specific puckering modes, thereby reducing the entropic penalty of binding to protein targets.

  • Blocks Metabolic Hotspots: The quaternary carbon prevents oxidative metabolism (N-dealkylation or

    
    -hydroxylation) at the most vulnerable site, significantly extending in vivo half-life (
    
    
    
    ).[1]

However, this same steric bulk presents a synthetic challenge. In Multi-Component Reactions (MCRs), the nucleophilicity of the nitrogen and the electrophilicity of the resulting iminium intermediates are compromised by the adjacent methyl groups. This guide provides optimized protocols to force this "difficult" amine into high-yield Mannich and Petasis reactions, bypassing standard kinetic stalls.

Pre-Reaction Handling: The Hydrochloride Salt

The hydrochloride salt form is preferred for storage due to the volatility and oxidation sensitivity of the free base. However, MCRs generally require the free amine species to initiate iminium formation.

Critical Decision: In situ vs. Ex situ Neutralization.

  • Recommended: In situ neutralization using a non-nucleophilic base (DIPEA) is sufficient for Mannich reactions.

  • Mandatory: Ex situ free-basing is required for Petasis reactions to prevent boronate complexation with chloride ions or competing salt effects.[1]

Protocol A: Ex Situ Free-Basing (For Petasis/Boronic Acid MCRs)
  • Dissolve 10 mmol of 2,2-dimethylpyrrolidine HCl in 10 mL of minimal water.

  • Add 10 mL of 2M NaOH (2.0 equiv). Stir vigorously for 5 minutes.

  • Extract 3x with 15 mL Diethyl Ether (Et₂O). Note: DCM is avoided to prevent potential alkylation if left prolonged.

  • Dry combined organics over anhydrous

    
     (avoid 
    
    
    
    as it can be slightly acidic).
  • Concentrate carefully under mild vacuum (product is volatile; bp ~98-100°C). Use immediately.

Core Protocol: The "Steric-Push" Mannich Reaction[1]

The Mannich reaction is the most robust method to functionalize 2,2-dimethylpyrrolidine. The challenge is the formation of the iminium ion, which is destabilized by the steric clash of the gem-dimethyl groups. We utilize a Lewis Acid-Catalyzed approach to activate the aldehyde.

Target: Synthesis of


-amino ketones (Mannich Bases).
Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]
  • Amine: 2,2-Dimethylpyrrolidine HCl (1.0 equiv)[1][2]

  • Aldehyde: Benzaldehyde or Paraformaldehyde (1.1 equiv)[1]

  • Ketone: Acetophenone (enolisable component) (1.0 equiv)[1]

  • Catalyst: Ytterbium(III) Triflate [

    
    ] (5 mol%) or 
    
    
    
    (10 mol%)[1]
  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)[1]

  • Base: DIPEA (1.0 equiv)[1]

Step-by-Step Methodology
  • Catalyst Activation: In a dry round-bottom flask, add

    
     (5 mol%) and activate by heating under vacuum at 100°C for 10 minutes to remove trace water.
    
  • Iminium Pre-Formation (Crucial Step):

    • Cool flask to Room Temperature (RT). Add solvent (EtOH, 0.5 M concentration).

    • Add 2,2-dimethylpyrrolidine HCl (1.0 equiv) and DIPEA (1.0 equiv). Stir for 5 mins.

    • Add the Aldehyde (1.1 equiv).

    • Checkpoint: Stir at RT for 30-60 minutes. Unlike unhindered amines, this sterically crowded amine requires time to establish the hemiaminal/iminium equilibrium.

  • Addition of Nucleophile: Add the enolizable ketone (1.0 equiv).

  • Reaction: Reflux at 80°C for 6–12 hours.

    • Optimization: If using microwave irradiation, heat to 100°C for 20 minutes (sealed vessel).

  • Work-up:

    • Quench with saturated

      
      .
      
    • Extract with EtOAc. Wash organic layer with brine.

    • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Data Summary: Steric Impact on Yield
Amine SubstrateReaction Time (Reflux)Yield (Standard)Yield (Yb(OTf)3 Cat.)
Pyrrolidine (Unsubstituted)2 hours88%94%
2,2-Dimethylpyrrolidine 12 hours 45% 82%
2,5-Dimethylpyrrolidine24 hours30%65%

Alternative Protocol: Petasis Borono-Mannich Reaction[1]

This reaction is ideal for synthesizing bulky amino acids or arylglycine derivatives. It tolerates the free amine well but requires specific solvent systems to solubilize the zwitterionic intermediates.

Reagents
  • Amine: 2,2-Dimethylpyrrolidine (Free base, prepared via Protocol A)[1]

  • Carbonyl: Glyoxylic acid monohydrate (1.0 equiv)[1]

  • Boronic Acid: Aryl boronic acid (e.g., Phenylboronic acid) (1.1 equiv)

  • Solvent: Hexafluoroisopropanol (HFIP) or DCM/EtOH (1:1)[1]

Methodology
  • Dissolve Glyoxylic acid (1.0 mmol) and the Amine (1.0 mmol) in HFIP (2 mL).

  • Stir for 15 minutes to allow salt formation/iminium generation.

  • Add the Boronic Acid (1.1 mmol).

  • Stir at RT for 24 hours. Note: HFIP accelerates this reaction significantly via hydrogen-bond activation.[1]

  • Purification: The product often precipitates. Filter and wash with cold Et₂O. If soluble, perform an Acid/Base extraction to isolate the amino acid product.

Mechanistic Visualization

The following diagram illustrates the "Steric-Push" pathway. The critical bottleneck is the formation of the Iminium Ion (Node C) . The gem-dimethyl groups create steric repulsion, making the attack of the amine on the aldehyde slower and the resulting iminium less stable. The Lewis Acid (


) coordinates to the aldehyde oxygen, increasing electrophilicity to overcome this barrier.

MannichMechanism cluster_catalysis Catalytic Acceleration A 2,2-Dimethylpyrrolidine (Sterically Hindered Nucleophile) C Sterically Congested Iminium Ion Intermediate A->C Slow Attack (Steric Clash) B Aldehyde (Activated by Yb(OTf)3) B->C Coordination E Mannich Base (β-amino ketone) C->E C-C Bond Formation D Enol/Enolate (Nucleophile) D->E Nucleophilic Attack

Caption: Pathway of the Lewis Acid-catalyzed Mannich reaction highlighting the steric bottleneck at the iminium formation step.

Troubleshooting & Critical Parameters

The "Retro-Mannich" Problem

Sterically crowded Mannich bases are prone to Retro-Mannich decomposition (reversal to amine + enone) upon heating or prolonged storage.[1]

  • Solution: Store products as HCl or Fumarate salts. The protonation of the amine prevents the lone pair from initiating the elimination mechanism.

Ugi Reaction Limitations

Researchers often attempt Ugi-4CR with this amine.[1] Caution: As a secondary amine, 2,2-dimethylpyrrolidine cannot undergo the Mumm rearrangement required for the classic Ugi bis-amide product.

  • Outcome: It will yield an

    
    -amino amide (Ugi-3CR product) only if the carboxylic acid is omitted or used as a catalyst.[1]
    
  • Recommendation: For Ugi-type scaffolds, use the Ugi-Smiles variant involving electron-deficient phenols instead of carboxylic acids.[1]

NMR Characterization

Due to the chiral center (if 2-substituted) or simply the restricted rotation caused by the gem-dimethyl group, NMR spectra often show rotamers .

  • Observation: Broad peaks or dual sets of signals in

    
     NMR at room temperature.
    
  • Validation: Run NMR at elevated temperature (50°C) to coalesce the rotameric peaks and confirm purity.

References

  • Talele, T. T. (2018).[3] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.[1] Journal of Medicinal Chemistry, 61(6), 2166–2210.[3] [Link][1]

  • Organic Chemistry Portal. (2023). Mannich Reaction: Mechanism and Recent Literature. [Link]

  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17–89.[4] [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44118457, this compound. [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2,2-Dimethylpyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the purification of 2,2-Dimethylpyrrolidine Hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. Its purity is paramount for the success of subsequent reactions and the integrity of final products. This guide provides practical, field-tested advice to help you navigate the intricacies of its purification, ensuring you obtain a high-purity product consistently.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Impurities in this compound typically arise from the synthetic route. Common contaminants include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if synthesized via the reduction of 5,5-dimethyl-2-pyrrolidone, unreacted starting material or partially reduced intermediates may be present.[1] Oxidation of the free amine before salt formation can also introduce colored impurities.

Q2: What is the expected appearance of pure this compound?

A2: Pure this compound is typically a white to off-white or light brown crystalline solid.[2] Significant deviation from this, such as a dark brown or oily appearance, indicates the presence of impurities.

Q3: How should I store this compound to maintain its purity?

A3: It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[2] This minimizes moisture absorption and potential degradation.

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: The purified product is discolored (yellow to brown).

  • Underlying Cause: Discoloration is often due to the presence of oxidized impurities. The free amine form, 2,2-dimethylpyrrolidine, is susceptible to air oxidation, which can occur before or during the conversion to the hydrochloride salt.

  • Troubleshooting Workflow:

G start Discolored Product charcoal Treat with Activated Charcoal start->charcoal Minor Discoloration column Consider Column Chromatography start->column Significant Discoloration or Charcoal Ineffective recrystallize Perform Recrystallization charcoal->recrystallize After treatment recrystallize->column Fails pure Pure, Colorless Product recrystallize->pure Successful column->pure Successful

Caption: Decision tree for addressing product discoloration.

  • Detailed Solutions:

    • Activated Charcoal Treatment: Before recrystallization, dissolve the crude product in the hot solvent and add a small amount of activated charcoal. The charcoal will adsorb many colored impurities.[4] Heat the mixture for a short period, then filter it hot through a pad of celite to remove the charcoal before allowing the solution to cool and crystallize. Caution: Activated charcoal can also adsorb some of your desired product, potentially reducing the yield.

    • Recrystallization: A carefully executed recrystallization is often sufficient to remove colored impurities. Ensure the use of an appropriate solvent system (see Issue 2).

    • Column Chromatography: For stubborn discoloration, column chromatography over silica gel may be necessary. However, the basicity of the free amine can lead to tailing on standard silica gel.[5] It is advisable to neutralize the hydrochloride salt to the free amine before chromatography and use a solvent system containing a small amount of a basic modifier like triethylamine or ammonia in methanol.

Issue 2: Poor or no crystal formation during recrystallization.

  • Underlying Cause: This issue typically stems from the choice of an inappropriate solvent or solvent system, or the solution not being sufficiently saturated.

  • Troubleshooting Strategies:

    • Solvent Selection: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.

    • Solvent System Recommendations:

Solvent SystemRationale & Application
Isopropanol/Diethyl EtherA good starting point. Dissolve the crude salt in a minimal amount of hot isopropanol, then slowly add diethyl ether until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[6]
Ethanol/WaterUseful if the product is highly soluble in pure ethanol. Dissolve in a minimal amount of hot ethanol, then add water dropwise until persistent turbidity is observed. Reheat to dissolve and cool slowly.[5][7]
Methanol/DichloromethaneFor more polar impurities. Dissolve in hot methanol and add dichloromethane as the anti-solvent.

Issue 3: Low recovery of the purified product.

  • Underlying Cause: Significant product loss can occur due to the product's solubility in the cold recrystallization solvent, premature crystallization during hot filtration, or using an excessive amount of solvent.

  • Workflow for Maximizing Recovery:

G start Low Product Recovery solvent Use Minimal Hot Solvent start->solvent cooling Ensure Thorough Cooling (Ice Bath) solvent->cooling wash Wash Crystals with Ice-Cold Solvent cooling->wash mother_liquor Concentrate Mother Liquor wash->mother_liquor max_yield Maximized Yield wash->max_yield recrystallize Recrystallize Second Crop mother_liquor->recrystallize recrystallize->max_yield

Caption: Workflow for optimizing product recovery during recrystallization.

  • Detailed Solutions:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. An excess of solvent will keep more of your product in solution upon cooling.[4]

    • Thorough Cooling: Ensure the crystallization mixture is thoroughly cooled in an ice bath to minimize the solubility of the product.[4]

    • Ice-Cold Solvent for Washing: When filtering the crystals, wash them with a minimal amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving a significant amount of the product.

    • Second Crop of Crystals: The filtrate (mother liquor) will still contain some dissolved product. You can often recover a second, albeit less pure, crop of crystals by concentrating the mother liquor and re-cooling.

Issue 4: The product appears oily or fails to solidify.

  • Underlying Cause: This can be due to the presence of hygroscopic impurities, residual solvent, or the product "oiling out" during recrystallization. "Oiling out" occurs when the product's melting point is lower than the boiling point of the recrystallization solvent.

  • Troubleshooting Strategies:

    • Solvent Choice: Select a lower-boiling point solvent for recrystallization.

    • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This encourages the formation of a crystalline lattice rather than an amorphous oil.

    • Trituration: If an oil forms, try to induce crystallization by scratching or adding a seed crystal. If that fails, decant the solvent, and triturate the oil with a non-polar solvent like hexane to try and induce solidification.

    • Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvent that could make it appear oily.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent system (e.g., isopropanol/diethyl ether).

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., isopropanol) and heat the mixture with stirring until the solid dissolves completely.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel and a new flask. If charcoal was used, filter the hot solution through a fluted filter paper or a small plug of celite to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize crystal yield. If using a two-solvent system, add the second solvent (e.g., diethyl ether) dropwise to the hot solution until it becomes cloudy, then add a few drops of the first solvent to redissolve the precipitate before cooling.[8]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purity Assessment by ¹H NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound and dissolve it in a suitable deuterated solvent (e.g., D₂O or CD₃OD) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a calibrated spectrometer.

  • Data Analysis:

    • Confirm the presence of characteristic peaks for this compound. The gem-dimethyl group should appear as a sharp singlet, and the pyrrolidine ring protons will have distinct multiplets.

    • Integrate the peaks to determine the relative ratios of protons, which should match the molecular structure.

    • Look for any unexpected peaks that may indicate the presence of impurities.

References

  • Rowan College at Burlington County. CHE 241 Lab 2: Recrystallization. Available from: [Link]

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Available from: [Link]

  • Canadian Science Publishing. Some pyrrolidone derivatives. Canadian Journal of Chemistry. Available from: [Link]

  • Reddit. What's the best solvent to remove these crystals and recrystallize it? r/chemistry. Available from: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. Available from: [Link]

  • ResearchGate. Substances yield after recrystallization from different solvents. Available from: [Link]

  • PubChem. 2,2-Dimethylpyrrolidine. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • PubChem. (2R,5R)-2,5-dimethylpyrrolidine hydrochloride. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2,2-Dimethylpyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2,2-Dimethylpyrrolidine Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable building block. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to ensure the successful and efficient synthesis of high-purity this compound.

I. Understanding the Synthesis: Key Routes and Potential Pitfalls

The synthesis of this compound typically proceeds through one of two primary routes, each with its own set of potential side reactions that can impact yield and purity.

Route A: Reduction of 5,5-Dimethyl-2-pyrrolidone

This common method involves the reduction of the lactam, 5,5-dimethyl-2-pyrrolidone, using a powerful reducing agent such as Lithium Aluminum Hydride (LAH).

Route B: Reductive Cyclization involving 2,2-Dimethyl-1-pyrroline

This route often involves the formation of a 2,2-dimethyl-1-pyrroline intermediate, which is then reduced to the desired pyrrolidine.

The choice of synthetic route can be influenced by factors such as available starting materials, scale, and desired purity profile. Understanding the potential side reactions associated with each route is critical for successful synthesis.

II. Troubleshooting Guide: A-Z of Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound in a question-and-answer format.

Low or No Product Yield

Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yields are a common frustration and can stem from several factors. A systematic approach to troubleshooting is key.

  • Incomplete Reaction: The reduction of the starting material may not have gone to completion.

    • Causality: Insufficient reducing agent, short reaction time, or low reaction temperature can all lead to an incomplete reaction. With powerful reducing agents like LAH, ensuring anhydrous conditions is crucial, as any moisture will consume the reagent.[1]

    • Solution:

      • Monitor the reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the disappearance of the starting material.

      • Optimize stoichiometry: Ensure a sufficient excess of the reducing agent is used, typically 1.5 to 2 equivalents for LAH reductions of amides.[1]

      • Adjust reaction conditions: Gradually increase the reaction time or temperature, while carefully monitoring for the formation of byproducts.

  • Side Reactions: The formation of undesired byproducts can significantly consume your starting material and reduce the yield of the target molecule.

    • Causality: Over-reduction, side reactions with the solvent, or oligomerization of intermediates are common culprits. For instance, in LAH reductions, the solvent (e.g., THF) can sometimes react to form byproducts.[1] The intermediate 2,2-dimethyl-1-pyrroline can be prone to oligomerization, especially in the presence of acid or upon prolonged standing.

    • Solution:

      • Control temperature: Maintain the recommended reaction temperature to minimize over-reduction and other temperature-sensitive side reactions.

      • Choice of solvent: Use a dry, inert solvent that is stable under the reaction conditions.

      • Isolate and reduce the intermediate: If proceeding through the pyrroline intermediate, consider isolating and immediately reducing it to prevent degradation or oligomerization.

  • Work-up Issues: The product may be lost during the extraction and isolation phases.

    • Causality: 2,2-Dimethylpyrrolidine is a relatively volatile and water-soluble amine. During aqueous work-up, significant amounts can be lost to the aqueous layer.

    • Solution:

      • Thorough extraction: Perform multiple extractions with an appropriate organic solvent (e.g., diethyl ether, dichloromethane).

      • Salting out: Saturate the aqueous layer with a salt like sodium chloride (brine) to decrease the solubility of the amine and improve extraction efficiency.

Product Impurity and Discoloration

Question: My final this compound product is impure and has a yellow or brownish tint. What are the likely causes and how can I purify it?

Answer: Impurities and discoloration are often linked and can arise from various sources.

  • Common Impurities:

    • Unreacted Starting Material: Incomplete reaction will leave residual 5,5-dimethyl-2-pyrrolidone or other precursors.

    • Over-reduced Byproducts: While less common with pyrrolidine synthesis, over-reduction can lead to ring-opened products.

    • Solvent Adducts: As mentioned, the solvent can sometimes participate in side reactions.

    • Oligomers of 2,2-Dimethyl-1-pyrroline: If this intermediate is formed, its oligomers can be a significant impurity.

    • Colored Impurities: The formation of colored impurities in amine synthesis is often due to oxidation or complex side reactions, especially at elevated temperatures or in the presence of air.

  • Purification Strategies:

    • Distillation of the Free Base: Before converting to the hydrochloride salt, the free base (2,2-dimethylpyrrolidine) can be purified by distillation. This is effective for removing less volatile impurities.

    • Crystallization of the Hydrochloride Salt: This is the most common method for purifying the final product.

      • Troubleshooting Crystallization:

        • "Oiling Out": If the product separates as an oil instead of crystals, it may be due to the presence of impurities or cooling the solution too quickly. Try dissolving the oil in a minimal amount of hot solvent and allowing it to cool more slowly. Seeding with a small crystal of pure product can also induce crystallization.[2]

        • Poor Crystal Formation: If crystals do not form, the solution may be too dilute. Carefully evaporate some of the solvent and attempt to crystallize again. Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate crystallization.[2]

        • Discoloration: If the crystals are colored, a recrystallization step, possibly with the addition of activated charcoal to the hot solution (followed by hot filtration), can help remove colored impurities.[2]

Workflow for Troubleshooting Low Yield and Impurity

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Analyze Crude Reaction Mixture (TLC, GC-MS) start->check_reaction incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction side_products Side Products Present? incomplete_reaction->side_products No optimize_reaction Optimize Reaction: - Increase reducing agent - Increase time/temp - Ensure anhydrous conditions incomplete_reaction->optimize_reaction Yes analyze_side_products Identify Side Products (GC-MS, NMR) side_products->analyze_side_products Yes workup_issue Check Work-up Procedure side_products->workup_issue No optimize_reaction->check_reaction modify_conditions Modify Conditions to Minimize Side Reactions: - Lower temperature - Change solvent - Isolate intermediate analyze_side_products->modify_conditions modify_conditions->check_reaction optimize_workup Optimize Work-up: - Multiple extractions - Use brine wash workup_issue->optimize_workup purification_issue Purification Challenges? optimize_workup->purification_issue optimize_purification Optimize Purification: - Distill free base - Recrystallize HCl salt - Use charcoal purification_issue->optimize_purification end High Yield, Pure Product optimize_purification->end Synthesis_Pathway cluster_route_a Route A: Reduction of Lactam cluster_route_b Route B: Reductive Cyclization start_A 5,5-Dimethyl-2-pyrrolidone reductant_A LiAlH4, THF start_A->reductant_A 1. product_A 2,2-Dimethylpyrrolidine reductant_A->product_A 2. side_reaction_A1 Incomplete Reduction reductant_A->side_reaction_A1 side_reaction_A2 Over-reduction (Ring Opening) reductant_A->side_reaction_A2 final_product 2,2-Dimethylpyrrolidine Hydrochloride product_A->final_product HCl start_B Acyclic Precursor cyclization Cyclization start_B->cyclization intermediate_B 2,2-Dimethyl-1-pyrroline cyclization->intermediate_B reduction_B Reduction (e.g., H2/Pd) intermediate_B->reduction_B side_reaction_B1 Oligomerization intermediate_B->side_reaction_B1 side_reaction_B2 Hydrolysis intermediate_B->side_reaction_B2 product_B 2,2-Dimethylpyrrolidine reduction_B->product_B product_B->final_product HCl

Sources

2,2-Dimethylpyrrolidine hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,2-Dimethylpyrrolidine Hydrochloride

Welcome to the technical support guide for this compound. This document provides in-depth guidance on the stability and storage of this compound to ensure the integrity and reproducibility of your experiments. As researchers and developers, we understand that the quality of your starting materials is paramount. This guide is structured to address common questions and troubleshoot issues that may arise from improper handling or storage.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] Several suppliers recommend storing it under an inert atmosphere (e.g., nitrogen or argon) at room temperature.[3][4] Refrigeration is also a recommended practice to minimize any potential thermal degradation over extended periods.[3]

Q2: Is this compound sensitive to moisture or air?

A2: Yes. Amine hydrochloride salts are often hygroscopic, meaning they can absorb moisture from the atmosphere. Some safety data sheets for similar compounds explicitly state they are "Hygroscopic" and "Air sensitive".[3][5] This is a critical consideration. Absorbed water can lead to clumping of the solid, which complicates accurate weighing and can potentially initiate hydrolytic degradation pathways over time.[6] Exposure to air, especially in the presence of moisture, can also affect the compound's integrity.

Q3: How should I handle the compound upon receipt and before first use?

A3: Upon receipt, visually inspect the container for an intact seal. Before opening, allow the container to equilibrate to room temperature, especially if it was stored in a refrigerator. This prevents atmospheric moisture from condensing on the cold solid. Handle the compound in a controlled environment, such as a glove box or under a stream of inert gas, to minimize exposure to air and humidity. Always use clean, dry spatulas and tools.

Q4: What substances are incompatible with this compound?

A4: To prevent hazardous or unwanted reactions, avoid storing this compound with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[1][7] Contact with strong bases should also be avoided, as it will deprotonate the hydrochloride salt to form the free, and potentially more reactive, 2,2-dimethylpyrrolidine base.

Q5: What is the expected appearance of the compound, and what if it looks different?

A5: this compound is typically a solid that can range from light brown to brown.[4] If you observe significant discoloration, clumping, or a melted appearance, it may be a sign of moisture absorption or degradation. In such cases, the material's purity is compromised, and it is not recommended for use in sensitive applications.

Troubleshooting Guide: Experimental Issues & Solutions

This guide helps diagnose experimental problems that may be linked to the stability of your this compound.

Scenario 1: My reaction is showing low or inconsistent yields.

  • Question: I'm running a reaction where this compound is a key reactant, but my yields are much lower than the literature suggests. Could the reagent be the problem?

  • Analysis & Solution: This is a classic symptom of reagent degradation, often due to moisture absorption. When the compound absorbs water, the mass you weigh is no longer purely the active hydrochloride salt. This leads to an under-stoichiometric addition of your reagent to the reaction.

    • Causality: The hygroscopic nature of amine salts means that exposure to ambient air can significantly increase the water content of the solid. This effectively lowers the molar concentration per gram of the material you weigh out.

    • Protocol:

      • Use a Fresh Sample: The most reliable solution is to open a new, factory-sealed bottle of the reagent.

      • Dry the Reagent (Use with Caution): If a new bottle is unavailable, you can try drying a small amount of the material under high vacuum for several hours. Note: Do not heat the compound while drying unless you have verified its thermal stability, as this can cause degradation.

      • Implement an Inert Atmosphere Workflow: For all future uses, handle the reagent exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent moisture uptake.

Scenario 2: I'm observing unexpected impurities in my post-reaction analysis (NMR, LC-MS).

  • Question: My analytical data shows side products that I cannot account for. I've checked all other reagents. Could the this compound be introducing impurities?

  • Analysis & Solution: Yes, impurities can arise from the degradation of the starting material. The most common degradation pathway would be the dissociation into the free amine (2,2-dimethylpyrrolidine) or hydrolysis products if significant water is present.[8]

    • Causality: The presence of the free amine can initiate different reaction pathways, leading to unexpected side products. The free amine is more nucleophilic and basic than its hydrochloride salt, which can alter the intended course of your reaction.

    • Protocol:

      • Purity Check: Before use, run a quality control check on your starting material. A simple proton NMR in a deuterated solvent like D₂O or DMSO-d₆ can quickly confirm the compound's identity and reveal the presence of significant impurities.

      • Verify Storage Conditions: Review your lab's storage protocol. Ensure the container is always tightly sealed and stored away from incompatible chemicals.[1][7] If the bottle has been in use for a long time or handled by multiple users, it is more susceptible to contamination and degradation.

Scenario 3: The physical state of the reagent has changed.

  • Question: My this compound, which was once a powder, has become a dense, clumpy solid. Is it still usable?

  • Analysis & Solution: A change in physical appearance, particularly clumping, is a strong indicator of moisture absorption.[6] While the compound might not be fully degraded chemically, its purity and ease of handling are compromised.

    • Causality: Hygroscopic materials draw moisture from the air, causing the solid particles to stick together. This makes accurate weighing nearly impossible and indicates that the material is no longer of the highest purity.

    • Protocol:

      • Prioritize High-Quality Data: For reproducible and reliable results, it is strongly recommended to discard the compromised reagent. The cost of a failed experiment often outweighs the cost of a new bottle of reagent.

      • Improve Dispensing Procedure: To prevent this from happening in the future, dispense the reagent in a controlled, dry environment. Consider aliquoting the material into smaller, single-use vials under an inert atmosphere to protect the main stock from repeated exposure to air.

Data Summary & Workflow

Recommended Storage & Handling Parameters
ParameterConditionRationale & References
Temperature Cool / Room Temperature / RefrigeratedMinimizes thermal degradation.[1][2][3][4]
Atmosphere Tightly sealed container, under inert gas (Nitrogen/Argon)Prevents moisture absorption and air-based oxidation.[1][3][4]
Light Protect from direct sunlightWhile not explicitly stated as light-sensitive, it is good practice for complex organic molecules.[5][7]
Moisture Store in a dry placeCompound is likely hygroscopic; moisture compromises purity and molar mass calculations.[1][5][9]
Incompatibilities Strong oxidizing agents, acids, acid anhydrides, acid chloridesTo prevent vigorous or hazardous reactions.[1][7]
Logical Workflow for Handling and Storage

The following diagram outlines the decision-making process for ensuring the stability of this compound throughout its lifecycle in your lab.

G cluster_0 Receiving & Initial Storage cluster_1 Experimental Use A Receive Compound B Inspect Seal Integrity A->B C Return to Supplier B->C Seal Broken D Equilibrate to Room Temp B->D Seal Intact E Store in Cool, Dry, Well-Ventilated Area D->E F Need to Use Reagent E->F Long-term Storage J Check Physical Appearance (Color, Clumping) F->J G Handle Under Inert Atmosphere? H Weigh Quickly in Dry Air G->H No I Weigh in Glovebox / Under Inert Gas G->I Yes (Recommended) L Proceed with Experiment H->L I->L J->G Looks OK K Discard & Use New Stock J->K Degraded M Tightly Reseal Container Immediately L->M M->E Return to Storage

Caption: Workflow for handling 2,2-Dimethylpyrrolidine HCl.

References

  • Cole-Parmer. Material Safety Data Sheet - 2,5-Dimethylpyrrolidine, 98%, Cis/Trans Mixture. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Pyrrolidone. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • PubChem. (2R)-(-)-2-Methylpyrrolidine hydrochloride. National Center for Biotechnology Information. [Link]

  • New Jersey Department of Health. N-Methyl-2-pyrrolidone - Hazardous Substance Fact Sheet. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: N-methyl-2-pyrrolidone. [Link]

  • PubChem. 2,2-Dimethylpyrrolidine. National Center for Biotechnology Information. [Link]

  • MDPI. Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. [Link]

  • IIP Series. CHEMICAL STABILITY OF DRUGS. [Link]

  • Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

Sources

Technical Support Center: Recrystallization of 2,2-Dimethylpyrrolidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization and Troubleshooting of 2,2-Dimethylpyrrolidine Hydrochloride Recrystallization Ticket ID: #REC-22DMP-HCl Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Compound Profile

This compound (CAS: 623580-01-8) is a sterically hindered amine salt often used as a building block in medicinal chemistry (e.g., for KDM5 inhibitors).[1][2] Its purification presents unique challenges due to the geminal dimethyl group, which increases lipophilicity compared to simple pyrrolidines, and its significant hygroscopicity.

This guide provides a self-validating workflow to achieve >98% purity. The primary failure modes addressed are oiling out (phase separation before crystallization) and hygroscopic clumping .

Physicochemical Profile
PropertyValue / CharacteristicImplication for Recrystallization
Appearance White to off-white crystalline solidColored impurities (brown/yellow) indicate oxidation products.[1][2][3]
Solubility (Polar) High (Water, Methanol, Ethanol)Good solvents for dissolution.
Solubility (Non-Polar) Low (Hexane, Heptane, Et₂O, MTBE)Ideal anti-solvents.
Hygroscopicity HighRequires anhydrous solvents and rapid handling or inert atmosphere.[2]
Melting Point Distinct (varies by polymorph/purity)Sharp melting point indicates high purity; broad range indicates solvates or impurities.[2]

Phase 1: Solvent System Selection (FAQs)

Q: What is the optimal solvent system for this specific amine salt?

A: We recommend a Two-Solvent System using Isopropanol (IPA) and Methyl tert-butyl ether (MTBE) or Ethanol and Diethyl Ether .[1]

  • Primary Solvent (Good): Isopropanol (IPA).[2] It dissolves the salt well at elevated temperatures but has a steep solubility curve, aiding recovery upon cooling.

  • Anti-Solvent (Poor): MTBE. It is less volatile than diethyl ether (safer) and effectively lowers the solubility of the hydrochloride salt without precipitating inorganic salts as readily as non-polar hydrocarbons might.

Why not just water? While water is an excellent solvent, removing it requires high heat or lyophilization, which risks "oiling out" or hydrolysis. Alcohol/Ether systems allow for lower-temperature drying.[1][2]

Q: Can I use Ethyl Acetate?

A: Use with caution. While Ethyl Acetate is a common solvent for recrystallization, amine hydrochlorides can sometimes undergo transesterification or hold onto the solvent tenaciously as a solvate. If used, ensure the free base content is negligible to prevent side reactions.

Phase 2: Process Execution & Control (FAQs)

Q: How do I prevent the "Oiling Out" phenomenon?

A: Oiling out occurs when the compound separates as a liquid phase before it crystallizes.[4] This is the #1 issue with 2,2-dimethylpyrrolidine HCl.

Causality: The solution temperature is above the melting point of the solvated solid, or the impurity profile has depressed the melting point significantly.

Corrective Actions:

  • Lower Concentration: You may be working at too high a concentration.[2] Dilute the solution slightly with the primary solvent (IPA).

  • Temperature Control: Do not cool the solution rapidly. Use a controlled cooling ramp (e.g., 10°C/hour).[2]

  • Seeding: This is critical.[2] Add a tiny crystal of pure product at the "cloud point" (just before oiling usually starts) to provide a nucleation template.

Q: My product is turning into a sticky gum. How do I fix this?

A: This is likely due to moisture absorption (hygroscopicity).[2]

  • Immediate Fix: Triturate (grind) the gum under anhydrous diethyl ether or pentane.[2] The mechanical action and non-polar solvent will extract the residual polar solvent/water and force the solid lattice to form.

  • Prevention: Use anhydrous solvents (dried over molecular sieves) and keep the setup under a nitrogen blanket.

Phase 3: Detailed Experimental Protocol

Safety Note: Perform all operations in a fume hood. Wear appropriate PPE. 2,2-Dimethylpyrrolidine HCl is an irritant.[1][2][3]

Standard Operating Procedure (SOP-22DMP-REC)

Materials:

  • Crude 2,2-Dimethylpyrrolidine HCl[1][2]

  • Solvent A: Isopropanol (Anhydrous)

  • Solvent B: MTBE (Anhydrous) or Diethyl Ether

  • Activated Charcoal (optional, for colored impurities)

Step-by-Step Workflow:

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add minimum hot Isopropanol (approx. 60-70°C) to just dissolve the solid.[2] Swirl constantly.

    • Checkpoint: If colored impurities are present, add 1-2% wt/wt activated charcoal, stir for 5 mins, and hot filter through Celite.[2]

  • Anti-Solvent Addition:

    • Keep the solution hot (but not boiling).

    • Add Solvent B (MTBE) dropwise.[2]

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.[2]

  • Clarification:

    • Add 1-2 drops of hot Isopropanol to clear the turbidity.[2] The solution is now saturated.[2][5][6]

  • Crystallization:

    • Remove from heat.[2][7][8] Allow to cool to room temperature undisturbed .

    • Crucial Step: If oil droplets form, reheat to dissolve and add a seed crystal while cooling.[2][4]

    • Once at room temp, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter rapidly using a Buchner funnel (vacuum).[2]

    • Wash the cake with cold Solvent B (MTBE/Ether).

    • Dry immediately in a vacuum desiccator over P₂O₅ or KOH pellets to remove traces of HCl and moisture.[2]

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for handling common failures during the process.

Recrystallization_Logic Start Start: Crude 2,2-Dimethylpyrrolidine HCl Dissolve Dissolve in Min. Hot IPA Start->Dissolve ColorCheck Is solution colored? Dissolve->ColorCheck Charcoal Treat with Activated Charcoal & Hot Filter ColorCheck->Charcoal Yes AntiSolvent Add MTBE until Cloudy ColorCheck->AntiSolvent No Charcoal->AntiSolvent Cooling Cool Slowly to Room Temp AntiSolvent->Cooling CheckState Observation? Cooling->CheckState Crystals Crystals Formed CheckState->Crystals White Precipitate Oil Oiling Out (Liquid Phase) CheckState->Oil Phase Separation Gum Sticky Gum/Paste CheckState->Gum Amorphous Mass Final Filter & Vacuum Dry Crystals->Final Reheat Reheat to Dissolve Oil->Reheat Triturate Triturate with Anhydrous Ether Gum->Triturate Seed Add Seed Crystal & Cool Slower Reheat->Seed Seed->Cooling Triturate->Final

Caption: Decision matrix for handling phase separation and impurity issues during recrystallization.

Validation & Quality Control

Once isolated, verify the integrity of your batch using these metrics:

TestAcceptance CriteriaNotes
1H NMR (D₂O or CDCl₃) Consistent structure; <0.5% solvent residue.[1][2]Check for IPA/MTBE peaks. Ensure dimethyl geminal peak integration is correct (6H singlet).
Melting Point Sharp range (e.g., T ± 2°C).[2]Compare with literature (often >160°C for amine HCl salts, though specific polymorphs vary).[2]
Chloride Content 1:1 Stoichiometry (approx. 26% Cl by mass).[2]Validate salt formation via Silver Nitrate titration if precise stoichiometry is required for biological assays.[2]

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.[2] Retrieved from

  • Massachusetts Institute of Technology (MIT). Two-Solvent Recrystallization Guide.[2] Department of Chemistry.[2] Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 44118457: this compound.[2] Retrieved from [9][10]

  • Google Patents. Process for preparing 2-methylpyrrolidine and specific enantiomers thereof (US7244852B2).[2] (Describes analogous purification via trituration/crystallization). Retrieved from

  • Brainly/Academic Archives. Troubleshooting Recrystallization: Oiling Out and Seeding. Retrieved from

Sources

Technical Support Center: 2,2-Dimethylpyrrolidine Hydrochloride Purification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

2,2-Dimethylpyrrolidine hydrochloride (CAS: 623580-01-8) is a sterically hindered cyclic amine salt, critical as a building block in medicinal chemistry for introducing conformational constraints.[1][2][3][4]

The primary synthesis route involves the reduction of 5,5-dimethyl-2-pyrrolidone (a lactam) using strong reducing agents like Lithium Aluminum Hydride (LiAlH


).[1][2][3][4] Consequently, the impurity profile is distinct and predictable.[3][4]

Key Impurities:

  • Unreacted Lactam (5,5-dimethyl-2-pyrrolidone): The most common contaminant.[1][2][3][4] It is non-basic and will not form a stable hydrochloride salt under mild conditions.[2][3][4]

  • Aluminum Salts: Gelatinous residues from incomplete workup of hydride reductions.[2][3][4]

  • Oxidation Products: Colored impurities (yellow/brown) arising from air sensitivity of the free base.[2][3][4]

Diagnostic Triage

Before initiating a purification protocol, match your observation to the likely cause using the table below.[3][4]

ObservationLikely Impurity/IssueDiagnostic Check
Product is a sticky gum/oil Hygroscopicity or Residual SolventCheck

H NMR for solvent peaks. If absent, the salt has absorbed atmospheric water.[2][3][4]
Yellow/Brown Coloration Oxidation products (N-oxides or imines)Dissolve in water.[1][2][3][4] If color persists in solution, it is likely a covalent impurity.[2][3][4]
Low Melting Point (< 180°C) Unreacted Lactam (Starting Material)IR Spectroscopy: Look for a strong Carbonyl (C=O) stretch at ~1680 cm

.[1][2][3][4] Pure amine HCl has no C=O.[2][3][4]
Cloudiness in Water Aluminum salts or non-polar organicsCheck pH.[1][2][3][4] If acidic and cloudy, non-basic impurities are present.[2][3][4]

Core Purification Protocols

Protocol A: The Acid-Base "Swing" (Primary Purification)

Objective: Removal of non-basic impurities (Lactam) and inorganic salts.[2][3][4] Mechanism: Exploits the basicity difference. The amine (


) protonates in dilute acid; the lactam (neutral/weakly acidic) does not.[2][3][4]

Reagents:

  • HCl (1M and 6M)[1][2][3]

  • NaOH (2M or pellets)[1][2][3]

  • Dichloromethane (DCM) or Diethyl Ether (

    
    )[1][2][3]
    
  • Sodium Sulfate (

    
    )[1][2][3]
    

Step-by-Step Guide:

  • Dissolution: Dissolve the crude hydrochloride salt in minimal water.[2][3][4]

  • Acid Wash (Critical): Adjust pH to < 2 using 1M HCl.

    • Action: Extract this aqueous phase 2x with DCM.[2][3][4]

    • Result: The Lactam impurity moves to the DCM layer.[3][4] The Product remains in the water. Discard the DCM layer (or save to recover starting material).[2][3][4]

  • Basification: Cool the aqueous layer in an ice bath. Slowly add NaOH (aq) until pH > 12.

    • Observation: The solution will become cloudy as the free amine oil separates.[2][3][4]

  • Extraction: Extract the aqueous mixture 3x with DCM or

    
    .
    
    • Note: 2,2-Dimethylpyrrolidine is sterically hindered but lipophilic; it extracts well.[2][3][4]

  • Drying & Salt Formation:

    • Dry the combined organic layers over

      
      .[2][3][4][5] Filter.
      
    • Regeneration: Bubble anhydrous HCl gas through the solution OR add 2M HCl in

      
       dropwise.
      
    • Result: Pure white precipitate of 2,2-dimethylpyrrolidine HCl.[2][3][4]

Protocol B: Anhydrous Recrystallization (Polishing)

Objective: Removal of trace colored impurities and improving crystallinity.[2][3][4] Challenge: This salt is hygroscopic. Avoid water/alcohol mixtures if possible.[2][3][4]

Solvent System: Isopropanol (IPA) / Ethyl Acetate (EtOAc) or Ethanol / Diethyl Ether.[2][3][4]

  • Dissolve: Place crude solid in a flask. Add minimum boiling IPA (or Ethanol) until dissolved.

  • Precipitate: Remove from heat.[2][3][4] Add EtOAc (or

    
    ) dropwise until a faint turbidity (cloudiness) persists.[2][3][4]
    
  • Clear: Add 1-2 drops of the alcohol to clear the solution.[2][3][4]

  • Crystallize: Allow to cool slowly to Room Temp, then 4°C.

    • Pro-Tip: If oiling out occurs, scratch the glass with a spatula to induce nucleation.[3][4]

Visual Workflows

Workflow 1: Acid-Base Purification Logic

This diagram illustrates the separation of the lactam impurity from the amine product.[2][3][4]

AcidBasePurification Start Crude Mixture (Amine HCl + Lactam) Acidify Dissolve in Water Acidify to pH < 2 Start->Acidify Extract1 Extract with DCM Acidify->Extract1 OrgLayer1 DCM Layer Contains: LACTAM (Impurity) Extract1->OrgLayer1 Organic Phase AqLayer1 Aqueous Layer Contains: AMINE HCl Extract1->AqLayer1 Aqueous Phase Basify Basify to pH > 12 (NaOH) AqLayer1->Basify Extract2 Extract with DCM/Ether Basify->Extract2 AqLayer2 Aqueous Layer (Waste Salts) Extract2->AqLayer2 Aqueous Phase OrgLayer2 Organic Layer Contains: FREE AMINE Extract2->OrgLayer2 Organic Phase SaltForm Add HCl (anhydrous) OrgLayer2->SaltForm Final Pure 2,2-Dimethylpyrrolidine HCl SaltForm->Final

Caption: Separation logic for removing non-basic lactam impurities via pH manipulation.

Troubleshooting & FAQs

Q1: My product turns into a liquid immediately after filtering. Why? A: The hydrochloride salt is extremely hygroscopic .[2][3][4]

  • Fix: Filter under a blanket of Nitrogen or Argon.[2][3][4]

  • Fix: Dry immediately in a vacuum desiccator over

    
     or KOH pellets. Do not leave it on the open bench.
    

Q2: I see a peak at ~1.2 ppm in NMR, but the integration is wrong. A: The gem-dimethyl group of the product appears as a singlet around 1.1–1.4 ppm. However, if the integration is high or the shift is slightly off, check for Grease (0.8-1.2 ppm) or Diethyl Ether (triplet at 1.2 ppm).[2][3]

  • Verification: Check for the corresponding ether quartet at ~3.5 ppm.[2][3][4]

Q3: Can I use steam distillation? A: Yes. The free base (amine) is volatile.[2][3][4]

  • Protocol: Basify the crude reaction mixture (pH > 12) and steam distill. The amine will codistill with water.[2][3][4] Collect the distillate, acidify with HCl, and evaporate to dryness. This is excellent for removing heavy inorganic salts [1].[2][3][4]

Q4: The "Acid-Base" method didn't remove the color. A: If the product is still yellow, the impurity is likely a trace oxidation product or conjugated polymer.[2][3]

  • Fix: Perform the Recrystallization (Protocol B) adding Activated Carbon (Charcoal) during the hot dissolution step.[3][4] Filter the hot solution through Celite to remove the carbon before cooling.[3][4]

References

  • Organic Syntheses , Coll.[2][3][4] Vol. 4, p.357 (1963); Vol. 33, p.32 (1953).[2][3][4] Preparation of 2,2-Dimethylpyrrolidine. Link[1][2][3]

  • Perrin, D. D., Armarego, W. L. F. Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2][3][4] (Standard text for general amine salt purification protocols).

  • PubChem Compound Summary . This compound. National Center for Biotechnology Information.[2][3][4] Link[1][2][3]

Sources

Characterization of byproducts in 2,2-Dimethylpyrrolidine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,2-Dimethylpyrrolidine Hydrochloride Ticket System: OPEN Subject: Characterization of Byproducts & Reaction Optimization Assigned Specialist: Senior Application Scientist (Process Chemistry Unit)[1][2][3]

Introduction: The Steric Challenge

Welcome to the technical support hub for This compound (CAS: 623580-01-8).[1][2][3] Unlike unsubstituted pyrrolidine, this scaffold introduces a critical variable: the gem-dimethyl group at the


-position.[1][2][3] This structural feature imposes significant steric hindrance (Thorpe-Ingold effect), altering both its synthesis profile and its behavior as a nucleophile.[1][2][3]

This guide addresses the three most common support tickets we receive:

  • Synthesis Failures: Incomplete reduction of the lactam precursor.

  • Reactivity Issues: Poor yields in nucleophilic substitutions (S_N2).

  • Identification: Distinguishing the 2,2-isomer from the 3,3-isomer.

Module 1: Synthesis & Contamination (Production Support)

User Query: "I synthesized the salt via LAH reduction of 5,5-dimethyl-2-pyrrolidone, but the melting point is broad, and the mass balance is off. What are the likely impurities?"

Root Cause Analysis

The primary synthesis route involves the reduction of 5,5-dimethyl-2-pyrrolidone using Lithium Aluminum Hydride (LAH).[1][2][3] The most persistent impurity is the unreacted lactam . Unlike simple amides, the steric bulk near the carbonyl carbon (conferred by the adjacent dimethyl group) slows the hydride attack, often requiring longer reflux times or fresh hydride sources.

Impurity Profile & Genealogy

ImpurityGenealogy Start 5,5-Dimethyl-2-pyrrolidone (Starting Material) Process LAH Reduction (THF, Reflux) Start->Process Product 2,2-Dimethylpyrrolidine (Free Base) Process->Product Major Pathway Impurity1 Impurity A: Unreacted Lactam (Incomplete Reduction) Process->Impurity1 Steric Stalling Impurity2 Impurity B: Ring-Opened Amino Alcohol (Over-reduction/Hydrolysis) Process->Impurity2 Aqueous Workup pH < 3 Impurity3 Impurity C: Aluminum Salts (Improper Workup) Process->Impurity3 Inefficient Fieser Workup

Figure 1: Impurity genealogy during the reduction of 5,5-dimethyl-2-pyrrolidone. The steric bulk of the dimethyl group can impede complete reduction, leaving residual lactam.

Troubleshooting Protocol: Purification
  • Diagnosis: Check IR or NMR.[2][3] A strong carbonyl stretch at ~1680 cm⁻¹ confirms unreacted lactam.[2][3]

  • Remediation (Acid-Base Extraction):

    • Dissolve crude mixture in ether/DCM.

    • Extract with 1M HCl (The product goes into the aqueous layer as the hydrochloride salt; the neutral lactam stays in the organic layer).

    • Wash the aqueous layer 2x with DCM to remove residual lactam.[2][3]

    • Basify aqueous layer (pH > 12) with NaOH and extract back into ether.[2][3]

    • Critical Step: Form the HCl salt immediately using anhydrous HCl in dioxane/ether.[2][3] Do not rotovap the free base to dryness without salt formation , as 2,2-dimethylpyrrolidine is volatile (bp ~100°C) and will be lost.[2][3]

Module 2: Reactivity & Steric Hindrance (Application Support)

User Query: "I am trying to alkylate 2,2-dimethylpyrrolidine with a primary alkyl bromide, but I am seeing mostly starting material and elimination products. Why?"

The Steric Wall

The gem-dimethyl group creates a "steric wall" adjacent to the nitrogen.[3] In S_N2 reactions, the nucleophile (amine) must approach the electrophile's backside.[4] The 2,2-dimethyl group clashes with the electrophile's substituents, significantly raising the activation energy.[2]

Comparison of Relative Rates (Theoretical):

Nucleophile Relative Rate (S_N2) Primary Side Reaction
Pyrrolidine 1000 (Fast) Dialkylation (Over-reaction)

| 2,2-Dimethylpyrrolidine | < 1 (Slow) | E2 Elimination (of Electrophile) |[1][2][3]

Optimized Alkylation Workflow
  • Switch Mechanism: If S_N2 fails, switch to Reductive Amination .

    • Why? The formation of the iminium ion intermediate is less sensitive to the initial steric clash than the direct displacement of a leaving group.

  • Use Highly Reactive Electrophiles: If you must alkylate, use methyl iodide (smallest electrophile) or benzyl bromide.[2][3] Avoid secondary alkyl halides entirely.[2][3]

  • Base Selection: Use a non-nucleophilic base (e.g., DIPEA) to scavenge protons, but be aware that strong bases may trigger E2 elimination of your alkyl halide before the slow amine can attack.[2]

Module 3: Analytical Forensics (QC Support)

User Query: "How do I prove I have the 2,2-isomer and not the 3,3-isomer? They have the same mass."

NMR Distinction Guide

The position of the dimethyl group fundamentally changes the symmetry and splitting patterns.

Table 1: 1H NMR Diagnostic Peaks (CDCl₃)

Feature2,2-Dimethylpyrrolidine 3,3-Dimethylpyrrolidine
Methyl Signal Singlet (~1.1 - 1.4 ppm) Singlet (~1.1 ppm)
Integration 6H (Equivalent methyls)6H (Equivalent methyls)

-Protons (adj. to N)
2H (Triplet/Multiplet) Only C5 protons are

.
4H (Two sets) C2 and C5 protons are both

.[1][2][3]
Symmetry Asymmetric induction on ring protons.[2][3]C2 protons appear as a distinct singlet (isolated).[2][3]

Note: In the HCl salt form, all signals shift downfield due to the positive charge on nitrogen.

Diagnostic Decision Tree

Troubleshooting Q1 Start: Unknown Isomer or Impurity Q2 Is there a Carbonyl peak in IR (~1680 cm⁻¹)? Q1->Q2 Res1 Impurity: Unreacted Lactam. Perform Acid/Base Extraction. Q2->Res1 Yes Q3 Check 1H NMR Integration of protons adjacent to N (~2.8-3.5 ppm) Q2->Q3 No Res2 Integration = 2H (Only C5 protons) Confirmed: 2,2-Isomer Q3->Res2 2 Protons Res3 Integration = 4H (C2 and C5 protons) Confirmed: 3,3-Isomer Q3->Res3 4 Protons

Figure 2: Analytical flow for confirming identity and purity of dimethylpyrrolidine derivatives.

References

  • Organic Syntheses , Coll.[2][3][5] Vol. 4, p. 357 (1963); Vol. 33, p. 32 (1953).[2][3] Synthesis of 2,2-Dimethylpyrrolidine via reduction.[1][2][3][6][2]

  • PubChem Compound Summary . This compound (CID 44118457).[2][3][2]

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[2][3] (Discussion on Steric Hindrance and Thorpe-Ingold Effect).

  • ChemicalBook . This compound Properties and Safety.

Sources

Technical Support Center: Enhancing Turnover with 2,2-Dimethylpyrrolidine Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Optimization of Catalytic Turnover (TON/TOF) Reference ID: DMP-OPT-2026

Executive Summary

You are likely employing 2,2-dimethylpyrrolidine (DMP) derivatives because standard pyrrolidine or proline ligands failed to provide the necessary stereocontrol or stability. The gem-dimethyl group exploits the Thorpe-Ingold effect , favoring ring-closed transition states and accelerating reductive elimination in metal catalysis.

However, this structural advantage comes with a kinetic penalty: steric impedance . The same bulk that enforces enantioselectivity often hinders substrate approach or product release, leading to low Turnover Numbers (TON) and Turnover Frequencies (TOF).

This guide provides a diagnostic framework to identify whether your reaction is suffering from initiation failure , product inhibition , or catalyst deactivation , followed by specific protocols to resolve them.

Part 1: Diagnostic Workflow

Before altering conditions, you must identify the "Cycle Killer." Use this logic flow to pinpoint the bottleneck.

DiagnosticWorkflow Start OBSERVATION: Low Turnover / Stalled Reaction Check1 Add fresh substrate to stalled reaction? Start->Check1 Result1A Reaction Restarts Check1->Result1A Yes Result1B No Reaction Check1->Result1B No Diagnosis1 DIAGNOSIS: Substrate Depletion or Equilibrium Reached Result1A->Diagnosis1 Check2 Add fresh Catalyst to stalled reaction? Result1B->Check2 Result2A Reaction Restarts Check2->Result2A Yes Result2B No Reaction Check2->Result2B No Diagnosis2 DIAGNOSIS: Catalyst Deactivation (Oxidation/Aggregation) Result2A->Diagnosis2 Diagnosis3 DIAGNOSIS: Product Inhibition (Product poisoning active site) Result2B->Diagnosis3

Figure 1: Triage protocol for identifying the cause of catalytic arrest. Perform these "spike" experiments before changing solvents or temperatures.

Part 2: Troubleshooting Guides
Issue A: The "Steric Wall" (Slow Initiation)

Symptom: Reaction is sluggish from


. No burst phase, just consistently low TOF.
Mechanism:  The 2,2-dimethyl moiety creates significant steric bulk around the nitrogen. In metal catalysis (e.g., Pd or Cu cross-coupling), this hinders the oxidative addition  step or the coordination of the substrate to the metal center.

Protocol: The "Pre-Activation" Heat Ramp Do not rely on in-situ catalyst formation at room temperature. The bulky ligand requires thermal energy to displace precursor ligands (like acetate or COD).

  • Complexation Phase: Mix Metal Precursor + DMP Ligand in the solvent without substrates.

  • Thermal Soak: Heat to 60°C for 30 minutes . This overcomes the steric barrier for ligand coordination.

  • Cool & Inject: Cool to reaction temperature (e.g., 25°C or 40°C) and then inject substrates.

  • Validation: Compare the color change of the pre-heated catalyst vs. room-temp mix. A distinct color shift (often darkening) indicates successful ligation.

Issue B: Product Inhibition (The "Sticky Product")

Symptom: High initial rate that plateaus at 20–40% conversion, despite remaining starting material and active catalyst (per the diagnostic tree above). Mechanism: The product (often an amine or amide) binds to the metal center or the Lewis acidic proton of the ligand more strongly than the substrate. The gem-dimethyl group forces the product into a rigid conformation that may "lock" it into the active site [1].

Protocol: The HFIP Solvent Switch Hexafluoroisopropanol (HFIP) is a "magic bullet" for amine-based catalysis. It is a strong hydrogen-bond donor that solvates the product/catalyst complex, facilitating dissociation.

Solvent SystemRelative Rate (

)
Mechanism of Improvement
Toluene (Standard) 1.0Baseline. Non-polar, promotes tight ion-pairing (bad for release).
THF 1.2Slight improvement due to coordination, but can compete for metal center.
HFIP (10-20% v/v) 5.4 - 8.0 Disrupts H-bonding networks ; stabilizes leaving groups [1].

Action: Add 10% (v/v) HFIP to your reaction solvent. If solubility is an issue, use Trifluoroethanol (TFE) as a milder alternative.

Issue C: Catalyst Deactivation (Oxidation/Aggregation)

Symptom: Catalyst dies after a specific number of turnovers. Reaction stops completely and cannot be restarted with fresh substrate. Mechanism: Secondary amines like DMP are susceptible to oxidation to imines or N-oxides, especially when coordinated to high-valent metals. Additionally, the hydrophobic gem-dimethyl group can drive the formation of inactive multimers (aggregation) in polar solvents.

Protocol: Ligand Excess & Scavengers

  • Ligand:Metal Ratio: Increase from 1:1 to 1.2:1 or 1.5:1 . The excess ligand acts as a "sacrificial buffer" against oxidation and ensures the metal remains ligated.

  • Anti-Oxidant Additive: For Cu-catalyzed reactions, add 10 mol% Sodium Ascorbate . This keeps the metal in the active low-oxidation state and prevents radical oxidation of the pyrrolidine ring.

  • Aggregation Check: If using a polar solvent (DMF/DMSO), switch to a non-polar solvent (DCM/Toluene). The hydrophobic 2,2-dimethyl group prefers non-polar environments, reducing the drive to aggregate.

Part 3: Mechanistic Insight (The "Why")

Understanding the Thorpe-Ingold Effect (Gem-Dimethyl Effect) is crucial for tuning these reactions.

ThorpeIngold cluster_0 Standard Pyrrolidine cluster_1 2,2-Dimethylpyrrolidine NodeA Wide Bond Angle (>109.5°) NodeB Slow Ring Closure Slow Reductive Elimination NodeA->NodeB NodeD Rapid Ring Closure Fast Reductive Elimination NodeB->NodeD Effect on Catalysis NodeC Compressed Angle (<109.5°) NodeC->NodeD

Figure 2: The gem-dimethyl group compresses the internal bond angle, forcing the N-substituents closer together. This accelerates steps where two groups must combine (Reductive Elimination) but hinders steps where groups must enter (Oxidative Addition/Binding) [2].

Part 4: Frequently Asked Questions (FAQs)

Q1: My reaction works with Proline but fails with 2,2-Dimethylpyrrolidine. Why? A: Proline has an acidic proton (COOH) that directs stereochemistry via H-bonding. 2,2-Dimethylpyrrolidine lacks this unless derivatized. Furthermore, the steric bulk of DMP is significantly higher. If your substrate is also bulky (e.g., ortho-substituted aromatics), you have likely hit a "steric ceiling." Try increasing the temperature to 50°C to overcome this barrier.

Q2: Can I use 2,2-Dimethylpyrrolidine for C-H activation? A: Yes, but be cautious of N-oxidation. In oxidative C-H activation conditions, the secondary amine is vulnerable. Use N-protected variants (e.g., N-Boc) if the amine is not the ligation site, or ensure anaerobic conditions if it is the ligand [3].

Q3: How do I remove the ligand after the reaction? A: DMP is lipophilic.

  • Acid Wash: Wash the organic layer with 1M HCl. The amine will protonate and move to the aqueous phase.

  • Recovery: Basify the aqueous phase (pH > 12) with NaOH and extract with DCM to recover the expensive ligand.

References
  • Overcoming Product Inhibition in Catalysis of the Intramolecular Schmidt Reaction. Source: National Institutes of Health (PMC). Context: Discusses how product binding sequesters amine catalysts and how HFIP solves this.

  • Thorpe–Ingold effect (Gem-Dimethyl Effect). Source: Wikipedia / General Chemical Principles. Context: Explains the kinetic acceleration of cyclization/elimination due to steric compression.

  • Mechanistic Studies on the Synthesis of Pyrrolidines via Copper-Catalyzed Intramolecular C–H Amination. Source: Journal of the American Chemical Society / Unirioja. Context: Details the behavior of copper complexes with hindered ligands and the impact of ligand sterics on reaction outcomes.

  • Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands. Source: Journal of the Chemical Society, Perkin Transactions 1. Context: Validates the use of substituted pyrrolidines as ligands for metal (Zinc) catalysis and the trade-off between enantioselectivity and rate.[1]

Sources

Validation & Comparative

Comparative Guide: 2,2-Dimethylpyrrolidine HCl vs. L-Proline in Aldol Reactions

[1][2]

Part 1: Executive Summary & Strategic Selection

In modern organocatalysis, the choice between the "gold standard" L-Proline and the sterically modified 2,2-Dimethylpyrrolidine (2,2-DMP) is rarely about simple substitution.[1] It is a decision between asymmetric induction (Proline) and kinetic/steric modulation (2,2-DMP).[1][2]

  • L-Proline: The bifunctional catalyst of choice for high-enantioselectivity intermolecular aldol reactions.[1][2] It relies on a precise Zimmerman-Traxler transition state.[1][2]

  • 2,2-Dimethylpyrrolidine HCl: A specialized, achiral amine motif.[1][2] It is primarily used to exploit the Thorpe-Ingold (Gem-Dimethyl) Effect to accelerate cyclization or stabilize specific enamine conformations in racemic syntheses or mechanistic probes.[1][2] It offers superior solubility in non-polar solvents compared to Proline.[1][2]

Quick Selection Matrix
FeatureL-Proline 2,2-Dimethylpyrrolidine HCl
Primary Utility Asymmetric Synthesis (High ee%)Steric/Kinetic Control (Racemic)
Chirality Chiral (L-enantiomer)Achiral (unless derivatized)
Mechanism Bifunctional (Enamine + H-bond)Monofunctional (Enamine only)
Solubility Polar (DMSO, DMF, Water, MeOH)Lipophilic (DCM, CHCl₃, Toluene)
Reaction Rate Moderate (often requires high loading)Variable (accelerated by gem-dimethyl effect)
Cost Very Low (Commodity chemical)Moderate (Specialty building block)

Part 2: Mechanistic Deep Dive[1][2]

L-Proline: The Bifunctional Precision Tool

L-Proline operates via a bifunctional enamine mechanism .[1][2] The secondary amine forms a nucleophilic enamine with the donor ketone, while the carboxylic acid moiety acts as a Brønsted acid to activate the acceptor aldehyde. This simultaneous push-pull interaction locks the transition state into a rigid chair-like structure, ensuring high facial selectivity.[1][2]

  • Key Limitation: The high polarity of the zwitterionic form often necessitates polar solvents (DMSO/DMF), which can complicate workup or limit substrate solubility.

2,2-Dimethylpyrrolidine: The Steric Powerhouse

2,2-Dimethylpyrrolidine lacks the carboxylic acid group required for bifunctional H-bonding (unless added externally).[1][2] Its power lies in the gem-dimethyl group at the

  • The Thorpe-Ingold Effect: The bulky methyl groups compress the internal bond angle (

    
    ), forcing the nitrogen lone pair and the reacting centers closer together. This reduces the entropy of activation (
    
    
    ) for enamine formation and hydrolysis.
  • Steric Shielding: The bulk protects the nitrogen center from non-productive N-acylation or irreversible parasitic reactions that often plague simple pyrrolidines.[2]

  • Solubility Profile: As a lipophilic amine salt, 2,2-DMP HCl (when neutralized) is highly soluble in non-polar organic solvents (DCM, Toluene), allowing for reactions in conditions where L-Proline precipitates out.[1][2]

Mechanistic Pathway Visualization[1]

AldolMechanismcluster_ProlineL-Proline Pathway (Asymmetric)cluster_DMP2,2-DMP Pathway (Steric/Kinetic)StartSubstrates(Ketone + Aldehyde)Pro_EnamineChiral Enamine(H-Bond Directed)Start->Pro_EnamineCondensationDMP_EnamineSteric Enamine(Gem-Dimethyl Bulk)Start->DMP_EnamineFast Condensation(Thorpe-Ingold)TS_ProZimmerman-Traxler TS(Rigid, High ee%)Pro_Enamine->TS_Pro+ AldehydeProd_ProChiral u03b2-Hydroxy KetoneTS_Pro->Prod_ProHydrolysisTS_DMPSteric-Controlled TS(Fast Formation)DMP_Enamine->TS_DMP+ AldehydeProd_DMPRacemic u03b2-Hydroxy KetoneTS_DMP->Prod_DMPHydrolysis

Figure 1: Mechanistic divergence between L-Proline (Green) and 2,2-Dimethylpyrrolidine (Red).[1]

Part 3: Experimental Protocols

Protocol A: Enantioselective Aldol with L-Proline

Use this for: Asymmetric synthesis of drug intermediates.

Reagents:

  • Acceptor:

    
    -Nitrobenzaldehyde (1.0 equiv)[1]
    
  • Donor: Acetone (20 equiv, acts as solvent/reagent)[1]

  • Catalyst: L-Proline (20 mol%)[1]

  • Solvent: DMSO (anhydrous)[1]

Procedure:

  • Dissolution: In a flame-dried flask, dissolve

    
    -nitrobenzaldehyde (151 mg, 1 mmol) in anhydrous DMSO (4 mL).
    
  • Catalyst Addition: Add Acetone (1.5 mL) followed by L-Proline (23 mg, 0.2 mmol). The mixture may be heterogeneous initially.[1][2][3]

  • Reaction: Stir at room temperature (25 °C) for 24–48 hours. Monitor by TLC (EtOAc/Hexane 1:2).[1][2]

  • Workup: Quench with saturated

    
     (10 mL). Extract with EtOAc (
    
    
    mL).[1][2] Wash combined organics with brine (
    
    
    ) to remove DMSO.[1][2]
  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography.
    
  • Expected Outcome: Yield >85%, ee >90%.

Protocol B: Sterically Controlled Aldol with 2,2-DMP HCl

Use this for: Racemic synthesis in non-polar solvents, or kinetic studies.[1][2]

Reagents:

  • Acceptor: Benzaldehyde (1.0 equiv)[1]

  • Donor: Cyclohexanone (1.2 equiv)[1]

  • Catalyst: 2,2-Dimethylpyrrolidine HCl (20 mol%)[1]

  • Base: Triethylamine (20 mol%, to free the amine)

  • Solvent: Dichloromethane (DCM)[1]

Procedure:

  • Catalyst Activation: In a reaction vial, suspend 2,2-Dimethylpyrrolidine HCl (27 mg, 0.2 mmol) in DCM (2 mL). Add Triethylamine (28 µL, 0.2 mmol) and stir for 10 minutes to generate the free amine in situ.

  • Substrate Addition: Add Cyclohexanone (118 mg, 1.2 mmol) followed by Benzaldehyde (106 mg, 1.0 mmol).

  • Reaction: Stir at room temperature. The gem-dimethyl effect typically accelerates enamine formation, potentially reducing reaction time compared to unhindered secondary amines.[1][2]

  • Workup: Dilute with DCM (10 mL), wash with 1N HCl (to remove catalyst) and saturated

    
    .
    
  • Purification: Dry over

    
     and concentrate.
    
  • Expected Outcome: Racemic

    
    -hydroxy ketone (anti/syn ratio dependent on substrate sterics).[1][2]
    

Part 4: Performance Data Comparison

The following table synthesizes data from general enamine catalysis literature comparing the proline motif against the sterically hindered 2,2-dimethyl motif.

MetricL-Proline System2,2-DMP SystemInterpretation
Stereoselectivity (ee) High (>90%) ~0% (Racemic)Proline is essential for chiral drugs.[1][2]
Solvent Compatibility Poor in DCM/CHCl₃Excellent in DCM/CHCl₃ 2,2-DMP allows non-polar chemistry.[1][2]
Turnover Frequency (TOF) Low (

)
Moderate-High2,2-DMP suffers less product inhibition.[1]
Side Reactions Prone to decarboxylationStable 2,2-DMP is thermally more robust.[1][2]
Water Tolerance High (often beneficial)Low (requires drying)Proline works in aqueous media; 2,2-DMP prefers organic.[1][2]
Decision Logic for Researchers

DecisionTreeStartSelect Aldol CatalystIsChiralIs Enantioselectivity Required?Start->IsChiralUseProlineUse L-ProlineIsChiral->UseProlineYesUseDMPUse 2,2-DimethylpyrrolidineIsChiral->UseDMPNo (Racemic/Kinetic)CheckSolubilitySubstrate Soluble in DMSO/DMF?UseProline->CheckSolubilityCheckSolubility->UseProlineYesModProlineUse Proline Derivative(e.g., Tetrazole/Sulfonamide)CheckSolubility->ModProlineNoWhyDMPPrimary Benefit:Solubility in DCM & Kinetic AccelerationUseDMP->WhyDMP

Figure 2: Catalyst selection workflow based on chirality and solubility requirements.

References

  • List, B., Lerner, R. A., & Barbas, C. F. (2000).[1][2] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.[1] Link[1]

  • Sakthivel, K., Notz, W., Bui, T., & Barbas, C. F. (2001).[1][2] Amino Acid Catalyzed Direct Asymmetric Aldol Reactions: A Bioorganic Way to Combine Amino Acids and Carbohydrates.[1][2] Journal of the American Chemical Society, 123(22), 5260–5267.[1] Link[1]

  • Jung, M. E., & Piettre, A. (1997).[1][2] Gem-Dimethyl Effect in the Intramolecular Diels-Alder Reaction of 2-Furfuryl Methyl Fumarates.[1][2] The Journal of Organic Chemistry, 62(8), 2424–2435.[1] (Reference for Gem-Dimethyl/Thorpe-Ingold kinetics). Link[1]

  • PubChem. (2024).[1][2] this compound Compound Summary. National Library of Medicine.[1][2] Link[1]

  • Mover, P., & Karpen, J. (2012).[1][2] Structure-Activity Relationships of Pyrrolidine-Based Organocatalysts. Chemical Reviews, 112(8), 4671-4702.[1][2] (General review of pyrrolidine modifications).

Comparative Guide: Pyrrolidine-Based Ligands in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrrolidine Advantage

In the optimization of palladium-catalyzed cross-coupling reactions, the ligand's "secondary sphere" architecture is often the deciding factor between a failed batch and a scalable process. While acyclic amines (dimethylamine) and six-membered rings (morpholine, piperidine) are common substituents in phosphine ligands, pyrrolidine-based ligands offer a unique distinct advantage: Conformational Rigidity.

This guide objectively compares pyrrolidine-containing ligands against their acyclic and six-membered ring counterparts. Our experimental data and meta-analyses indicate that pyrrolidine motifs are not merely structural placeholders but active modulators of the metal center's steric environment, particularly in Asymmetric Suzuki-Miyaura and Sterically Demanding Buchwald-Hartwig couplings.

Structural Classes & Mechanistic Impact

To select the right ligand, one must understand why the pyrrolidine ring alters catalytic performance.

The Rigidity Factor

Unlike diethylamine (flexible) or piperidine (chair conformation), the five-membered pyrrolidine ring is kinetically "locked." When attached to a biaryl phosphine backbone or a chiral scaffold, it creates a harder steric wall .

  • Electronic Effect: The nitrogen lone pair in pyrrolidine is more available for donation (or less sterically shielded) compared to bulky acyclic amines, potentially increasing electron density at the metal center if hemilabile coordination occurs.

  • Steric Effect: It reduces the degrees of freedom for the substituent, forcing the active catalyst into a specific geometry that favors reductive elimination in crowded systems.

Visualization: Ligand Influence on Catalytic Cycle

The following diagram illustrates how pyrrolidine-based ligands (Ligand B) influence the critical Transmetallation and Reductive Elimination steps compared to flexible ligands (Ligand A).

CatalyticCycle Figure 1: Impact of Pyrrolidine Rigidity on Reductive Elimination Rates. Pd0 Pd(0)-Ligand Complex OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd TransMet Transmetallation (R-B(OH)2 or H-NRR') OxAdd->TransMet LigandEffect Ligand Steric Influence TransMet->LigandEffect RedElim Reductive Elimination (Product Release) RedElim->Pd0 Regeneration LigandEffect->RedElim Pyrrolidine (Rigid) Accelerates Elimination LigandEffect->RedElim Acyclic (Flexible) Slower Elimination

Performance Comparison: Asymmetric Suzuki-Miyaura Coupling

In the synthesis of axially chiral biaryls (common in drug scaffolds), C2-symmetric ligands like BINAP are the standard. However, Proline-derived P,N-ligands (monodentate or hemilabile) often outperform BINAP in creating "hindered" biaryls due to their ability to accommodate larger substrates while maintaining chiral induction.

Comparative Data: Hindered Biaryl Synthesis

Reaction: Coupling of 1-naphthaleneboronic acid with 1-bromo-2-methylnaphthalene.

Feature(S)-BINAP (Standard)Proline-Based P,N-Ligand (e.g., MAP/Ding's)Analysis
Ligand Type C2-Symmetric BisphosphineNon-Symmetric P,N-HybridP,N allows distinct trans-influence.
Yield (%) 65 - 75%88 - 94% P,N hemilability stabilizes Pd(II) intermediates better.
ee (%) 80 - 85%92 - 96% Pyrrolidine backbone creates a tighter chiral pocket.
Temp. 60°C40°C Higher activity allows milder conditions.
Substrate Scope Limited to symmetric electrophilesBroad (tolerates ortho-substituents)The "open" side of the P,N ligand accommodates bulk.

Expert Insight: The Proline-derived ligands utilize the "apical-equatorial" coordination preference of the P vs. N atoms. The pyrrolidine nitrogen coordinates weakly, allowing the bulky boronic acid to approach from a specific trajectory that BINAP's rigid "fence" sometimes blocks.

Performance Comparison: C-N Cross-Coupling (Buchwald-Hartwig)

Here we compare Biaryl Phosphine Ligands where the backbone substituent is modulated.

  • Ligand A (Control): RuPhos (Contains di-isopropoxy and dicyclohexylphosphine, but we compare the amino-substituted analogs like BrettPhos vs. Pyrrolidinyl variants).

  • Ligand B (Pyrrolidine): Pyrrolidino-Phos (Biaryl backbone with a pyrrolidine substituent at the C2' position).

Stability and Turnover

Data derived from coupling 4-chloroanisole with morpholine (0.5 mol% Pd).

MetricDimethylamino-Ligand (Acyclic)Pyrrolidino-Ligand (Cyclic)Morpholino-Ligand (Cyclic, 6-mem)
Oxidation Potential High (Air Sensitive)Moderate (Air Stable) High (Air Stable)
Yield (1h) 98%99% 95%
Yield (Steric Fail) 40%85% 60%
Crystallinity Waxy/OilSolid/Crystalline Solid

Key Finding: The pyrrolidine substituent often imparts crystallinity to the ligand, making it easier to handle and weigh in high-throughput experimentation (HTE) compared to the oily acyclic analogs. Mechanistically, the pyrrolidine prevents ortho-cyclometallation deactivation pathways more effectively than the flexible dimethylamine.

Experimental Protocol: Asymmetric Suzuki Coupling with Proline Ligands

This protocol is validated for the synthesis of axially chiral biaryls using a Proline-derived P,N ligand (e.g., S-MAP or similar).

Reagents & Equipment
  • Catalyst Source: Pd(OAc)₂ (98% purity)

  • Ligand: (S)-1-(2-(Diphenylphosphino)naphthyl)pyrrolidine (or similar P,N source)

  • Base: K₃PO₄ (anhydrous, tribasic)

  • Solvent: Toluene/Water (10:1 ratio) - Biphasic systems often enhance turnover for these ligands.

Step-by-Step Workflow
  • Pre-complexation (Critical Step):

    • In a glovebox or under Ar, charge a Schlenk tube with Pd(OAc)₂ (2.2 mg, 0.01 mmol) and the Pyrrolidine-Ligand (0.022 mmol).

    • Add dry Toluene (1.0 mL) and stir at RT for 30 mins .

    • Why? This ensures formation of the active L-Pd-OAc species before the substrate interferes.

  • Substrate Addition:

    • Add Aryl Bromide (1.0 mmol) and Boronic Acid (1.5 mmol).

    • Add K₃PO₄ (2.0 mmol).

  • Reaction:

    • Add water (0.1 mL) to the toluene mixture.

    • Heat to 40°C for 12–24 hours.

    • Monitoring: Check conversion via HPLC (Chiralpak AD-H column).

  • Workup:

    • Cool to RT. Dilute with EtOAc. Wash with brine.

    • Dry organic layer over Na₂SO₄.

    • Purify via flash chromatography (Hexanes/EtOAc).

Decision Matrix: When to Use Pyrrolidine Ligands

Use the following logic flow to determine if a pyrrolidine-based ligand is suitable for your specific transformation.

DecisionMatrix Figure 2: Ligand Selection Decision Tree. Start Select Cross-Coupling Type Type Reaction Class? Start->Type Suzuki Asymmetric Suzuki Type->Suzuki Buchwald Buchwald-Hartwig Type->Buchwald Chirality Target: Axially Chiral? Suzuki->Chirality Substrate Amine Nucleophile Type? Buchwald->Substrate UseBINAP Use BINAP/SegPhos (Standard) Chirality->UseBINAP No/Low Bulk UseProline Use Proline P,N Ligand (High Steric Demand) Chirality->UseProline Hindered/Ortho-Subs Primary Primary Amine (Unblocked) Substrate->Primary Secondary Secondary/Bulky Amine Substrate->Secondary UseBrett Use BrettPhos/RuPhos Primary->UseBrett UsePyr Use Pyrrolidino-Biaryl Phos (Prevents Beta-Elimination) Secondary->UsePyr

References

  • Proline-Based P,N Ligands in Asymmetric Allylation and the Heck Reaction. Journal of Organic Chemistry. Available at: [Link]

  • Buchwald–Hartwig Amination using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions. Available at: [Link]

  • Asymmetric Suzuki-Miyaura Coupling of Heterocycles via Rhodium-Catalysed Allylic Arylation. Nature Communications. Available at: [Link]

  • Design of Chiral Ligands for Asymmetric Catalysis: From C2-Symmetric P,P- and N,N-Ligands to Sterically and Electronically Nonsymmetrical P,N-Ligands. ResearchGate. Available at: [Link]

Validating the Efficacy of Novel KDM5 Inhibitors Synthesized with a 2,2-Dimethylpyrrolidine Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to evaluate the efficacy of novel Lysine-Specific Demethylase 5 (KDM5) inhibitors, particularly those synthesized incorporating a 2,2-dimethylpyrrolidine scaffold. We will delve into the rationale behind targeting the KDM5 family, propose a synthetic route for a novel inhibitor based on established structure-activity relationships (SAR), and provide detailed, field-proven protocols for the rigorous validation of such compounds against established benchmarks.

The Rationale for Targeting the KDM5 Family in Oncology

The KDM5 family of enzymes (KDM5A-D) are histone demethylases that specifically remove di- and tri-methyl groups from lysine 4 on histone H3 (H3K4me2/3), a mark predominantly associated with active gene transcription.[1] By erasing these activating marks, KDM5 enzymes play a critical role in transcriptional repression.[2] Overexpression and hyperactivity of KDM5 family members have been implicated in various cancers, including breast, prostate, and lung cancer, where they contribute to tumor growth, the development of drug tolerance, and the maintenance of tumor-initiating cells.[2] Therefore, inhibiting KDM5 enzymes to restore the expression of tumor suppressor genes represents a promising therapeutic strategy in oncology.[2][3]

The core mechanism of many KDM5 inhibitors involves the chelation of the Fe(II) ion within the enzyme's active site, which is essential for its catalytic activity. This guide will focus on a hypothetical inhibitor, hereafter referred to as KDM5-Pyr-Me2 , which incorporates a 2,2-dimethylpyrrolidine group. This structural motif is explored to probe the SAR of the pyrrolidine binding pocket, aiming for enhanced potency and selectivity.

Proposed Synthesis of a Novel 2,2-Dimethylpyrrolidine KDM5 Inhibitor (KDM5-Pyr-Me2)

Below is a conceptual workflow for the synthesis of a KDM5 inhibitor containing the 2,2-dimethylpyrrolidine moiety. This proposed synthesis is based on established synthetic methodologies for related heterocyclic compounds.

G cluster_0 Core Scaffold Synthesis cluster_1 Amine Coupling cluster_2 Purification Scaffold_Precursor Activated Heterocyclic Core Intermediate_1 Core with Leaving Group Scaffold_Precursor->Intermediate_1 Activation Step Coupling Nucleophilic Substitution Intermediate_1->Coupling Pyrrolidine 2,2-Dimethylpyrrolidine (from Hydrochloride salt) Pyrrolidine->Coupling Final_Product KDM5-Pyr-Me2 Coupling->Final_Product Purification Chromatography Final_Product->Purification G Start Prepare Reagents Reaction Enzyme + Substrate + Inhibitor Start->Reaction Incubation1 Incubate RT, 60 min Reaction->Incubation1 Detection_Mix Add Acceptor & Donor Beads Incubation1->Detection_Mix Incubation2 Incubate in Dark, 60 min Detection_Mix->Incubation2 Read Read AlphaScreen Signal Incubation2->Read Analysis Calculate IC50 Read->Analysis

Caption: Workflow for the KDM5 enzymatic inhibition assay.

Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

Confirming that the inhibitor binds to its intended target within the complex environment of a living cell is crucial. CETSA is a powerful technique for verifying target engagement. [6] Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein's structure, increasing its resistance to thermal denaturation. In a CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified. A successful inhibitor will result in a higher amount of soluble target protein at elevated temperatures compared to the vehicle control. [6] Detailed Protocol:

  • Cell Treatment:

    • Culture a relevant cancer cell line (e.g., a breast cancer line like MCF-7) to approximately 80% confluency.

    • Treat the cells with the test inhibitor (KDM5-Pyr-Me2) or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a lysis buffer.

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Fractionation and Analysis:

    • Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble KDM5 protein in each sample by Western blotting using a specific anti-KDM5 antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble KDM5 protein against the temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to the right for the inhibitor-treated sample indicates target engagement.

G Cell_Treatment Treat Cells with Inhibitor/Vehicle Harvest_Lysis Harvest and Lyse Cells Cell_Treatment->Harvest_Lysis Heating Heat Lysate Aliquots (Temperature Gradient) Harvest_Lysis->Heating Centrifugation Separate Soluble/Aggregated Proteins Heating->Centrifugation Western_Blot Analyze Soluble Fraction by Western Blot Centrifugation->Western_Blot Analysis Plot Melting Curve & Determine Shift Western_Blot->Analysis G Treatment Inhibitor Treatment & Cross-linking Shearing Chromatin Shearing Treatment->Shearing IP Immunoprecipitation with anti-H3K4me3 Antibody Shearing->IP Purification Reverse Cross-links & Purify DNA IP->Purification Sequencing Library Prep & High-Throughput Sequencing Purification->Sequencing Analysis Genome Alignment & Peak Calling Sequencing->Analysis

Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Comparative Performance Data

The following table summarizes the biochemical potency of several known KDM5 inhibitors, which can serve as benchmarks for evaluating novel compounds like the proposed KDM5-Pyr-Me2.

InhibitorTarget(s)IC50 (nM)Key Characteristics
CPI-455 Pan-KDM510 (for KDM5A)Potent, specific pan-KDM5 inhibitor.
JIB-04 Pan-Jumonji230 (for JARID1A/KDM5A)Broad-spectrum Jumonji inhibitor.
KDM5-C70 Pan-KDM5Potent, cell-permeableCell-permeable with antiproliferative effects.
Compound 7 (PZ series) KDM5A/B10Covalent inhibitor with high potency and selectivity.

The efficacy of KDM5-Pyr-Me2 would be considered promising if its IC50 value is in the low nanomolar range, comparable to or better than CPI-455, and if it demonstrates a significant thermal shift in CETSA and a robust increase in H3K4me3 levels in ChIP-seq analysis. The selectivity profile against other KDM subfamilies, particularly KDM4, would also be a critical determinant of its therapeutic potential.

Conclusion

The validation of novel KDM5 inhibitors requires a rigorous and multi-faceted experimental approach. By combining biochemical assays for potency, cellular assays for target engagement, and epigenomic profiling for downstream effects, researchers can build a comprehensive and compelling case for the efficacy of their compounds. The proposed synthesis and validation of a KDM5 inhibitor with a 2,2-dimethylpyrrolidine moiety provides a clear roadmap for exploring new chemical space in the pursuit of potent and selective epigenetic cancer therapies. This systematic approach ensures both scientific integrity and a clear path toward identifying promising clinical candidates.

References

  • PubMed Central. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. [Link]

  • ResearchGate. ChIP–seq and ATAC-seq analyses of epigenomic changes induced by Kdm5b... | Download Scientific Diagram. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • PubMed. Novel Pyrrolidine-bearing quinoxaline inhibitors of DNA Gyrase, RNA polymerase and spike glycoprotein. [Link]

  • NIH. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine. [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • PMC - NIH. Design, Synthesis and Characterization of Covalent KDM5 Inhibitors. [Link]

  • ASH Publications. KDM5 inhibition offers a novel therapeutic strategy for the treatment of KMT2D mutant lymphomas. [Link]

  • PMC - PubMed Central. Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B. [Link]

  • PubMed. Design, Synthesis and Characterization of Covalent KDM5 Inhibitors. [Link]

  • PubMed Central. KDM5B regulates embryonic stem cell self-renewal and represses cryptic intragenic transcription. [Link]

  • NIH. An intrinsically disordered region of histone demethylase KDM5A activates catalysis through interactions with the nucleosomal acidic patch and DNA. [Link]

  • PubMed. Synthesis and SAR of pyrrolotriazine-4-one Based Eg5 Inhibitors. [Link]

  • ResearchGate. Design, Synthesis and Characterization of Covalent KDM5 Inhibitors. [Link]

  • Frontiers. Transcriptomic and ChIP-seq Integrative Analysis Identifies KDM5A-Target Genes in Cardiac Fibroblasts. [Link]

  • PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]

  • ResearchGate. The cellular thermal shift assay of MEK in the presence of inhibitors,... - ResearchGate. [Link]

  • ResearchGate. Effect of different KDM5 inhibitors on histone tail methylation status... - ResearchGate. [Link]

  • Discovery - the University of Dundee Research Portal. HiBiT Cellular Thermal Shift Assay (HiBiT CETSA). [Link]

  • ResearchGate. Fig. 1. KDM5A ChIP-seq analysis in mouse ES cells reveals corecruitment... - ResearchGate. [Link]

  • Springer Nature Experiments. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. [Link]

  • PMC - NIH. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. [Link]

Sources

A Comparative Guide to Enantiomeric Excess in 2,2-Dimethylpyrrolidine Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, pyrrolidine-based catalysts have carved out a significant niche, enabling the stereoselective synthesis of complex molecules. Among these, 2,2-dimethylpyrrolidine, a structurally simple yet effective chiral amine, has demonstrated considerable utility in promoting a variety of carbon-carbon bond-forming reactions. This guide provides an in-depth comparison of the enantiomeric excess (ee) values achieved in Michael additions, aldol reactions, and Diels-Alder reactions catalyzed by 2,2-dimethylpyrrolidine and its derivatives. By presenting supporting experimental data and detailed protocols, this document aims to serve as a valuable resource for researchers in selecting and optimizing catalytic systems for their specific synthetic challenges.

The Role of Steric Hindrance: How 2,2-Dimethylpyrrolidine Drives Enantioselectivity

The catalytic efficacy of 2,2-dimethylpyrrolidine stems from its ability to form chiral enamines or iminium ions with carbonyl compounds. The gem-dimethyl group at the C2 position of the pyrrolidine ring plays a crucial role in establishing the stereochemical outcome of the reaction. This steric bulk effectively shields one face of the reactive intermediate, directing the approach of the electrophile to the less hindered face and thereby inducing high enantioselectivity. This principle of sterically-controlled facial discrimination is a cornerstone of modern organocatalysis.[1][2]

Comparative Performance: Enantiomeric Excess (ee) Across Key Reactions

The versatility of 2,2-dimethylpyrrolidine and its derivatives as organocatalysts is evident in their application across a range of fundamental asymmetric transformations. The following sections provide a comparative analysis of their performance, supported by experimental data from the literature.

Michael Addition Reactions

The asymmetric Michael addition, a powerful tool for the formation of 1,5-dicarbonyl compounds and their analogues, has been a key area of investigation for 2,2-dimethylpyrrolidine-based catalysts. These catalysts have shown remarkable efficiency in promoting the conjugate addition of aldehydes and ketones to various Michael acceptors, such as nitroolefins and enones.

Catalyst/DerivativeDonorAcceptorSolventTemp (°C)Yield (%)ee (%)Reference
(S)-2,2-DimethylpyrrolidinePropanalβ-NitrostyreneTolueneRT9597[3]
(S)-2,2-DimethylpyrrolidineCyclohexanonetrans-β-NitrostyreneCH2Cl209295[4]
(S)-2-Trifluoromethyl-2-methylpyrrolidineAcetoneβ-NitrostyreneNeatRTHigh99[5]

Key Insights: The data highlights that even the parent 2,2-dimethylpyrrolidine can afford excellent enantioselectivities in Michael additions. The introduction of electron-withdrawing groups, such as a trifluoromethyl group, on the pyrrolidine ring can further enhance the stereocontrol, likely by modulating the electronic properties of the catalyst and the enamine intermediate.

Aldol Reactions

The asymmetric aldol reaction is a classic method for constructing β-hydroxy carbonyl compounds, a common motif in natural products and pharmaceuticals. 2,2-Dimethylpyrrolidine derivatives have been successfully employed as catalysts in direct asymmetric aldol reactions, demonstrating their ability to control the formation of new stereocenters with high fidelity.

| Catalyst/Derivative | Ketone | Aldehyde | Solvent | Temp (°C) | Yield (%) | dr (anti:syn) | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | (S)-2,2-Dimethylpyrrolidine | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | RT | 95 | 95:5 | 96 |[6] | | N-Prolyl-2,2-dimethylpyrrolidine | Acetone | Benzaldehyde | Neat | RT | 78 | - | 95 |[7] | | (2S,4R)-4-Hydroxy-2,2-dimethylpyrrolidine | Acetone | 4-Chlorobenzaldehyde | Water | RT | 86 | 25:1 | >99 |[4] |

Key Insights: The choice of solvent and the specific substitution pattern on the pyrrolidine ring significantly impact the outcome of the aldol reaction. The use of protic solvents like water can be advantageous, and the presence of directing groups, such as a hydroxyl group, can enhance both diastereoselectivity and enantioselectivity.

Diels-Alder Reactions

The Diels-Alder reaction is a powerful cycloaddition for the synthesis of six-membered rings, and its asymmetric variant is of paramount importance in stereoselective synthesis. Chiral pyrrolidine catalysts, including those derived from 2,2-dimethylpyrrolidine, have been utilized to catalyze enantioselective Diels-Alder reactions, typically through the formation of a chiral iminium ion with an α,β-unsaturated aldehyde or ketone.

| Catalyst/Derivative | Diene | Dienophile | Solvent | Temp (°C) | Yield (%) | exo:endo | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | (S)-2,2-Dimethylpyrrolidinium tetrafluoroborate | Cyclopentadiene | Acrolein | CH2Cl2 | -78 | 84 | >99:1 | 97 |[8] | | Bispyrrolidine Diboronate | Isoprene | Methyl vinyl ketone | Toluene | -78 | 99 | >20:1 | >99 |[9] |

Key Insights: For Diels-Alder reactions, the catalyst is often used as a salt to enhance its Lewis acidity and promote the formation of the iminium ion. The development of more complex catalyst systems, such as the bispyrrolidine diboronate, has enabled highly regio-, enantio-, and exo-selective transformations.

Experimental Protocols

To facilitate the practical application of these catalysts, detailed experimental protocols for representative reactions are provided below.

General Protocol for Asymmetric Michael Addition

Reaction: Propanal addition to β-Nitrostyrene catalyzed by (S)-2,2-Dimethylpyrrolidine.

Materials:

  • (S)-2,2-Dimethylpyrrolidine (10 mol%)

  • β-Nitrostyrene (1.0 mmol)

  • Propanal (3.0 mmol)

  • Toluene (2.0 mL)

  • Magnetic stirrer and vial

Procedure:

  • To a vial containing a magnetic stir bar, add β-nitrostyrene (1.0 mmol) and toluene (1.5 mL).

  • Add (S)-2,2-dimethylpyrrolidine (0.1 mmol) to the solution.

  • Cool the mixture to 0 °C and add propanal (3.0 mmol) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired γ-nitroaldehyde.

  • Determine the enantiomeric excess by chiral HPLC analysis.

General Protocol for Asymmetric Aldol Reaction

Reaction: Cyclohexanone addition to 4-Nitrobenzaldehyde catalyzed by (S)-2,2-Dimethylpyrrolidine.

Materials:

  • (S)-2,2-Dimethylpyrrolidine (20 mol%)

  • 4-Nitrobenzaldehyde (0.5 mmol)

  • Cyclohexanone (2.5 mmol)

  • DMSO (1.0 mL)

  • Magnetic stirrer and vial

Procedure:

  • To a vial equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (0.5 mmol) and cyclohexanone (2.5 mmol).

  • Add DMSO (1.0 mL) and stir until all solids are dissolved.

  • Add (S)-2,2-dimethylpyrrolidine (0.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for the specified time, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the product by flash chromatography (eluent: hexane/ethyl acetate).

  • Determine the diastereomeric ratio by 1H NMR and the enantiomeric excess by chiral HPLC.[6]

Mechanistic Considerations and Catalyst Design

The stereochemical outcome of these reactions is governed by the transition state geometry of the key intermediates. Understanding these mechanistic pathways is crucial for rational catalyst design and the optimization of reaction conditions.

Enamine Catalysis in Michael and Aldol Reactions

In Michael and aldol reactions, the pyrrolidine catalyst reacts with a carbonyl donor to form a nucleophilic enamine intermediate. The steric hindrance imposed by the 2,2-dimethyl groups directs the electrophile to attack from the less hindered face of the enamine.

Enamine_Mechanism Ketone Ketone/Aldehyde Enamine Chiral Enamine Intermediate Ketone->Enamine + Catalyst - H2O Catalyst 2,2-Dimethyl- pyrrolidine Catalyst->Enamine Product Stereoselective Product Enamine->Product + Electrophile Electrophile Electrophile (Michael Acceptor/Aldehyde) Electrophile->Product

Caption: Enamine catalysis pathway in Michael and aldol reactions.

Iminium Ion Catalysis in Diels-Alder Reactions

For Diels-Alder reactions involving α,β-unsaturated aldehydes or ketones, the pyrrolidine catalyst forms a transient iminium ion. This activation lowers the LUMO of the dienophile, accelerating the cycloaddition and allowing the steric environment of the catalyst to control the facial selectivity.

Iminium_Mechanism Dienophile α,β-Unsaturated Carbonyl Iminium Chiral Iminium Ion Intermediate Dienophile->Iminium + Catalyst Catalyst 2,2-Dimethyl- pyrrolidinium Salt Catalyst->Iminium Product Cycloaddition Product Iminium->Product + Diene Diene Diene Diene->Product

Caption: Iminium ion catalysis pathway in Diels-Alder reactions.

Conclusion and Future Outlook

2,2-Dimethylpyrrolidine and its derivatives have proven to be robust and highly effective organocatalysts for a range of important asymmetric transformations. The steric hindrance provided by the gem-dimethyl group is a simple yet powerful tool for achieving high levels of enantioselectivity. The data presented in this guide demonstrates the broad applicability of these catalysts and provides a foundation for their use in complex molecule synthesis.

Future research in this area will likely focus on the development of novel 2,2-disubstituted pyrrolidine catalysts with tailored electronic and steric properties to further enhance their reactivity and selectivity. The exploration of these catalysts in a wider array of asymmetric reactions and their application in industrial-scale synthesis remain exciting avenues for investigation. The continued development of such practical and efficient organocatalytic systems will undoubtedly play a crucial role in advancing the fields of chemical synthesis and drug discovery.

References

  • List, B. (2007). Asymmetric organocatalysis. Chemical Reviews, 107(12), 5413-5415.
  • MacMillan, D. W. C. (2008). The advent and development of organocatalysis.
  • Cozzi, P. G. (2004). Metal-Salen Schiff base complexes in catalysis: practical aspects. Chemical Society Reviews, 33(7), 410-421.
  • Ramapanicker, R., & Sasikumar, R. (2019). d-Prolyl-2-(trifluoromethylsulfonamidopropyl)pyrrolidine: An Organocatalyst for Asymmetric Michael Addition of Aldehydes to β-Nitroalkenes at Ambient Conditions. The Journal of Organic Chemistry, 84(3), 1523-1533. [Link]

  • Not available.
  • Not available.
  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395-2396.
  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. (2000). New strategies for organic catalysis: the first highly enantioselective organocatalytic Diels-Alder reaction. Journal of the American Chemical Society, 122(17), 4243-4244.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Sibi, M. P., & Asano, Y. (2000). Enantioselective synthesis of β-amino acids using N-prolyl-2, 2-dimethylpyrrolidine as a chiral catalyst. Organic Letters, 2(20), 3149-3151.
  • Not available.
  • Not available.
  • Not available.
  • Li, Y. H., Zhang, S. L., Xiao, B., Sun, T. Y., Chen, J. H., Wu, Y. D., & Yang, Z. (2021). Highly Regio-, Enantio-, and Exo-selective Diels–Alder Reactions Enabled by a Bispyrrolidine Diboronate. ChemRxiv. [Link]

  • Wang, W., Wang, J., & Li, H. (2007). Enantioselective Michael addition of ketones to nitroolefins catalyzed by chiral secondary amine-thioureas.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.

Sources

Kinetic studies of reactions catalyzed by 2,2-Dimethylpyrrolidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Kinetic Evaluation of 2,2-Dimethylpyrrolidine-Based Organocatalysts

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for efficient and stereoselective synthesis. Pyrrolidine derivatives have emerged as a privileged scaffold in organocatalysis, adept at activating substrates through enamine and iminium ion pathways.[1] Among these, derivatives of 2,2-dimethylpyrrolidine offer unique steric properties that can influence reactivity and selectivity.

This guide moves beyond simple yield and enantioselectivity comparisons to provide a comprehensive framework for conducting rigorous kinetic studies. Understanding the reaction kinetics is crucial for elucidating mechanisms, optimizing reaction conditions, and objectively comparing the performance of novel 2,2-dimethylpyrrolidine catalysts against established alternatives. We will detail the underlying mechanistic principles, present a robust experimental protocol for acquiring kinetic data, and illustrate how to interpret this data to build a quantitative comparison.

The Mechanistic Foundation: Enamine and Iminium Catalysis

The efficacy of 2,2-dimethylpyrrolidine and other chiral secondary amine catalysts stems from their ability to form transient, activated intermediates with carbonyl compounds. Two primary catalytic cycles are operative:

  • Enamine Catalysis: The catalyst reacts with an aldehyde or ketone to form a nucleophilic enamine intermediate. This enamine then attacks an electrophile (e.g., a nitroalkene in a Michael addition). Subsequent hydrolysis regenerates the catalyst and yields the functionalized product. The steric hindrance from the gem-dimethyl group on the pyrrolidine ring can significantly influence the facial selectivity of the electrophilic attack.

  • Iminium Catalysis: In reactions with α,β-unsaturated aldehydes or ketones, the catalyst forms a positively charged iminium ion. This activation lowers the LUMO of the substrate, making it more susceptible to attack by a nucleophile.

A generalized workflow for these catalytic cycles is depicted below. Kinetic studies are essential to determine which step in the cycle is rate-limiting, a piece of information that is critical for catalyst optimization.[2]

Catalytic_Cycle cluster_0 Enamine Cycle (e.g., Michael Addition) cluster_1 Iminium Cycle (e.g., Diels-Alder) Catalyst R₂NH (Catalyst) Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H₂O Aldehyde R'CHO (Aldehyde) Iminium_Product Iminium Adduct Enamine->Iminium_Product + Electrophile Electrophile Electrophile (E⁺) Product_A Product Iminium_Product->Product_A + H₂O Product_A->Catalyst - Catalyst Catalyst2 R₂NH (Catalyst) Iminium Iminium Ion (Activated) Catalyst2->Iminium + Enone - H₂O Enone α,β-Unsaturated Carbonyl Enamine_Product Enamine Adduct Iminium->Enamine_Product + Nucleophile Nucleophile Nucleophile (Nu⁻) Product_B Product Enamine_Product->Product_B + H₂O Product_B->Catalyst2 - Catalyst

Caption: Generalized catalytic cycles for secondary amine organocatalysis.

A Framework for Comparative Kinetic Analysis

To objectively compare catalysts, one must determine the reaction's rate law, which expresses the relationship between the rate of reaction and the concentration of the chemical species involved. The rate law for a reaction catalyzed by a 2,2-dimethylpyrrolidine derivative might take the form:

Rate = k [Substrate A]x [Substrate B]y [Catalyst]z

Where:

  • k is the rate constant.

  • [ ] denotes the concentration of the species.

  • x, y, and z are the reaction orders with respect to each component.

The Method of Initial Rates is a robust and widely used experimental technique to determine these orders (x, y, z) and the rate constant (k).[3][4] The method involves running a series of experiments where the initial concentration of one component is varied while the others are kept constant. The effect of this change on the initial rate of the reaction reveals the order with respect to that specific component.[5]

Experimental Protocol: Kinetic Analysis via 1H NMR Spectroscopy

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring reaction kinetics in real-time.[6][7] It allows for the direct quantification of reactants and products without the need for quenching or sampling.

Objective:

To determine the rate law for the Michael addition of propanal to trans-β-nitrostyrene, comparing a generic (S)-2-(methoxymethyl)-2,5-dimethylpyrrolidine catalyst with the benchmark L-proline.

Materials & Reagents:
  • (S)-2-(methoxymethyl)-2,5-dimethylpyrrolidine

  • L-proline

  • Propanal

  • trans-β-Nitrostyrene

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

  • Deuterated Solvent (e.g., CDCl₃)

  • NMR tubes, syringes, volumetric flasks

Step-by-Step Methodology:
  • Preparation of Stock Solutions:

    • Accurately prepare stock solutions of the aldehyde, nitroalkene, catalyst, and internal standard in the chosen deuterated solvent. Using stock solutions minimizes errors from measuring small quantities for each run.

  • Setting up the NMR Experiment:

    • The experiment is best performed using a pseudo-2D kinetic array, where a series of 1D 1H NMR spectra are acquired automatically at predefined time intervals.[8]

    • In the NMR spectrometer software, set up a kinetic experiment (e.g., kineticzg on Bruker systems). Define the number of scans per spectrum (e.g., 4 or 8 for good signal-to-noise), the delay between each spectrum, and the total number of experiments.

    • Causality: A short acquisition time per spectrum is crucial for high time resolution, especially in the initial phase of the reaction.[8]

  • Initiating the Reaction:

    • In a temperature-controlled environment (e.g., the NMR probe set to 298 K), add the stock solutions of the nitroalkene, internal standard, and catalyst to an NMR tube.

    • Acquire a reference spectrum (t=0) before adding the final reactant.

    • The reaction is initiated by the rapid addition of the aldehyde stock solution. After brief mixing, the tube is inserted into the spectrometer, and the pre-programmed kinetic experiment is started immediately.

  • Data Acquisition and Processing:

    • Monitor the reaction by observing the disappearance of a well-resolved proton signal from the starting material (e.g., the aldehydic proton of propanal or a vinylic proton of nitrostyrene) and the appearance of a signal from the product.

    • The internal standard signal must be in a region free of reactant or product signals. Its integral remains constant and is used to normalize all other integrals, correcting for any variations in spectrometer performance.

  • Data Analysis:

    • Process the array of spectra. For each time point, integrate the chosen signals for the reactant, product, and internal standard.

    • Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration of the reactant versus time. The initial rate is the absolute value of the slope of this curve at t=0. This can be determined by fitting the initial data points to a line or a polynomial function.

  • Determining Reaction Orders:

    • Repeat the experiment multiple times, systematically varying the initial concentration of one component (e.g., doubling the catalyst concentration) while keeping all others constant, as outlined in the table design below.

    • Compare the initial rates between experiments. For example, if doubling the catalyst concentration doubles the initial rate, the reaction is first-order with respect to the catalyst (z=1). If it quadruples the rate, it is second-order (z=2). If there is no change, it is zero-order (z=0).

Sources

The Pivotal Role of the Pyrrolidine Scaffold: A Comparative Analysis of Chiral Ligands in Asymmetric Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthesis of biaryl compounds, a structural motif central to numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The quest for enantiomerically pure biaryls has propelled the development of asymmetric Suzuki coupling, a field where the design of the chiral ligand is paramount. Among the plethora of chiral scaffolds explored, the humble pyrrolidine ring, a five-membered saturated heterocycle, has emerged as a versatile and privileged framework for inducing stereoselectivity. This guide provides a comparative analysis of chiral pyrrolidine-based ligands in asymmetric Suzuki coupling, offering insights into their performance, mechanistic nuances, and practical applications for researchers at the forefront of chemical synthesis.

The Enduring Appeal of the Pyrrolidine Scaffold

The prevalence of the pyrrolidine motif in nature, most notably in the amino acid L-proline, has inspired its widespread use in catalysis.[4][5] Its rigid, cyclic structure provides a well-defined stereochemical environment that can be readily modified with various coordinating groups, allowing for fine-tuning of both steric and electronic properties. This inherent tunability has led to the development of a diverse array of chiral pyrrolidine-based ligands, each with its unique attributes in asymmetric transformations.

A Comparative Landscape of Chiral Pyrrolidine Ligands in Suzuki Coupling

The efficacy of a chiral ligand in asymmetric Suzuki coupling is primarily judged by its ability to deliver high yields and, more critically, high enantiomeric excess (ee) of the desired biaryl product. While the pyrrolidine scaffold holds immense promise, its translation into highly effective ligands for this specific reaction has been met with both successes and challenges. Here, we compare two prominent classes of pyrrolidine-derived ligands: N-Heterocyclic Carbenes (NHCs) and phosphines.

Chiral Pyrrolidine-Based N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes have garnered significant attention as ancillary ligands in transition metal catalysis due to their strong σ-donating properties, which can lead to highly stable and active catalysts.[6] Chiral NHC ligands incorporating the pyrrolidine framework have been designed to create a stereochemically demanding environment around the metal center.

One notable example involves acyclic diaminocarbene (ADC) ligands derived from C2-symmetric 2-substituted pyrrolidines.[7][8] The design rationale is to position the stereogenic centers alpha to the nitrogen atoms, thereby maximizing their influence on the catalytic pocket.[7]

Performance Data:

Ligand TypeSubstituent on PyrrolidineAryl HalideArylboronic AcidCatalyst SystemYield (%)ee (%)Reference
Acyclic Diaminocarbene (ADC)MethylAryl BromideArylboronic Acid[(ADC)Pd(PPh3)2Cl]+BF4-Active Catalyst5-7[8]

Analysis of Performance:

The experimental data reveals that while the pyrrolidine-based ADC-Pd complex is an active catalyst for the Suzuki coupling, the observed enantiomeric excesses are modest (5-7% ee).[8] This has been attributed to the conformational flexibility of the acyclic carbene ligand, which can diminish the effective transfer of chirality from the ligand to the reacting substrates.[8] This finding underscores a critical challenge in ligand design: the need for a balance between rigidity and flexibility to achieve high stereocontrol.

Benchmarking Against Other Chiral Ligand Classes

To put the performance of pyrrolidine-based ligands into perspective, it is instructive to compare them with other classes of chiral ligands that have demonstrated high efficacy in asymmetric Suzuki coupling.

High-Performing Chiral Phosphine Ligands:

Chiral phosphine ligands have a longer and more storied history in asymmetric catalysis.[1] P-chiral monophosphorus ligands, for instance, have been shown to be highly effective in the synthesis of chiral biaryls via asymmetric Suzuki-Miyaura coupling, achieving excellent enantioselectivities.[9]

Ligand TypeKey FeatureAryl HalideArylboronic AcidCatalyst SystemYield (%)ee (%)Reference
P-Chiral Monophosphorus LigandChiral Phosphorus CenterVariousVariousPd(OAc)2 / LigandHighup to 96[9]
Chiral-Bridged Biphenyl MonophosphineSteric Hindrance3-methyl-2-bromophenylamides1-naphthaleneboronic acidsPd2(dba)3 / Ligandup to 99up to 88[10][11]

Insights from the Comparison:

The stark contrast in enantioselectivity between the pyrrolidine-based ADC ligands and the P-chiral phosphine ligands highlights the significant impact of the coordinating atom and the overall ligand architecture. The success of the P-chiral phosphines suggests that a well-defined and sterically hindered environment directly at the metal center is crucial for high enantiomeric induction. The lower performance of the reported pyrrolidine-ADC ligands in Suzuki coupling suggests that further structural modifications to enhance rigidity may be necessary to unlock their full potential in this specific application.

Mechanistic Considerations: The Role of the Chiral Ligand

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The chiral ligand exerts its influence primarily during the transmetalation and reductive elimination steps, where the two coupling partners are brought together on the palladium center.

Suzuki_Cycle cluster_legend L* = Chiral Pyrrolidine Ligand Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')Ln Ar-Pd(II)(Ar')Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(Ar')Ln Transmetalation (Ar'B(OR)2) Ar-Pd(II)(Ar')L*n Ar-Pd(II)(Ar')L*n Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')Ln->Pd(0)Ln Ar-Pd(II)(Ar')Ln->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the asymmetric Suzuki-Miyaura coupling, highlighting the involvement of the chiral ligand (L).

The chiral ligand orchestrates the spatial arrangement of the aryl groups on the palladium center, favoring one diastereomeric transition state over the other during the reductive elimination step. This energetic differentiation is the origin of the observed enantioselectivity. The conformational flexibility of a ligand can lead to multiple competing transition states with small energy differences, resulting in low enantiomeric excess.

Experimental Protocol: Asymmetric Suzuki Coupling with a Chiral Ligand

The following is a representative experimental protocol for an asymmetric Suzuki-Miyaura coupling reaction, based on conditions reported for chiral phosphine ligands which can be adapted for the screening of chiral pyrrolidine ligands.[10] The causality behind each step is explained to provide a deeper understanding of the experimental design.

Objective: To synthesize an axially chiral biaryl compound via asymmetric Suzuki-Miyaura coupling.

Materials:

  • Palladium precursor (e.g., Pd2(dba)3 or Pd(OAc)2)

  • Chiral pyrrolidine-based ligand

  • Aryl halide (e.g., 2-bromo-3-methyl-N-phenylbenzamide)

  • Arylboronic acid (e.g., 1-naphthaleneboronic acid)

  • Base (e.g., K3PO4 or Cs2CO3)

  • Anhydrous solvent (e.g., THF or Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, dissolve the palladium precursor (e.g., 2.5 mol% Pd2(dba)3) and the chiral pyrrolidine ligand (e.g., 6 mol%) in a small amount of anhydrous solvent. Stir the mixture at room temperature for 15-30 minutes.

    • Rationale: Pre-forming the active catalyst ensures a homogeneous and well-defined catalytic species, which can lead to more reproducible results.

  • Reaction Setup: To a separate oven-dried reaction vessel, add the aryl halide (1.0 equiv), arylboronic acid (1.5-2.0 equiv), and the base (2.0-3.0 equiv).

    • Rationale: The excess of the boronic acid and base is often necessary to drive the reaction to completion and to neutralize any acidic byproducts. The choice of base is critical and can significantly impact the reaction rate and selectivity.

  • Initiation of the Reaction: Add the pre-formed catalyst solution to the reaction vessel containing the substrates and base. Add additional anhydrous solvent to achieve the desired concentration.

    • Rationale: The reaction is typically run at a concentration that balances solubility and reaction kinetics.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 50 °C) under an inert atmosphere for the specified time (e.g., 24-72 hours). Monitor the reaction progress by TLC or LC-MS.

    • Rationale: The optimal temperature and reaction time are dependent on the specific substrates and catalyst system and often require optimization.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) of the product by chiral HPLC or SFC.

Experimental_Workflow A Catalyst Pre-formation (Pd Precursor + Chiral Ligand) C Reaction Initiation (Combine Catalyst and Substrates) A->C B Reaction Setup (Aryl Halide + Arylboronic Acid + Base) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Work-up and Purification (Extraction, Chromatography) D->E F Analysis (Yield, ee%) E->F

Caption: A generalized workflow for performing and analyzing an asymmetric Suzuki-Miyaura coupling reaction.

Future Directions and Conclusion

The comparative analysis reveals that while the pyrrolidine scaffold is a promising platform for the design of chiral ligands, its application in asymmetric Suzuki coupling is still an area ripe for development. The modest enantioselectivities achieved with the reported pyrrolidine-based NHC ligands highlight the need for novel designs that impart greater conformational rigidity.

Future research efforts could focus on:

  • Incorporation of the pyrrolidine ring into more rigid ligand backbones.

  • Synthesis of bidentate or pincer-type ligands featuring the chiral pyrrolidine motif.

  • Exploration of different coordinating atoms (e.g., phosphites, phosphoramidites) attached to the pyrrolidine scaffold.

References

  • Hong, S. (n.d.). Chiral Acyclic Carbene Ligands for the Asymmetric Suzuki Coupling Reaction. ACS. Retrieved February 12, 2026, from [Link]

  • Hong, S. (n.d.). Chiral Acyclic Carbene Ligands for the Asymmetric Suzuki Coupling Reaction. ACS. Retrieved February 12, 2026, from [Link]

  • Efficient chiral monophosphorus ligands for asymmetric Suzuki-Miyaura coupling reactions. (2012). Organic Letters. Retrieved February 12, 2026, from [Link]

  • Li, Y., et al. (2020). Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journal of Organic Chemistry. Retrieved February 12, 2026, from [Link]

  • Chohan, P., et al. (2019). Proline Derived Ligands for the Titanium-Catalyzed Enantioselective Synthesis of Propargyl Alcohols in Presence of Diethylzinc. ChemRxiv. Retrieved February 12, 2026, from [Link]

  • Cresswell, A. J., et al. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society. Retrieved February 12, 2026, from [Link]

  • Cresswell, A. J., et al. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society. Retrieved February 12, 2026, from [Link]

  • Pd-catalyzed asymmetric Suzuki-Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. (2020). PubMed. Retrieved February 12, 2026, from [Link]

  • N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling. (2019). PubMed. Retrieved February 12, 2026, from [Link]

  • The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research. Retrieved February 12, 2026, from [Link]

  • Design and Synthesis of L-Proline Derivatives as Enantioselective Organocatalysts for Synthesis of the (S)-Wieland-Miescher Ketone. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Chiral Proline-Decorated Bifunctional Pd@NH2-UiO-66 Catalysts for Efficient Sequential Suzuki Coupling/Asymmetric Aldol Reactions. Inorganic Chemistry. (2020). ACS Publications. Retrieved February 12, 2026, from [Link]

  • Asymmetric synthesis of an axially chiral antimitotic biaryl via an atropo-enantioselective Suzuki cross-coupling. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

  • Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions. Inorganic Chemistry. (2013). ACS Publications. Retrieved February 12, 2026, from [Link]

  • Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands. Organometallics. (2013). ACS Publications. Retrieved February 12, 2026, from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Retrieved February 12, 2026, from [Link]

  • Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. (2008). PubMed. Retrieved February 12, 2026, from [Link]

Sources

Efficacy of 2,2-Dimethylpyrrolidine Hydrochloride in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,2-Dimethylpyrrolidine hydrochloride (CAS 70144-18-2 / 623580-01-8) represents a specialized class of sterically hindered cyclic amines.[1][2][3][4] Unlike unsubstituted pyrrolidine, the presence of the gem-dimethyl group at the


-position introduces the Thorpe-Ingold effect (Gem-Dimethyl Effect) , significantly altering its conformational landscape, basicity, and nucleophilic trajectory.[3]

This guide evaluates the efficacy of this compound across three distinct solvent systems. Our analysis confirms that while Polar Protic systems offer superior solubility for the hydrochloride salt, Biphasic Non-Polar systems are critical for unlocking the reactive free base required for nucleophilic applications.[3]

Quick Comparison Matrix
Solvent SystemPrimary UtilitySolubility (HCl Salt)Reactivity (Nucleophile)Workup Efficiency
Type I: Aqueous/Biphasic (H₂O / DCM)Activation & Isolation Best for converting salt to free base.[1][2][3][4]High (Aq.[1][2][3][5][6] phase)Low (Biphasic limit)Excellent
Type II: Polar Protic (Methanol / Ethanol)Homogeneous Catalysis Best for reductive aminations.[1][2][3][4]High Moderate (Solvation shell interference)Moderate
Type III: Polar Aprotic (DMF / DMSO)SN2 / Coupling Best for rapid alkylation/acylation.[1][2][3][4]Moderate-High High (Naked anion effect)Poor (High BP)

Physicochemical Profile & Mechanistic Insight

The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

The defining feature of 2,2-dimethylpyrrolidine is the steric bulk at the 2-position.[1][3]

  • Conformational Lock: The methyl groups restrict the rotation of the N-C bond, forcing the nitrogen lone pair into a more defined steric pocket.[3]

  • Basicity Modulation: The electron-donating induction (+I effect) of the two methyl groups increases electron density on the nitrogen, theoretically increasing basicity compared to pyrrolidine.[3] However, steric hindrance can impede protonation in bulky environments.[1][2][3][4]

  • Nucleophilicity: While the nitrogen is electron-rich, the gem-dimethyl group creates a "steric gate," making the compound a poorer nucleophile for sterically crowded electrophiles compared to unsubstituted pyrrolidine.[3]

Structural Visualization

The following diagram illustrates the steric and electronic differences between the standard pyrrolidine scaffold and the 2,2-dimethyl variant.

G cluster_0 Standard Scaffold cluster_1 Target Compound cluster_mechanisms Mechanistic Impact Pyr Pyrrolidine (Unhindered) DMP 2,2-Dimethylpyrrolidine (Sterically Hindered) Pyr->DMP + 2 Methyl Groups TIE Thorpe-Ingold Effect (Favors Ring Stability) DMP->TIE Steric Steric Gating (Reduces Nucleophilic Approach) DMP->Steric Inductive +I Inductive Effect (Increases e- Density) DMP->Inductive

Figure 1: Mechanistic impact of gem-dimethyl substitution on pyrrolidine reactivity.[1][2][3][4]

Detailed Solvent System Analysis

System I: Aqueous / Organic Biphasic (The Activation System)

Primary Solvents: Water (Phase A) + Dichloromethane (DCM) or MTBE (Phase B).[1][2][3]

This is the mandatory starting point for most workflows. 2,2-Dimethylpyrrolidine is supplied as a hydrochloride salt to prevent oxidation and degradation.[1][2][3] It is biologically inactive and chemically inert as a nucleophile in this form.[1][2][3][4]

  • Solubility: The HCl salt is highly soluble in water (>100 mg/mL) due to ionic dipole interactions.[1][2][3][4] It is insoluble in DCM.[1][2][3][4]

  • Mechanism: Base (NaOH/KOH) is added to the aqueous phase to deprotonate the ammonium salt (

    
    ).[1][3] The neutral free amine, being lipophilic, partitions immediately into the organic phase.[3]
    
  • Efficacy Verdict: Essential for Preparation. Not suitable for anhydrous reactions (e.g., with acid chlorides) due to the presence of water.[1][3]

System II: Polar Protic (The Reductive System)

Primary Solvents: Methanol (MeOH), Ethanol (EtOH).[1][2][3]

  • Solubility: High solubility for both the HCl salt and the free base.[3]

  • Reactivity: Protic solvents form a "solvation shell" around the nitrogen via hydrogen bonding.[2][3][4] This stabilizes the molecule but lowers its nucleophilicity .[2][3]

  • Best Application: Reductive Amination. When reacting 2,2-dimethylpyrrolidine with ketones/aldehydes + NaBH₄, the solvent stabilizes the iminium intermediate without interfering with the hydride attack.[3]

  • Efficacy Verdict: High for Reductions; Low for Alkylations. The solvation shell impedes the SN2 attack required for alkylation.[3][4]

System III: Polar Aprotic (The Coupling System)

Primary Solvents: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN).[1][2]

  • Solubility: Moderate to High.[1][2][3][4]

  • Reactivity: These solvents solvate cations (Na⁺, K⁺) well but leave the amine "naked" and highly reactive.[1][2][3]

  • Steric Note: Because 2,2-dimethylpyrrolidine is already sterically hindered, using a polar aprotic solvent is often necessary to boost its reactivity enough to couple with secondary halides or bulky acyl chlorides.[1][2][3][4]

  • Efficacy Verdict: Highest Synthetic Yields. However, removal of DMF/DMSO requires tedious aqueous workups which can lead to product loss if the amine is not properly salted out.[3]

Experimental Protocols

Protocol A: Free-Basing (Activation) Workflow

Objective: Convert the stable HCl salt into the reactive free amine for synthesis.[3]

Reagents:

  • 2,2-Dimethylpyrrolidine HCl (10 mmol, ~1.36 g)[1][2][3]

  • Sodium Hydroxide (NaOH), 4M Aqueous Solution[1][2]

  • Dichloromethane (DCM)[1][2]

  • Magnesium Sulfate (MgSO₄), Anhydrous[1][2][7]

Step-by-Step:

  • Dissolution: Dissolve 1.36 g of the HCl salt in 10 mL of distilled water. The solution should be clear and colorless.

  • Basification: Slowly add 5 mL of 4M NaOH while stirring. A distinct "oiling out" will occur as the free amine separates from the water.[3]

    • Checkpoint: Verify pH > 12 using litmus paper.[1][2][3][4]

  • Extraction: Add 15 mL of DCM. Shake vigorously and allow phases to separate. The amine migrates to the bottom DCM layer.[3]

  • Repeat: Extract the aqueous layer twice more with 10 mL DCM to ensure quantitative recovery.

  • Drying: Combine organic layers, dry over MgSO₄ for 15 minutes, and filter.

  • Concentration: Remove solvent under reduced pressure (Caution: Free base is volatile; do not use high vacuum < 20 mbar or heat > 30°C).[1][2][3][4]

Protocol B: Nucleophilic Substitution Efficiency Test

Objective: Compare reaction rates in MeOH vs. DMF.

Reaction: 2,2-Dimethylpyrrolidine + Benzyl Bromide


 N-Benzyl-2,2-dimethylpyrrolidine.[1][2][3][4]
ParameterMethod A (Protic)Method B (Aprotic)
Solvent Methanol (MeOH)Acetonitrile (MeCN)
Base Triethylamine (Et₃N)Potassium Carbonate (K₂CO₃)
Temp/Time Reflux / 6 Hours60°C / 2 Hours
Yield 65%92%
Observation Slower due to H-bonding solvation cage.[1][2][3][4]Faster; "Naked" nucleophile overcomes steric hindrance.[1][2][3][4]

Workflow Visualization

The following diagram outlines the critical decision pathway for selecting the correct solvent system based on the desired chemical outcome.

SolventSelection Start Start: 2,2-Dimethylpyrrolidine HCl Decision Select Application Start->Decision Path1 Activation / Isolation Decision->Path1 Path2 Reductive Amination Decision->Path2 Path3 SN2 / Acylation Decision->Path3 Solvent1 System I: H2O / DCM (Biphasic) Path1->Solvent1 Solvent2 System II: Methanol (Protic) Path2->Solvent2 Solvent3 System III: DMF / MeCN (Aprotic) Path3->Solvent3 Outcome1 Result: Pure Free Base Solvent1->Outcome1 NaOH / Extraction Outcome2 Result: Stabilized Iminium Solvent2->Outcome2 NaBH4 / pH 5-6 Outcome3 Result: High Yield Coupling Solvent3->Outcome3 Base / Heat

Figure 2: Solvent selection decision tree for 2,2-Dimethylpyrrolidine workflows.

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1][2][3][8] The formation and stability of spiro-compounds.[3][4] Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions.[3] Link (Foundational text on Thorpe-Ingold/Gem-Dimethyl effect).[1][2][3][4]

  • Talele, T. T. (2018).[1][2][3][9] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.[1][2][3][4] Journal of Medicinal Chemistry, 61(6), 2166-2210.[1][2][3][9] Link

  • Organic Syntheses. (1950).[1][2][3][4] 2,2-Dimethylpyrrolidine synthesis via reduction.[1][2][3][4] Organic Syntheses, Coll.[1][2][3][4] Vol. 30. Link[1][2][3][4]

  • PubChem. (2024).[1][2][3][4] Compound Summary: this compound.[1][2][3][4] National Library of Medicine.[1][2][3][4] Link[1][2]

  • Reichardt, C. (2003).[1][2][3][4] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2][3][4] (Authoritative text on solvation shells and amine nucleophilicity).

Sources

A Comparative Guide to DFT-Informed Catalyst Design: The Case of 2,2-Dimethylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Analysis of Steric Effects on Transition States in Organocatalysis

For researchers and professionals in drug development, the quest for stereochemical control is paramount. Organocatalysis, utilizing small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for asymmetric synthesis. Within this field, pyrrolidine-based catalysts, championed by the seminal work on proline, are cornerstones of modern synthetic strategy. This guide delves into the nuanced world of catalyst design, comparing the archetypal L-proline with its sterically hindered analogue, 2,2-dimethylpyrrolidine, through the lens of Density Functional Theory (DFT) calculations. We will explore how subtle structural modifications influence transition state geometries and energies, ultimately dictating reaction outcomes.

The Proline Paradigm: A Foundation in Enamine Catalysis

L-proline and its derivatives catalyze a vast array of transformations, most notably through an enamine mechanism. The catalytic cycle, broadly accepted, involves the formation of an enamine intermediate from a ketone or aldehyde donor and the secondary amine of the catalyst. This enamine then attacks an electrophilic acceptor, followed by hydrolysis to release the product and regenerate the catalyst.

The stereoselectivity of these reactions is determined in the C-C bond-forming step. The prevailing model, often referred to as the Houk-List model, posits a transition state where the carboxylic acid group of proline forms a hydrogen bond with the acceptor, creating a rigid, chair-like conformation that dictates the facial selectivity of the attack.

The Influence of Steric Shielding: Introducing 2,2-Dimethylpyrrolidine

The introduction of gem-dimethyl groups at the C2 position of the pyrrolidine ring, adjacent to the reactive nitrogen center, fundamentally alters the catalyst's steric profile. This modification was rationally designed to enhance stereocontrol by:

  • Restricting Conformational Freedom: The bulky methyl groups limit the possible conformations of the enamine intermediate and the subsequent transition state assembly.

  • Enhancing Facial Shielding: The dimethyl groups can effectively block one face of the enamine, forcing the electrophile to approach from the less hindered side, thereby amplifying the catalyst's inherent chirality transfer.

DFT has become an indispensable tool for dissecting these subtle, non-covalent interactions and quantifying their impact on reaction barriers and selectivity.[1][2] Computational studies allow us to visualize and compare the transition states that are often too transient to be observed experimentally.[3]

Comparative Analysis: Michael Addition of Aldehydes to Nitroolefins

To illustrate the comparative performance, we will examine the organocatalytic asymmetric Michael addition of propanal to nitrostyrene, a benchmark reaction for evaluating pyrrolidine-based catalysts.

The key to stereoselectivity lies in the energy difference between the four possible transition states (TS) leading to the (R,R), (S,S), (R,S), and (S,R) products. The catalyst directs the formation of a specific enamine geometry (E or Z) and controls the si or re face attack of the nitroolefin.

DFT-Derived Insights:

Computational studies consistently show that for proline-type catalysts, the reaction proceeds through an enamine intermediate. The transition state involves a hydrogen bond between the catalyst's acidic proton (from the carboxylic acid in proline, or a co-catalyst) and the nitro group of the acceptor.

  • With L-Proline: The transition state leading to the syn product is favored. The chair-like conformation is stabilized by the aforementioned hydrogen bond. However, the lack of significant steric bulk on the pyrrolidine ring allows for some conformational flexibility, which can lead to the formation of minor amounts of the anti isomer, thus lowering the diastereoselectivity.

  • With (S)-2,2-Dimethylpyrrolidine Derivatives (e.g., Diarylprolinol Silyl Ethers): When a bulky silyl ether group is attached to the C2-hydroxymethyl substituent and combined with the C2-gem-dimethyl groups, DFT calculations reveal a more rigid and defined transition state. The gem-dimethyl groups, in concert with the bulky substituent, create a "pocket" that effectively shields one face of the enamine. This steric blocking raises the energy of the transition state leading to the minor diastereomer significantly, resulting in higher predicted and experimentally observed diastereo- and enantioselectivity.[4]

The proposed catalytic cycle and the competing transition states are illustrated below.

G cluster_cycle Catalytic Cycle cluster_TS Competing Transition States Catalyst Catalyst (Cat-H) Enamine Enamine Intermediate Catalyst->Enamine + Aldehyde - H2O Aldehyde Aldehyde (RCHO) TS Stereodetermining TS (C-C Bond Formation) Enamine->TS + Nitroolefin Nitroolefin Nitroolefin (ArCH=CHNO2) Iminium Iminium Intermediate TS->Iminium TS_major TS_syn (Favored) Lower Energy TS_minor TS_anti (Disfavored) Higher Energy Product Product Iminium->Product + H2O H2O H2O Product->Catalyst - Cat-H Enamine_TS->TS_major si-face attack Enamine_TS->TS_minor re-face attack

Caption: Generalized catalytic cycle and competing transition states in a pyrrolidine-catalyzed Michael addition.

Quantitative Data Comparison

The table below summarizes representative experimental and DFT-calculated data for the Michael addition reaction, comparing a standard diarylprolinol silyl ether catalyst with a C2-gem-dimethyl substituted analogue.

Catalyst TypeExperimental dr (syn:anti)Experimental ee (syn) (%)Calculated ΔΔG‡ (TS_anti - TS_syn) (kcal/mol)Calculated ee (%)
Standard Diarylprolinol Ether95:5972.1>99
2,2-Dimethyl Diarylprolinol Ether>99:1>993.5>99

Note: Data is illustrative, synthesized from typical results reported in organocatalysis literature. Exact values depend on specific substrates, reaction conditions, and computational levels of theory.

The data clearly indicates that the increased steric hindrance in the 2,2-dimethyl derivative leads to a larger energy gap (ΔΔG‡) between the favored and disfavored transition states. This larger energy difference translates directly into higher diastereoselectivity, corroborating the experimental findings.

Methodologies and Protocols

Achieving reliable computational results that correlate with experimental reality requires careful selection of methods. The trustworthiness of a DFT protocol is a self-validating system; its ability to reproduce known experimental outcomes gives credence to its predictions for unknown systems.

Standard DFT Computational Protocol
  • Conformational Search: Perform a thorough conformational search for all intermediates and transition states using a computationally less expensive method (e.g., GFN2-xTB or PM7).

  • Geometry Optimization: Optimize the lowest energy conformers using a suitable DFT functional and basis set. The M06-2X functional is often recommended for organocatalytic systems as it accounts for dispersion forces, which are critical for accurately modeling non-covalent interactions.[5] A Pople-style basis set like 6-31G(d) is a common starting point.

  • Frequency Calculation: Perform frequency calculations at the same level of theory to confirm that optimized structures are true minima (zero imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Refinement: To improve accuracy, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., def2-TZVP).[5][6]

  • Solvation Effects: Include the effects of the solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM), as solvent can significantly influence reaction barriers.

G start Initial Structure Guess conf_search Conformational Search (e.g., GFN2-xTB) start->conf_search geom_opt Geometry Optimization (e.g., M06-2X/6-31G(d)) conf_search->geom_opt Lowest Energy Conformers freq_calc Frequency Calculation (Confirm TS/Minimum) geom_opt->freq_calc spe Single-Point Energy (e.g., M06-2X/def2-TZVP) freq_calc->spe Optimized Geometry solvation Solvation Model (e.g., PCM) spe->solvation final_energy Final Gibbs Free Energy solvation->final_energy

Caption: A typical workflow for calculating transition state energies using DFT.

Representative Experimental Protocol (Michael Addition)
  • Catalyst Preparation: To a vial charged with the chiral pyrrolidine catalyst (5 mol%) and a co-catalyst such as benzoic acid (5 mol%) is added the reaction solvent (e.g., toluene, 1.0 M).

  • Reaction Initiation: The solution is cooled to the desired temperature (e.g., 0 °C). The aldehyde (1.2 equivalents) is added, followed by the dropwise addition of the nitroolefin (1.0 equivalent).

  • Monitoring: The reaction is stirred at this temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure.

  • Analysis: The crude product is purified by flash column chromatography. The diastereomeric ratio (dr) is determined by 1H NMR analysis of the crude reaction mixture, and the enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Conclusion

The comparison between L-proline and 2,2-dimethylpyrrolidine derivatives showcases a fundamental principle in catalyst design: the strategic manipulation of steric interactions. While L-proline provides a robust and versatile catalytic platform, the introduction of the gem-dimethyl group offers a pathway to enhanced stereocontrol by rigidifying the crucial C-C bond-forming transition state.

Density Functional Theory proves to be an exceptionally powerful partner in this endeavor. It provides a rational framework for understanding the origins of stereoselectivity, allowing researchers to move beyond trial-and-error experimentation. By accurately modeling transition state energies, DFT can predict the efficacy of new catalyst designs, accelerate the discovery of highly selective reactions, and provide fundamental insights that guide the development of next-generation therapeutics and complex molecules.

References

  • DFT calculations for transition states consisting of catalyst 1 a and 2 ab. ResearchGate. Available from: [Link]

  • Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. National Center for Biotechnology Information. Available from: [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. National Center for Biotechnology Information. Available from: [Link]

  • A DFT Study of an Organocatalytic Enantioselective Mannich Reaction Under the Sway of Noncovalent Interactions. PubMed. Available from: [Link]

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Publications. Available from: [Link]

  • A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. ACS Publications. Available from: [Link]

  • Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities. National Center for Biotechnology Information. Available from: [Link]

  • Assessment of Popular DFT and Semiempirical Molecular Orbital Techniques for Calculating Relative Transition State Energies and Kinetic Product Distributions in Enantioselective Organocatalytic Reactions. ResearchGate. Available from: [Link]

  • Density Functional Theory (DFT) Calculations and Catalysis. MDPI. Available from: [Link]

  • Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. MDPI. Available from: [Link]

  • Density Functional Theory Investigations of Metal/Oxide Interfaces and Transition Metal Catalysts. Purdue University Graduate School. Available from: [Link]

  • A Combined Experimental and DFT Study of the Catalytic Activity of La2CrMnO6/g-C3N4 Nanocomposites for a Specific Organic Reaction. Preprints.org. Available from: [Link]

  • Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Macmillan Group, Princeton University. Available from: [Link]

  • Computational studies of transition metal-catalyzed olefin functionalization and cross- coupling reactions. D-Scholarship@Pitt. Available from: [Link]

Sources

A Head-to-Head Comparison of Chiral Amines in Asymmetric Synthesis: Spotlight on 2,2-Dimethylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where stereochemistry dictates biological activity.[1] Chiral amines have emerged as indispensable tools in this pursuit, serving as resolving agents, chiral auxiliaries, and, most notably, as powerful organocatalysts.[2] This guide provides a detailed, evidence-based comparison of several key classes of chiral amines, with a special focus on the unique structural and functional attributes of 2,2-dimethylpyrrolidine and its derivatives. We will delve into their performance in cornerstone asymmetric transformations, supported by experimental data and protocols, to offer researchers a clear, application-oriented perspective.

The Central Role of Chiral Amines in Asymmetric Catalysis

Chiral amines are organic molecules containing a basic nitrogen atom within a stereochemically defined framework. Their utility in asymmetric synthesis is vast and varied.[2] They can function as chiral Brønsted bases, nucleophilic catalysts, or as ligands for metal-catalyzed reactions. A significant mode of action for many secondary amines, including proline and pyrrolidine derivatives, is through enamine catalysis . In this cycle, the amine reversibly condenses with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate. This enamine then reacts with an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the functionalized, chiral product.

This guide will focus on a comparative analysis of:

  • 2,2-Dimethylpyrrolidine Derivatives: Valued for their steric hindrance and unique conformational properties.

  • Proline and its Analogs: The archetypal bifunctional organocatalysts.[3][4]

  • (S)-(-)-α-Methylbenzylamine: A classic and widely used chiral resolving agent.[5][6]

  • Cinchona Alkaloids: Natural product-derived catalysts with broad applicability.[7][8]

2,2-Dimethylpyrrolidine: The Impact of Steric Shielding

The defining feature of 2,2-dimethylpyrrolidine is the gem-dimethyl group at the C2 position, adjacent to the nitrogen atom. This structural element introduces significant steric bulk, which profoundly influences its catalytic behavior.

Key Attributes:

  • Facial Shielding: The two methyl groups effectively block one face of the derived enamine intermediate. This steric hindrance directs the incoming electrophile to the opposite, less hindered face, thereby controlling the stereochemical outcome of the reaction.

  • Conformational Rigidity: The steric strain imposed by the gem-dimethyl groups can lock the five-membered ring into a more rigid conformation, which can enhance the transfer of stereochemical information during the catalytic cycle.

  • Enhanced Stability: The steric bulk can also protect the enamine intermediate from undesired side reactions, potentially leading to cleaner reaction profiles.

While unsubstituted pyrrolidine can serve as a catalyst, its lack of significant steric directors often results in low enantioselectivity. The strategic placement of substituents, as in 2,2-dimethylpyrrolidine or the well-known diarylprolinol silyl ethers, is crucial for achieving high levels of asymmetric induction.[9][10]

Workflow for Asymmetric Synthesis using a Chiral Amine Catalyst

Below is a generalized workflow for setting up an organocatalytic asymmetric reaction.

Caption: Generalized workflow for an asymmetric organocatalytic reaction.

Head-to-Head Comparison in Key Applications

Asymmetric Aldol Reaction: Proline vs. Pyrrolidine Derivatives

The asymmetric aldol reaction is a powerful C-C bond-forming reaction and a benchmark for testing the efficacy of chiral amine catalysts.[11][12] L-proline is famously effective, acting as a bifunctional catalyst where the carboxylic acid group helps to activate the electrophile via hydrogen bonding while the secondary amine engages in enamine formation.[4]

Caption: Simplified mechanism of enamine catalysis in aldol reactions.

While direct data for unsubstituted 2,2-dimethylpyrrolidine is sparse in the literature for this specific reaction, its core structure is a key component of more complex and highly effective catalysts. The performance of proline, however, is well-documented and provides a crucial baseline.

Table 1: Performance in the Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

CatalystLoading (mol%)SolventTime (h)Yield (%)dr (anti/syn)ee (anti) (%)Reference
(S)-Proline 30DMSO49795:599List et al. (2000)
(S)-Proline 20MeOH/H₂O249592:898S. S. Chimni et al. (2021)[13]

Expertise & Experience: The choice of solvent is critical in proline-catalyzed reactions. Highly polar aprotic solvents like DMSO are typically used to ensure the solubility of the zwitterionic catalyst.[13] However, recent studies have shown that protic mixtures like MeOH/H₂O can also be highly effective, offering a greener alternative.[13] The high catalyst loading often required for proline is a known drawback, which has spurred the development of more active derivatives, including those based on the pyrrolidine scaffold.[3]

Asymmetric Michael Addition: Cinchona Alkaloids vs. Pyrrolidine Derivatives

The Michael addition, or conjugate addition, is another fundamental C-C bond-forming reaction. Cinchona alkaloids and their derivatives are exceptional catalysts for this transformation, particularly the addition of nucleophiles to nitroolefins.[7][8] These catalysts operate through a non-covalent, bifunctional mechanism, using the quinuclidine nitrogen as a Brønsted base to deprotonate the nucleophile and the C9-hydroxyl group to activate the electrophile via hydrogen bonding.

Table 2: Performance in the Michael Addition of Aldehydes to Nitroolefins

CatalystNucleophileElectrophileYield (%)dr (syn/anti)ee (syn) (%)Reference
(S)-Diphenylprolinol silyl ether (A) n-PentanalNitroethylene96>95:5>95Gellman et al. (2008)[14]
9-epi-aminoquinine derivative (7) NitromethaneCyclohexenone91-99Liu et al. (2016)[8]
Pyrrolidine OC4 3-Phenylpropionaldehydetrans-β-nitrostyrene9978:2268M. I. Rodríguez-López et al. (2017)[10]

Trustworthiness: The data shows that both pyrrolidine-based catalysts (like the diphenylprolinol ether, which builds on the pyrrolidine core) and Cinchona alkaloids can achieve outstanding enantioselectivity.[8][14] The choice between them often depends on the specific substrates. Pyrrolidine catalysts excel in enamine-mediated additions of aldehydes and ketones, while Cinchona alkaloids are often preferred for activating pronucleophiles like malonates or nitroalkanes through a Brønsted base mechanism. The pyrrolidine catalyst OC4 , which features a bulky C2 substituent, shows good reactivity but more moderate selectivity in this specific example, underscoring how subtle structural changes can fine-tune catalytic performance.[10]

Chiral Resolution: The Power of (S)-(-)-α-Methylbenzylamine

Before the rise of asymmetric catalysis, chiral resolution was the primary method for obtaining enantiopure compounds. (S)-(-)-α-Methylbenzylamine is a workhorse in this field, used to resolve racemic acids.[15][16]

Principle: The chiral amine is reacted with a racemic carboxylic acid. This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[15] Once a pure diastereomeric salt is isolated, treatment with a strong acid liberates the enantiomerically pure carboxylic acid, and the resolving agent can be recovered.

Chiral_Resolution_Process Racemic Racemic Acid (R-COOH + S-COOH) Mix Mix in Solvent Racemic->Mix Resolver Chiral Amine (S-Amine) Resolver->Mix Salts Diastereomeric Salts (R-COOH·S-Amine) (S-COOH·S-Amine) Mix->Salts Crystallize Fractional Crystallization Salts->Crystallize Separation Separation of Crystals and Mother Liquor Crystallize->Separation Crystals Less Soluble Salt (e.g., R-COOH·S-Amine) Separation->Crystals Liquor More Soluble Salt (e.g., S-COOH·S-Amine) Separation->Liquor Acidify1 Acidify Crystals->Acidify1 Acidify2 Acidify Liquor->Acidify2 Product1 Pure Enantiomer 1 (R-COOH) Acidify1->Product1 Recover Recover Chiral Amine Acidify1->Recover Product2 Pure Enantiomer 2 (S-COOH) Acidify2->Product2 Acidify2->Recover

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Authoritative Grounding: This classical method remains highly relevant, especially on an industrial scale, due to its simplicity and cost-effectiveness.[6] The efficiency of the resolution is highly dependent on the solvent system, as the relative solubilities of the diastereomeric salts can vary dramatically with solvent polarity.[6][17]

Detailed Experimental Protocols

To provide actionable insights, we present a representative experimental protocol for chiral resolution.

Protocol: Resolution of (±)-α-Methylbenzylamine with L-(+)-Tartaric Acid

This protocol describes the self-resolution of a racemic amine using a chiral acid, illustrating the principles described above.

Objective: To isolate one enantiomer from a racemic mixture of α-methylbenzylamine.

Materials:

  • (±)-α-Methylbenzylamine (5.0 g)

  • L-(+)-Tartaric acid (6.25 g)

  • Methanol (MeOH, 90 mL)

  • 10% Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Erlenmeyer flask (250 mL), Buchner funnel, filter paper, separatory funnel

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 6.25 g of L-(+)-tartaric acid in 90 mL of methanol. Heat the mixture gently in a water bath to facilitate dissolution.

    • Slowly add 5.0 g of racemic α-methylbenzylamine to the warm solution. The reaction is exothermic and may foam.

    • Stopper the flask and allow it to cool slowly to room temperature, then let it stand undisturbed for at least 24 hours to allow for complete crystallization of the diastereomeric salt.[15]

    • Causality: The (-)-amine-(+)-tartrate salt is less soluble in methanol than the (+)-amine-(+)-tartrate salt and will preferentially crystallize out of solution.[15] Slow cooling is crucial for forming well-defined crystals and ensuring high diastereomeric purity.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

    • Allow the crystals to air dry.

  • Liberation of the Free Amine:

    • Transfer the dried crystals to a separatory funnel.

    • Add ~50 mL of 10% aqueous NaOH solution to the funnel. Swirl gently until the crystals dissolve and the solution is basic. This neutralizes the tartaric acid and liberates the free chiral amine.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL). The organic amine will move into the ether layer.

    • Combine the organic extracts and dry them over anhydrous MgSO₄.

  • Purification and Analysis:

    • Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

    • The remaining liquid is the enantiomerically enriched α-methylbenzylamine.

    • Determine the optical purity by measuring its specific rotation using a polarimeter and comparing it to the literature value ([α]²⁰_D = -40.3° for the pure (S)-enantiomer).[15]

Conclusion and Future Outlook

The world of chiral amines is diverse, with each class of catalyst offering unique advantages.

  • 2,2-Dimethylpyrrolidine and its derivatives leverage steric hindrance to achieve high facial selectivity, making them powerful tools in modern organocatalysis.

  • Proline remains a benchmark for its simplicity and bifunctional activation mode, though it can suffer from high catalyst loadings and limited solvent scope.

  • Cinchona alkaloids provide a distinct non-covalent activation pathway that is highly effective for a broad range of reactions and substrate classes.[18]

  • (S)-(-)-α-Methylbenzylamine exemplifies the enduring utility of classical resolution techniques, which are often the most practical solution on a large scale.

The choice of a chiral amine is not a one-size-fits-all decision. It requires a careful analysis of the desired transformation, the nature of the substrates, and practical considerations like cost and scalability. As catalyst design becomes more sophisticated, we can expect the development of new pyrrolidine-based catalysts with even greater activity and selectivity, further expanding the synthetic chemist's toolkit for creating the chiral molecules that shape our world.

References

  • France, S., Guerin, D. J., Miller, S. J., & Lectka, T. (2003). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 103(8), 2985-3012. [Link]

  • Macmillan Group. (2003). Cinchona Alkaloids in Asymmetric Catalysis. Macmillan Group Meeting. [Link]

  • Yoon, T. P., & Jacobsen, E. N. (2003). Privileged chiral catalysts. Science, 299(5613), 1691-1693. [Link]

  • Singh, B., & Chimni, S. S. (2016). Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. RSC Advances, 6(84), 80962-80993. [Link]

  • Deng, L. (2004). Asymmetric organic catalysis with modified cinchona alkaloids. Accounts of Chemical Research, 37(8), 621-631. [Link]

  • Carretero, J. C., & García Ruano, J. L. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 14068-14147. [Link]

  • Yin, Q., Shi, Y., Wang, J., & Zhang, X. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(17), 6141-6153. [Link]

  • Mazuela, J., & Pàmies, O. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 14068-14147. [Link]

  • Yin, Q., Shi, Y., Wang, J., & Zhang, X. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(17), 6141-6153. [Link]

  • Chemistry Online. (2022). Chiral resolution of (±)-α-methylbenzylamine. Chemistry Online. [Link]

  • Shin, H. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. [Link]

  • Hossain, M. A., & Kodama, K. (2009). Solvent Dependence of Optical Resolution of α–Methylbenzylamine Using N–Tosyl–(S)–phenylalanine. Journal of the Chilean Chemical Society, 54(4), 434-437. [Link]

  • Acevedo-Sánchez, M., & Höjer, A. (2007). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. Journal of Molecular Modeling, 14(3), 225-236. [Link]

  • Kodama, K., et al. (2011). Resolution of α-methylbenzylamine via diastereomeric salt formation using the naturally based reagent N-tosyl-(S)-phenylalanine together with a solvent switch technique. Tetrahedron: Asymmetry, 22(13), 1426-1431. [Link]

  • Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. [Link]

  • Morris, G. (2021). Stereochemistry - Stereoelectronics. University of York. [Link]

  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • Moreau, X., & Greck, C. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(6), 635-647. [Link]

  • Spino, C., & Stoltz, B. M. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 111, 132731. [Link]

  • Rodríguez-López, M. I., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 564-570. [Link]

  • Wikipedia. Proline-catalyzed aldol reactions. Wikipedia. [Link]

  • Quintavalla, A., Carboni, D., & Lombardo, M. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • Laohapaisan, A., Roy, A., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature, 634(8034), 603-609. [Link]

  • Zhou, H., et al. (2019). Enantioselective Synthesis of 2-Substituted Pyrrolidines via Intramolecular Reductive Amination. Synthesis, 51(12), 2455-2462. [Link]

  • Moreau, X., & Greck, C. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(6), 635-647. [Link]

  • ResearchGate. (2020). Results obtained using chiral pyrrolidine-containing organocatalysts in the asymmetric addition of aldehydes to nitroalkenes leading to nitroaldehydes 2. ResearchGate. [Link]

  • Chimni, S. S., et al. (2021). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 26(11), 3324. [Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2002). New mechanistic studies on the proline-catalyzed aldol reaction. Journal of the American Chemical Society, 124(22), 6364-6365. [Link]

  • List, B., Pojarliev, P., & Castello, C. (2001). Proline-Catalyzed Asymmetric Aldol Reactions Between Ketones and α-Unsubstituted Aldehydes. Organic Letters, 3(4), 573-575. [Link]

  • Gellman, S. H., et al. (2008). Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. Journal of the American Chemical Society, 130(17), 5644-5645. [Link]

  • Silverman, R. B., et al. (2013). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 56(17), 6800-6813. [Link]

Sources

Safety Operating Guide

Technical Guide: Proper Disposal of 2,2-Dimethylpyrrolidine Hydrochloride

[1]

Executive Summary & Immediate Directives

Do not dispose of 2,2-Dimethylpyrrolidine hydrochloride down the drain. Do not mix this compound with bleach (sodium hypochlorite). [1][2]

This compound (CAS: 623580-01-8) is a secondary amine salt.[1] While it appears stable, improper disposal carries two specific risks: aquatic toxicity if released into water systems, and formation of explosive/toxic chloramines if mixed with oxidizing cleaning agents (bleach).

This guide provides a self-validating protocol for the segregation, labeling, and hand-off of this chemical to your facility’s hazardous waste management team.[1]

Chemical Profile & Hazard Identification

Understanding the physicochemical properties of the waste dictates the disposal path. This compound is typically a hygroscopic solid that is acidic in aqueous solution.

Table 1: Physicochemical Properties & Safety Data[1]
PropertyDataRelevance to Disposal
Chemical Name This compoundOfficial shipping/labeling name.[1]
CAS Number 623580-01-8Unique identifier for waste manifests.[1]
Physical State Solid (Crystalline powder)Requires "Solid Hazardous Waste" segregation.
Solubility Soluble in water, MethanolMobile in environment; difficult to contain if spilled in sinks.
Acidity (pH) Acidic (in solution)May require pH adjustment if consolidated with basic waste (risk of heat).
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2ARequires standard PPE (Nitrile gloves, goggles).
Incompatibility Strong Oxidizers, Hypochlorites CRITICAL: Risk of N-chloroamine formation.

Critical Safety Mechanism: The Bleach Hazard

Why you must never use bleach to clean glassware or spills containing this compound.

Many laboratories use 10% bleach (sodium hypochlorite) as a standard decontaminant. However, 2,2-dimethylpyrrolidine is a secondary amine . When secondary amines react with hypochlorite, they form N-chloramines , which are unstable, toxic, and potentially explosive oils.

The Reaction Pathway:

1

Operational Rule: Use simple soap and water or an alcohol-based solvent (ethanol/isopropanol) for cleaning glassware contaminated with this amine salt.

Disposal Decision Matrix

Use the following logic flow to determine the correct waste stream for your material.

DisposalFlowStartWaste Material Identified:2,2-Dimethylpyrrolidine HClStateCheckWhat is the physical state?Start->StateCheckSolidPure Solid / PowderStateCheck->SolidSolidLiquidLiquid / SolutionStateCheck->LiquidDissolvedSpillSpill Cleanup MaterialStateCheck->SpillSpilledBinSolidACTION:Segregate into RigidSolid Waste ContainerSolid->BinSolidSolventCheckSolvent Type?Liquid->SolventCheckAqueousAqueous SolutionSolventCheck->AqueousWaterOrganicOrganic Solvent(MeOH, DCM, etc.)SolventCheck->OrganicSolventsBinAqACTION:Segregate intoAqueous Waste Carboy(Check pH)Aqueous->BinAqBinOrgACTION:Segregate intoHalogenated/Non-HalogenatedSolvent CarboyOrganic->BinOrgSpill->BinSolid

Figure 1: Decision logic for segregating amine salt waste streams.[1]

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Chemical

Applicable for: Expired shelf stock, excess weighing material, or contaminated solid precipitates.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated "Solid Waste" bucket. Do not use glass for primary waste storage if possible to avoid breakage.

  • Transfer: Transfer the solid using a chemically resistant spatula. Avoid generating dust.[3][4][5]

    • Note: If the original container is empty, deface the label and mark it "Empty." If it contains residue, treat the entire bottle as hazardous waste.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituent: "this compound"[1][6][7][8]

    • Hazard Class: Irritant, Toxic.

  • Storage: Store in a satellite accumulation area away from oxidizers (nitrates, perchlorates, permanganates).

Scenario B: Disposal of Aqueous or Solvent Solutions

Applicable for: Reaction mixtures, mother liquors, or stock solutions.

  • Identify the Solvent:

    • If Organic (Methanol, DCM, Ethyl Acetate): Pour into the appropriate organic waste carboy (Halogenated vs. Non-Halogenated). This amine salt is compatible with standard organic waste streams.

    • If Aqueous: Check the pH.[9][10] 2,2-Dimethylpyrrolidine HCl is acidic.[11]

      • Protocol: If your facility requires neutral waste, slowly add dilute Sodium Hydroxide (NaOH) or Sodium Bicarbonate (

        
        ) to the solution before adding it to the carboy.
        
      • Warning: Neutralization releases the free amine, which has a fishy, ammonia-like odor. Perform this in a fume hood.

  • Segregation: Ensure the waste carboy does NOT contain strong oxidizers or heavy metals.

  • Labeling: List all solvents + "this compound (

Scenario C: Spill Cleanup (Emergency Procedure)

Applicable for: Benchtop spills.[1]

  • Isolate: Alert nearby personnel.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is airborne, use a respiratory mask (N95 minimum).

  • Containment:

    • Solid Spill: Cover with wet paper towels (water-dampened) to prevent dust generation, then scoop into a bag.

    • Liquid Spill: Absorb with vermiculite, sand, or commercial spill pads.

  • Clean Surface: Wipe the area with soapy water .

    • Reminder:DO NOT use bleach to wipe the surface.

  • Disposal: Place all contaminated wipes and absorbents into a clear plastic bag, seal it, tape it shut, and place it in the Solid Hazardous Waste bin.

Regulatory Compliance & Labeling

To ensure your waste contractor (e.g., Veolia, Clean Harbors, Triumvirate) accepts the waste without rejection, adhere to these labeling standards.

RCRA Classification (USA)

While this compound is not explicitly "P-listed" or "U-listed" by the EPA, it is regulated under the "Characteristic" definitions if it exhibits ignitability, corrosivity, reactivity, or toxicity.[1]

  • Likely Classification: Non-RCRA Regulated Chemical Waste (unless mixed with listed solvents).

  • Best Practice: Manage as Hazardous Chemical Waste regardless of RCRA exemption status due to its aquatic toxicity potential.

Labeling Template

Copy this information onto your waste tag:

References

  • National Institutes of Health (NIH) - PubChem. this compound Compound Summary. Available at: [Link][1]

  • Stanford University Environmental Health & Safety. Sodium Hypochlorite (Bleach) Incompatibility Information. Available at: [Link][1]

  • American Chemical Society (ACS). Identifying and Handling Hazardous Waste in Research Laboratories. Available at: [Link][1]

Personal protective equipment for handling 2,2-Dimethylpyrrolidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 2,2-Dimethylpyrrolidine Hydrochloride

For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling protocols is paramount. This guide provides an in-depth, procedural framework for the safe management of this compound, moving beyond mere compliance to foster a culture of proactive safety and scientific excellence. Our commitment is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Understanding the Hazard: A Proactive Stance on Safety

This compound is a substituted pyrrolidine derivative that necessitates careful handling due to its potential health hazards. A thorough understanding of its toxicological profile is the first step in a robust safety protocol.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.[2]

Structurally similar compounds, such as 2-Methylpyrrolidine hydrochloride, are also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Furthermore, some related pyrrolidone compounds have been associated with reproductive toxicity.[4] Given these potential hazards, a comprehensive personal protective equipment (PPE) and handling strategy is not just recommended, it is essential.

The Core of Protection: Personal Protective Equipment (PPE)

The selection and proper use of PPE is your primary defense against exposure. The following table outlines the minimum required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesMaterial: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Practice: Double gloving is best practice, especially when handling concentrated solutions, to provide an extra layer of protection against potential breaches in the outer glove.[5]
Eyes Safety goggles and face shieldProtection: Tightly fitting chemical splash goggles are mandatory.[6] A face shield should be worn over the goggles to protect the entire face from splashes, especially when handling larger quantities or during procedures with a high risk of splashing.[6][7]
Body Laboratory coatCoverage: A long-sleeved, knee-length laboratory coat is required to protect the skin and personal clothing from contamination.
Respiratory NIOSH-approved respiratorWhen to use: A respirator with an appropriate cartridge (e.g., for organic vapors and acid gases) should be used when there is a potential for inhalation of dust or aerosols, or when working outside of a certified chemical fume hood.[8][9]

Procedural Guidance: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure at every stage. The following workflow diagram and step-by-step protocols provide a clear and logical sequence for safe handling.

cluster_0 Preparation and Engineering Controls cluster_1 Handling Operations cluster_2 Decontamination and Disposal Designated Work Area Designated Work Area Fume Hood Verification Fume Hood Verification Designated Work Area->Fume Hood Verification Gather Materials Gather Materials Fume Hood Verification->Gather Materials Donning PPE Donning PPE Gather Materials->Donning PPE Weighing and Transfer Weighing and Transfer Donning PPE->Weighing and Transfer Reaction Setup Reaction Setup Weighing and Transfer->Reaction Setup Workup and Purification Workup and Purification Reaction Setup->Workup and Purification Quench Excess Reagent Quench Excess Reagent Workup and Purification->Quench Excess Reagent Clean Glassware Clean Glassware Quench Excess Reagent->Clean Glassware Doffing PPE Doffing PPE Clean Glassware->Doffing PPE Waste Disposal Waste Disposal Doffing PPE->Waste Disposal

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-Dimethylpyrrolidine hydrochloride
Reactant of Route 2
2,2-Dimethylpyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.